molecular formula C11H10Cl2N4O B1398766 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine CAS No. 938443-21-1

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B1398766
CAS No.: 938443-21-1
M. Wt: 285.13 g/mol
InChI Key: LMWIZPCKEPDNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C11H10Cl2N4O and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWIZPCKEPDNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726477
Record name 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938443-21-1
Record name 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, a heterocyclic compound built upon the medicinally significant pyrido[2,3-d]pyrimidine scaffold. While direct literature on this specific molecule is nascent, this document leverages extensive data on analogous structures and fundamental chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its probable synthesis, predicted chemical properties, and explore its potential as a therapeutic agent, grounded in the established biological activities of related compounds.

The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine ring system, an isomeric form of purine, is a cornerstone in the development of novel therapeutics.[1][2] This nitrogen-rich bicyclic heterocycle is a "privileged scaffold," meaning it can bind to a wide range of biological targets with high affinity.[3] Its structural features allow for diverse substitutions, enabling fine-tuning of its pharmacological properties.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent antitumor, antibacterial, and anti-inflammatory effects.[1][4] Notably, they are prominent as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][5] Targets include phosphoinositide 3-kinases (PI3K), the mammalian target of rapamycin (mTOR), and dihydrofolate reductase (DHFR), making this chemical class a fertile ground for drug discovery.[1][3] The incorporation of a morpholine moiety is also a well-established strategy in medicinal chemistry to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[6][7]

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound are central to its behavior in chemical and biological systems. Below is a summary of its key computed and anticipated properties.

PropertyValueSource
Molecular Formula C₁₁H₁₀Cl₂N₄O(Predicted)
Molecular Weight 285.13 g/mol (Predicted)
IUPAC Name This compound(Predicted)
Appearance Likely a solid at room temperature(Inferred)
Solubility Expected to have moderate solubility in organic solvents like DMSO, DMF, and chlorinated solvents. Low aqueous solubility anticipated.(Inferred)
Stability Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and nucleophiles at elevated temperatures.(Inferred)

digraph "Chemical_Structure" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Chemical Structure of this compound", width=5, height=4];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];

// Atom nodes N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; N8 [label="N"]; C8a [label="C"]; Cl2 [label="Cl"]; Cl7 [label="Cl"]; N_morpholine [label="N"]; C_morpholine1 [label=""]; C_morpholine2 [label=""]; O_morpholine [label="O"]; C_morpholine3 [label=""]; C_morpholine4 [label=""];

// Invisible nodes for positioning p1 [pos="0,1.5!", shape=point]; p2 [pos="1,1.5!", shape=point]; p3 [pos="1.5,0.75!", shape=point]; p4 [pos="1,0!", shape=point]; p5 [pos="0,0!", shape=point]; p6 [pos="-0.5,0.75!", shape=point]; p7 [pos="-1.5,0.75!", shape=point]; p8 [pos="-2,1.5!", shape=point]; p9 [pos="-1.5,2.25!", shape=point]; p10 [pos="-0.5,2.25!", shape=point];

// Set node positions N1 [pos="0,1.5!"]; C2 [pos="1,1.5!"]; N3 [pos="1.5,0.75!"]; C4 [pos="1,0!"]; C4a [pos="0,0!"]; C5 [pos="-0.5,0.75!"]; C6 [pos="-1.5,0.75!"]; C7 [pos="-2,1.5!"]; N8 [pos="-1.5,2.25!"]; C8a [pos="-0.5,2.25!"];

// Draw bonds edge [len=1.5]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- N8; N8 -- C8a; C8a -- N1; C4a -- C8a;

// Substituents C2 -- Cl2 [label="Cl", pos="1.8,1.5!"]; C7 -- Cl7 [label="Cl", pos="-2.8,1.5!"]; C4 -- N_morpholine [pos="1.8, -0.5!"];

// Morpholine ring N_morpholine [pos="1.8, -0.5!"]; C_morpholine1 [pos="2.6, -0.2!"]; C_morpholine2 [pos="3.1, -1.0!"]; O_morpholine [pos="2.6, -1.8!"]; C_morpholine3 [pos="1.8, -1.5!"]; C_morpholine4 [pos="1.3, -0.7!"];

N_morpholine -- C_morpholine1; C_morpholine1 -- C_morpholine2; C_morpholine2 -- O_morpholine; O_morpholine -- C_morpholine3; C_morpholine3 -- C_morpholine4; C_morpholine4 -- N_morpholine; }

Caption: Chemical structure of the title compound.

Proposed Synthesis and Chemical Reactivity

The synthesis of this compound can be logically approached via a two-step process starting from a suitable precursor. A key intermediate is 2,4,7-trichloropyrido[2,3-d]pyrimidine, which can be synthesized from 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[8][9]

The subsequent and final step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. In dichloropyrimidine systems, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[10][11] This inherent reactivity allows for the selective displacement of the C4-chloro substituent by morpholine.

Synthesis_Workflow start 7-Chloropyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione intermediate 2,4,7-Trichloropyrido[2,3-d]pyrimidine start->intermediate  POCl₃, DIPEA, Toluene, 100°C   product 4-(2,7-Dichloropyrido[2,3-d]pyrimidin- 4-yl)morpholine intermediate->product  Morpholine, Et₃N, THF, rt  

Caption: Proposed synthetic workflow.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine [8]

  • To a stirred suspension of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in anhydrous toluene, add N,N-diisopropylethylamine (DIPEA, 3 equivalents).

  • Heat the reaction mixture to 70 °C for 30 minutes, then cool to room temperature.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to the mixture.

  • Heat the reaction to 100 °C and maintain for 2.5 hours.

  • After completion, cool the mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,4,7-trichloropyrido[2,3-d]pyrimidine.

Step 2: Synthesis of this compound [12]

  • Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine (1 equivalent) in tetrahydrofuran (THF).

  • To this solution, add morpholine (1 equivalent) followed by triethylamine (Et₃N, 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring progress by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in dichloromethane (CH₂Cl₂) and wash with a saturated solution of NaHCO₃.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product.

The remaining chloro substituents at the C2 and C7 positions are also susceptible to nucleophilic substitution, albeit under potentially more forcing conditions. This provides a handle for further chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.[10][13]

Potential Biological Activity and Mechanism of Action

The pyrido[2,3-d]pyrimidine scaffold is a well-known kinase inhibitor.[1][3] Many derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[14][15] Dysregulation of this pathway is a hallmark of many cancers.

The title compound, by analogy to other 4-morpholino-substituted pyridopyrimidines, is a strong candidate for a PI3K/mTOR inhibitor.[12][14] The morpholine group often occupies a specific region in the ATP-binding pocket of these kinases, forming crucial interactions that contribute to potency and selectivity.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor This compound Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Beyond kinase inhibition, other potential activities for this class of compounds include inhibition of DHFR, which is crucial for DNA synthesis, and targeting of other enzymes and receptors implicated in various diseases.[1][3] The dichloro-substitution pattern also opens up possibilities for its use as a versatile chemical intermediate for creating more complex molecules through cross-coupling reactions.[10]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule. Based on a solid foundation of medicinal chemistry precedent, it is predicted to be a synthetically accessible compound with significant potential as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR pathway. Its chemical structure offers multiple points for further derivatization, making it an excellent starting point for a drug discovery program.

Future research should focus on the definitive synthesis and characterization of this compound, including spectroscopic analysis (NMR, MS) and determination of its physicochemical properties. Subsequently, in vitro screening against a panel of kinases and cancer cell lines would be crucial to validate its predicted biological activity and to elucidate its mechanism of action.

References

  • El-Gamal, M. I., & Oh, C. H. (2010). A review of the synthetic and therapeutic applications of pyrido[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 45(4), 1239-1252. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWftT-dKOSpCMjUo6HuZJ4YyvsUGM1fNUzMFV0eaGDgEFuFt6Oy6A4jBh0-1GH7k6LLpRK9VEe1njGYfEnkVD6nQQDbz-VsuutmXptsNgVouS7QvDQUgr_3-8xr9vscbNS-OuhJiuPBq8iZg8=]
  • Benchchem. (n.d.). 2,4-Dichloropyrido[4,3-d]pyrimidine | CAS 1215074-43-3. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIn3-_1yf-qse2UmqgqP-uhbr4gBZ5C0z6-bGiNC2IWrsi21foJyiSV2W8TZK1dDQL0W4bDyKXTipagnEfyGsqVjbz1ZMmJKAOYsN059PcaN9abuFeSBtSEZU5FQnAWgO9DnXr]
  • ChemicalBook. (n.d.). 2,4,7-Trichloropyrido[2,3-d]pyrimidine synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwNQn7xjRI-GhugzaZ-dm8BiEcY64v_SDNmxXm6jkW0f_cnSm8jeCrsA0FKVUekoyuqrcSBsexplpf2vsqCxUVmn46mooPD_FS_Er_JMKMpQ3dOc51xcRjZ57oRf7V2cec6Z5De0WiwOi5tTu7CG1duImfaXK7BaIe_o88fx0hEFP8XOEMAnSPsztTCA==]
  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 394-421. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp47syxmuoLQD_YlfYCJVeCLl5Yymn-u5gfbeT1Jfe7U46HmP4XsI4Phs2OgY1KGUjAdP40psbgqeyEUm_2m57OvXO9spCtqz4jhfOX6lnsf4PwcjL4tR_jhIWZgdaGkJt9zj4iYVDkLGrO4vhm8p34bdzeHlbg1ErZE-9]
  • ResearchGate. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGGchbLBpwm2tSuPQI7ugOq894IQM90pri34PbqlQyQznQxTPZ-CSGmgOv_WGnF5NIVlFxtlqTfpOzKrJGF-r4QdoKgMlICnUfbIeq8Y4hm3VL791FBSbCCVppQW7W0zu49L67qaXdC1MxI_ILq5ALO6SqdTIdgcMuxcs-nZLGNWEnsuHkStkDcuD7kP6D01KemB_DWEPPRL1GSYH3iyIzIeU-ZpxaPKrkrKNF1jg=]
  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp47syxmuoLQD_YlfYCJVeCLl5Yymn-u5gfbeT1Jfe7U46HmP4XsI4Phs2OgY1KGUjAdP40psbgqeyEUm_2m57OvXO9spCtqz4jhfOX6lnsf4PwcjL4tR_jhIWZgdaGkJt9zj4iYVDkLGrO4vhm8p34bdzeHlbg1ErZE-9]
  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11867-11881. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV9db_KF5Kn7yoTtUij2o23DraWLxglusj1E3n0ok4e2BXILHTpRaI4_NK9AdjXho-ua_U9OmTturab_cSWzxeQuBnMRXbCrm1bepTtPnma616XkaqUtSQ7YJRtHQRJ9HUQNXS8yeC-zF3g2KHEWKARgcOH0CSBPUp]
  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. WuXi AppTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtIb1ca4mC0bGg07vTm4jxX9g7URvk-oEWBUmM-P4iBRx298yjTcZ32X9PUEQ29v7ydn6XekWN7GXMlk6VsiXaXJ4Lc0jD-owAZJmhaI45fg_h3v8GryrYe3NubfUZXuR-]
  • Barret, R., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(8), 1034. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2nN1uaW8kOzDZVIE4vcIDcV8d0XdKXXSZPylQPUcUZUWE1p9__NX9YeIoa5CdHrsIJHoU0n7t9k41sajXynA60UvnIlnFmn4hD926tuq3DYpZ-70bVYylO3usFKsJOApxnELvCGx4rNOzQWQ=]
  • Indian Journal of Chemistry. (2025). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian J. Chem., 64B, 140-148. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8E4gaM2L46FbCFGJEF1X8GnxygKQDD82iDvRmEta5HRZIz5f7-dyWGmlchZ_bnTwk2zelg1dj34ELvvYCnZBpEJVcUxiftwdyJdARv5qEU0I7O1ENYi5CnPx9YYMiZ0q0_Gi8Aphq95gaq1fer0h8LNyEujoG0SRwVFdzng==]
  • Urbanaviciute, G., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7789. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaSUtEgtSW3c3j6w88-M3HY-lfzELR_5X7ARVr26eIZFcKQFSGDQR8BbwhVVCjO-Udk1c3Stz_tRIgJP-sz7hQO2RYKAxtEqXA-CDewYcTJpT-WtRJXVkkhQliyUdmXThWXCEFB5dB2iouSds=]
  • ResearchGate. (2025). Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-B-YfT5DpxjhgTc3Lftzrr91iPJLndgYe7xJv3dnwCF9TILfLhgUzz9WiSyNquVCcaSMcDYaD-JyVOErqmDArVZqgzsWmSGZGTrz3bs6DXeC-bQG7IEtNeyr-9wQT_jiOLY1U_E2Zc4NQwJH746HM8iODceuDHcGJtgFJi2w_leOtGeqGEL68u6cmrybCcKky5hYsdFaMI0RRwzT-pHCPBL9_s2CXiRDcAjeWIH0E_LlYgWDQlrSGyUfaCa1lS9t_9OnU9VAerjaEv3GXlD_kzq0WF_Ez4vee8ynyBif6-3c9zUG3xrTb3kfqJA==]
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqMxcn0Qgnrd5FS0pu7Gnd1i59psMrVa0_arDyt9T7f3FEtdmGtWHCChUN8hFmqCLoEgopXv7Dzn2S-UwkdBFPAI11knuUEgr356xFxULPobq20RpML9aH_hVJcErlTkVIyiGwoa5MGrMcMC209MyjQx_r1TBN6ijTU64slnifVAxlRKb4SiHqVqP2JMcnVmRuiGoNkIbBc1NxP-BFvz7vuwCdKcVDCB1IrsgUNvU8Nkz9Luu2PZiOZjIPz5E=]
  • Zhang, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(11), 2795. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwtD4MT_8KTi_Ae-jUg3WiROm4ADAf4Kva09zW2bM88yXP7WGV1yyHI_grPtALa2B_aSIDLhkuyuaMOysqMIM5jE3sWyESw91K-XOE61WYG1Q9nDD79I1yD27-4s5Pjk90DtuXK0ITENpB_8M=]
  • PubChem. (n.d.). 2,4,7-Trichloropyrido(2,3-d)pyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzEmRcOAA5pHbF8jhy2vOjuDMjfCDkIXNE9D2RILDzGnEeKOdaPwQcBXV271H_JdLmXTejntDU422LqE5oZt_O1QrdN-Hb99YrwO4YeaUwfRFo9AfM12lR3K_jcER-V09lqk7het4seeVYd00O_EafyDXbbUNDAEvnmJ-cuABU314Q8jUU6JuQiL2E]
  • S. Raimondi, et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3848-3864. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSIkP0dV-zmekMKfTk5IkqFphEIREMOxnjU1wBmXgHZkbpWlu9mhGo5kYGqXGlODXhQo74POFLQJDX4l9hmE_f4bN3gZO5S1fK5i5StVLsOGILiHg-c6ACht_QveUxZ2pkKvkTTNs3FMOM3s4=]
  • ResearchGate. (2017). (PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-4gzzwoSdsoS19gQAhSJpj9ef9XtyBMxjZtP8-b_FYk9fCh2xmh4R8WXA7J9ny_QgqT7Yj3GKAnHrGtI3gNWoqR1KxW27AaTOOGxmP--22Tu8sHDXSkyHIgu-sp9hzi_JTmxZKsd-8aahHz9LDDZe42HmmbnVesFdKdhKp3n0iqKlRFG0mBxahCw_B0ONZX6EGHZo2aQVTXvKf8gWiCJC7xhpHg==]

Sources

An In-Depth Technical Guide to 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (CAS 938443-21-1): A Strategic Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, renowned for its ability to form the basis of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the native purine bases allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[3] Kinases are critical mediators of cellular signaling, and their dysregulation is a well-established driver of oncogenesis and other proliferative diseases.[4] Consequently, molecules built upon this scaffold, such as the FDA-approved CDK4/6 inhibitor Palbociclib, have become cornerstones of targeted cancer therapy.[3][5]

Within this landscape, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (CAS 938443-21-1) emerges not as an end-product, but as a high-value, strategically designed intermediate. Its architecture is tailored for efficient, divergent synthesis of compound libraries aimed at kinase targets. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and application in the logical and efficient discovery of next-generation kinase inhibitors.

Section 1: Physicochemical Properties and Characterization

Accurate characterization of a starting material is the foundation of any successful synthetic campaign. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 938443-21-1ChemWhat[6]
Molecular Formula C11H10Cl2N4OCAS Common Chemistry
Molecular Weight 285.13 g/mol CAS Common Chemistry
Appearance Typically an off-white to yellow solidSupplier Data
Canonical SMILES C1=CC(=C2C(=C1)N=C(N=C2N3CCOCC3)Cl)ClChemWhat[6]
InChI Key Varies by sourceChemWhat[6]

Self-Validating Protocol: Identity Confirmation Before use, it is critical to confirm the identity and purity of the material. A standard protocol involves:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and absence of significant organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, typically aiming for >95% for use in medicinal chemistry campaigns.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this intermediate is a multi-step process that leverages fundamental heterocyclic chemistry. A common synthetic pathway begins with the construction of the core pyrido[2,3-d]pyrimidine-2,4-dione ring system, followed by chlorination and selective nucleophilic substitution.

Detailed Synthetic Protocol

A plausible synthetic route involves the heteroannulation of a functionalized pyrimidine with a suitable three-carbon unit, followed by functional group manipulations.

  • Step 1: Formation of the Pyrido[2,3-d]pyrimidine-2,4,7-trione. This can be achieved by condensing a 6-aminouracil derivative with a malonic acid equivalent under acidic or thermal conditions. The choice of reactants establishes the core heterocyclic system.

  • Step 2: Chlorination. The resulting trione is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-dimethylaniline. This reaction is mechanistically critical; the lone pairs on the amide oxygens attack the phosphorus center, leading to the formation of a highly reactive intermediate that is subsequently displaced by chloride ions to yield the 2,4,7-trichloropyrido[2,3-d]pyrimidine. This step must be conducted under anhydrous conditions to prevent quenching of the POCl₃.[5]

  • Step 3: Regioselective Nucleophilic Aromatic Substitution (SNAr). The 2,4,7-trichloro intermediate is then subjected to a carefully controlled reaction with one equivalent of morpholine. The C4 position of the pyrido[2,3-d]pyrimidine ring is the most electrophilic and sterically accessible site, making it highly susceptible to nucleophilic attack.[7][8] The reaction is typically run at low to ambient temperature to favor monosubstitution at this position over the less reactive C2 and C7 positions. This regioselectivity is the cornerstone of the intermediate's utility. The morpholine moiety is introduced not only for its synthetic handle but also for its proven ability to improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of final drug candidates.[9][10]

Synthetic Workflow Diagram

Synthesis_Workflow Start 6-Aminouracil Derivative Intermediate1 Pyrido[2,3-d]pyrimidine-2,4,7-trione Start->Intermediate1 Annulation Intermediate2 2,4,7-Trichloropyrido[2,3-d]pyrimidine Intermediate1->Intermediate2 Chlorination Reagent1 POCl₃ Reagent1->Intermediate2 Product This compound (CAS 938443-21-1) Intermediate2->Product Regioselective SNAr Reagent2 Morpholine (1 eq.) Low Temperature Reagent2->Product

Caption: Synthetic pathway for the target intermediate.

Section 3: Core Application in Medicinal Chemistry - A Versatile Intermediate

The true value of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C7 positions. This allows for sequential, site-selective functionalization, enabling the rapid generation of diverse molecular architectures from a single, common precursor.

Reactivity Profile:
  • C2-Position: The chlorine at the C2 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C7 chlorine. This allows for the introduction of various amine, alcohol, or thiol nucleophiles.

  • C7-Position: The chlorine at the C7 position is more amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

This differential reactivity is the key to its utility. A medicinal chemist can first perform an SNAr reaction at C2 and then a cross-coupling reaction at C7 (or vice-versa under specific conditions), creating a library of compounds with diverse substitutions at these key positions to probe the structure-activity relationship (SAR) of a given kinase target.

Experimental Workflow: Library Synthesis
  • Primary Amination (C2-Modification): Dissolve the title intermediate (1.0 eq) in a suitable solvent like n-butanol or dioxane. Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). Heat the reaction mixture at 80-120 °C until completion, monitored by LC-MS. The product is the C2-aminated, C7-chloro intermediate.

  • Secondary Coupling (C7-Modification): To the C2-aminated intermediate (1.0 eq) in a degassed solvent system (e.g., dioxane/water), add the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq). Heat the reaction under an inert atmosphere (N₂ or Ar) at 80-110 °C. Upon completion, the final, disubstituted product is purified, typically by column chromatography.

Medicinal Chemistry Application Diagram

MedChem_Applications cluster_c2 C2 Position Modification (SNAr) cluster_c7 C7 Position Modification (Cross-Coupling) Core This compound Intermediate C2-Substituted / C7-Chloro Intermediate Core->Intermediate SNAr at C2 C2_amines R¹-NH₂ (Amines) C2_amines->Intermediate C2_alcohols R¹-OH (Alcohols) C2_alcohols->Intermediate C2_thiols R¹-SH (Thiols) C2_thiols->Intermediate C7_suzuki R²-B(OR)₂ (Suzuki) Final_Library Diverse Library of Final Kinase Inhibitor Candidates C7_suzuki->Final_Library C7_buchwald R²-NH₂ (Buchwald-Hartwig) C7_buchwald->Final_Library C7_stille R²-Sn(Bu)₃ (Stille) C7_stille->Final_Library Intermediate->Final_Library Cross-Coupling at C7

Caption: Divergent synthesis strategy using the title intermediate.

Section 4: Biological Context & Downstream Screening

The libraries synthesized from this intermediate are typically designed to target specific families of protein kinases.[11][12] The pyrido[2,3-d]pyrimidine scaffold has shown activity against targets including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and many others.[1][11][13] The ultimate goal is to identify compounds with high potency against the target kinase and high selectivity over other kinases to minimize off-target effects.

Screening Cascade Protocol

A typical screening cascade for newly synthesized compounds is a tiered approach designed to efficiently identify promising leads.

  • Primary Biochemical Assay:

    • Objective: To determine the direct inhibitory activity of the compound against the purified target kinase.

    • Method: A common method is an in vitro kinase assay using technologies like ADP-Glo™ or HTRF®. The assay measures the amount of ADP produced (or substrate phosphorylated) by the kinase in the presence of various concentrations of the inhibitor.

    • Endpoint: IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cellular Target Engagement Assay:

    • Objective: To confirm that the compound can enter cells and bind to the target kinase in a cellular context.

    • Method: Techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) are employed. For example, in a Western blot-based assay, cells are treated with the compound, and the phosphorylation of a known downstream substrate of the target kinase is measured.

    • Endpoint: EC₅₀ value (the concentration of inhibitor that produces 50% of the maximal response in the cell).

  • Cellular Proliferation/Viability Assay:

    • Objective: To assess the compound's effect on the growth and survival of cancer cell lines known to be dependent on the target kinase.

    • Method: An MTT or CellTiter-Glo® assay is used to measure cell viability after treatment with the compound for a set period (e.g., 72 hours).[14][15]

    • Endpoint: GI₅₀ or IC₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

  • Kinase Selectivity Profiling:

    • Objective: To evaluate the selectivity of lead compounds.

    • Method: Promising compounds are screened against a large panel of other kinases (e.g., the KINOMEscan™ panel) at a fixed concentration.

    • Endpoint: A selectivity score or a list of off-target kinases that are inhibited above a certain threshold.

Screening Cascade Workflow Diagram

Screening_Cascade Start Synthesized Compound Library Assay1 Primary Biochemical Assay (e.g., ADP-Glo) Start->Assay1 Decision1 Potency? (IC₅₀ < 1 µM) Assay1->Decision1 Decision1->Assay1 No (Discard/Optimize) Assay2 Cellular Target Engagement (e.g., Western Blot) Decision1->Assay2 Yes Decision2 Cell Activity? (EC₅₀ < 10 µM) Assay2->Decision2 Decision2->Assay2 No (Check Permeability) Assay3 Cellular Proliferation Assay (e.g., MTT) Decision2->Assay3 Yes Decision3 Antiproliferative? Assay3->Decision3 Decision3->Assay3 No (Re-evaluate Target) Assay4 Kinase Selectivity Profiling Decision3->Assay4 Yes End Lead Candidate for In Vivo Studies Assay4->End

Caption: Tiered screening cascade for kinase inhibitor discovery.

Conclusion

This compound (CAS 938443-21-1) is a quintessential example of a modern medicinal chemistry building block. Its design is not arbitrary; it is a carefully crafted intermediate that provides a robust and efficient platform for the divergent synthesis of potential kinase inhibitors. The strategic placement of the morpholine group and the differentially reactive chlorine atoms at the C2 and C7 positions empower researchers to rapidly explore vast chemical space around the privileged pyrido[2,3-d]pyrimidine scaffold. Understanding the synthesis, reactivity, and strategic application of this intermediate is crucial for drug development professionals aiming to accelerate the discovery of novel targeted therapies.

References

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. [Link][1]

  • Li, D., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200889. [Link][11]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 10584-10601. [Link][12]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 7300-7329. [Link][4]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 7300-7329. [Link][2]

  • ChemWhat (n.d.). This compound CAS#: 938443-21-1. ChemWhat Chemical Database. [Link][6]

  • CAS Information Network (n.d.). (S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-MethylMorpholine. cas-info.com. [Link]

  • Sauthof, L., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link][5]

  • Zhang, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Advances in Computer Science Research, 59, 599-602. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link][9]

  • Fathi, E., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 12. [Link][14]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 27(19), 6528. [Link]

  • PubChem (n.d.). 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

  • Mikulskis, P., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7794. [Link][8]

  • PubChem (n.d.). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. National Center for Biotechnology Information. [Link]

  • Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4156. [Link]

  • Kobayashi, K., et al. (2019). Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. HETEROCYCLES, 99(1), 453-466. [Link]

  • Toogood, P. L., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. [Link][3]

  • Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1590–1613. [Link][10]

  • El-Damasy, A. K., et al. (2011). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. European Journal of Medicinal Chemistry, 46(9), 4049-4061. [Link][13]

  • Bhatt, H., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(18), 6668. [Link][15]

Sources

Synthesis of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors for the treatment of cancer.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of a key intermediate, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and a discussion of the strategic considerations underpinning the synthetic route. The synthesis is presented as a two-stage process, commencing with the preparation of the crucial precursor, 2,4,7-trichloropyrido[2,3-d]pyrimidine, followed by a regioselective nucleophilic aromatic substitution with morpholine.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine ring system is a bioisostere of purine and has garnered significant attention from the pharmaceutical industry due to its versatile biological activity.[3] Derivatives of this scaffold have been shown to exhibit a wide range of therapeutic properties, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the pyrido[2,3-d]pyrimidine core at various positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for the development of novel therapeutics. The title compound, this compound, serves as a valuable building block, with the chlorine atoms at the 2- and 7-positions providing handles for further chemical modifications, such as cross-coupling reactions, to generate a diverse library of compounds for drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence. The first step involves the chlorination of a suitable precursor to generate the highly reactive 2,4,7-trichloropyrido[2,3-d]pyrimidine. The second step is a regioselective nucleophilic aromatic substitution (SNAr) reaction where morpholine displaces the most reactive chlorine atom on the trichlorinated intermediate.

Synthetic_Pathway Start Pyrido[2,3-d]pyrimidine-2,4,7-trione Intermediate 2,4,7-Trichloropyrido[2,3-d]pyrimidine Start->Intermediate Chlorination (POCl₃) Product This compound Intermediate->Product Nucleophilic Aromatic Substitution (Morpholine)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine

The initial and critical step in this synthetic sequence is the preparation of the highly functionalized intermediate, 2,4,7-trichloropyrido[2,3-d]pyrimidine. This is typically achieved through the chlorination of a corresponding dione or trione precursor. A common starting material for this transformation is 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Reaction Mechanism and Rationale

The conversion of the pyridopyrimidine dione to the trichloro derivative is accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The oxygen atoms of the carbonyl groups and the hydroxyl group of the tautomeric form are replaced by chlorine atoms. This reaction is often facilitated by the addition of a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction and to promote the formation of a more reactive intermediate. The use of a high-boiling solvent like toluene allows the reaction to be conducted at elevated temperatures, which is necessary to drive the chlorination to completion.[4]

Chlorination_Mechanism cluster_0 Chlorination of Pyrido[2,3-d]pyrimidine-2,4,7-trione A Pyrido[2,3-d]pyrimidine-2,4,7-trione B Reactive Intermediate A->B POCl₃, DIPEA C 2,4,7-Trichloropyrido[2,3-d]pyrimidine B->C Heat

Caption: Conceptual diagram of the chlorination step.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione199.56->95%
Phosphorus oxychloride (POCl₃)153.331.645>99%
N,N-Diisopropylethylamine (DIPEA)129.240.742>99%
Toluene92.140.867Anhydrous
Ethyl acetate (EtOAc)88.110.902ACS Grade
Dichloromethane (DCM)84.931.326ACS Grade
Silica Gel--60 Å, 230-400 mesh

Procedure:

  • To a stirred, anhydrous toluene suspension of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in an inert atmosphere (e.g., nitrogen or argon), slowly add N,N-diisopropylethylamine (3 equivalents).

  • Heat the reaction mixture to 70 °C and maintain for 30 minutes.

  • Cool the mixture to room temperature.

  • Carefully add phosphorus oxychloride (3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100 °C for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a crude slurry.

  • Suspend the crude product in ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under vacuum to yield a brown oil.

  • Dissolve the oil in dichloromethane and add silica gel. Stir for 30 minutes to adsorb impurities.

  • Filter off the silica gel and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,4,7-trichloropyrido[2,3-d]pyrimidine.[4]

Expected Yield: Approximately 48%.[4]

Characterization: The product should be characterized by LC-MS to confirm the expected mass-to-charge ratio (m/z) of 234 [M+H]⁺.[4]

Part 2: Synthesis of this compound

The second stage of the synthesis involves the selective reaction of 2,4,7-trichloropyrido[2,3-d]pyrimidine with morpholine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Regioselectivity and Mechanistic Rationale

The pyrido[2,3-d]pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. The chlorine atoms at the 2-, 4-, and 7-positions are all potential sites for substitution. However, the C-4 position is generally the most electrophilic and therefore the most reactive towards nucleophiles.[5][6] This enhanced reactivity is due to the combined electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring. The reaction with morpholine, a secondary amine, proceeds via a Meisenheimer-like intermediate, leading to the selective displacement of the C-4 chloro substituent.[1]

A similar reaction with the isomeric 2,4,7-trichloropyrido[3,2-d]pyrimidine has been shown to selectively yield the 4-morpholino substituted product, providing strong precedent for the expected regioselectivity in the [2,3-d] series.[1][7]

SNAr_Mechanism cluster_1 Regioselective Nucleophilic Aromatic Substitution D 2,4,7-Trichloropyrido[2,3-d]pyrimidine E Meisenheimer Intermediate at C-4 D->E + Morpholine F This compound E->F - HCl

Caption: Conceptual diagram of the regioselective SNAr reaction.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
2,4,7-Trichloropyrido[2,3-d]pyrimidine234.46->95%
Morpholine87.121.007>99%
Triethylamine (TEA)101.190.726>99%
Tetrahydrofuran (THF)72.110.889Anhydrous
Dichloromethane (DCM)84.931.326ACS Grade
Saturated Sodium Bicarbonate Solution (NaHCO₃)---
Magnesium Sulfate (MgSO₄)120.372.66Anhydrous

Procedure:

  • Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • To this solution, add morpholine (1.0 equivalent) followed by triethylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the crude residue in dichloromethane.

  • Wash the organic layer with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel to yield this compound.[1]

Expected Yield: While a specific yield for this exact compound is not available in the cited literature, similar reactions typically proceed in good to excellent yields.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and well-precedented two-step synthesis for this compound. The synthesis leverages a robust chlorination protocol to generate the key trichlorinated intermediate, followed by a highly regioselective nucleophilic aromatic substitution at the C-4 position with morpholine. The resulting dichlorinated product is a versatile intermediate for further synthetic elaboration. The remaining chlorine atoms at the 2- and 7-positions can be selectively functionalized using a variety of modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[8] This allows for the rapid generation of a diverse array of novel pyrido[2,3-d]pyrimidine derivatives, which can be screened for their biological activity in various therapeutic areas, particularly in the development of novel kinase inhibitors. The methodologies described herein provide a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

  • Gangarossa, G., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 20(11), 20096-20123.
  • Sharma, R., & Kumar, V. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-420.
  • PubChem. (n.d.). 2,4,7-Trichloropyrido(2,3-d)pyrimidine. Retrieved from [Link]

  • Vilar, S., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7594.
  • St. Clair, C. M., & Martin, S. F. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 33(10), 939-944.
  • ResearchGate. (2021). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Retrieved from [Link]

  • Tandel, H., et al. (2022). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 61B(2), 140-147.
  • Patsnap. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296.
  • Al-Tel, T. H. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Dalby, K. N., & Anslyn, E. V. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4785-4794.
  • PubMed. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). Efficient Synthesis, Spectral Characterization of novel Di substituted 1-ethyl – 7 –methylpyrido [2, 3-d] pyrimidine-2, 4, 5 (1H, 3H, 8H) -trione Derivatives and Anti-Microbial studies. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Retrieved from [Link]

  • Zenodo. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • ResearchGate. (2004). Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Retrieved from [Link]

  • de la Fuente, A., et al. (2021).
  • Elmaaty, A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12695-12710.
  • da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 209.

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in the realm of kinase inhibition. This guide delves into the anticipated mechanism of action of a specific, yet under-characterized, member of this family: 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. While direct empirical data for this compound remains elusive in publicly accessible literature, this document constructs a robust, evidence-based hypothesis of its biological function. By dissecting the roles of its core heterocycle, the dichloro-substituents, and the morpholine moiety, we infer a probable role as a competitive inhibitor of protein kinases. This guide further outlines a comprehensive suite of experimental protocols, from initial target validation to cellular mechanism-of-action studies, to rigorously test this hypothesis. Our objective is to provide the scientific community with a foundational framework to unlock the therapeutic potential of this promising molecule.

Introduction: The Pyrido[2,3-d]pyrimidine Privileged Scaffold

The pyrido[2,3-d]pyrimidine core is recognized as a "privileged structure" in medicinal chemistry, signifying its ability to bind to multiple, distinct biological targets.[1] This bicyclic heterocycle, an isostere of purine, has been successfully exploited to generate a multitude of potent inhibitors against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders.[2][3] The planar nature of the ring system allows for effective interaction within the ATP-binding pocket of these enzymes.

The subject of this guide, this compound, integrates this key scaffold with specific chemical features that are anticipated to modulate its biological activity:

  • Dichloro Substitution: The presence of chlorine atoms at the 2 and 7 positions is expected to significantly influence the electronic properties of the heterocyclic core and provide opportunities for specific interactions within the target's binding site. Halogen bonding is an increasingly recognized contributor to ligand-protein interactions, potentially enhancing binding affinity and selectivity.

  • Morpholine Moiety: The morpholine group is a frequently incorporated pharmacophore in drug design, often improving aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[4] Its presence at the 4-position suggests a vector for interaction with the solvent-exposed region of the kinase ATP-binding site.

Given the established precedent of the pyrido[2,3-d]pyrimidine scaffold as a kinase inhibitor template, it is highly probable that this compound functions as an ATP-competitive kinase inhibitor . The following sections will detail the hypothetical mechanism of action and provide a roadmap for its experimental validation.

Postulated Mechanism of Action: Competitive Kinase Inhibition

We hypothesize that this compound exerts its biological effects by directly binding to the ATP-binding pocket of one or more protein kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition would disrupt signaling pathways crucial for cell survival, proliferation, or inflammatory responses.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition by Compound Kinase Kinase ATP ATP Kinase->ATP Substrate Substrate Kinase->Substrate Phosphorylates ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Compound 4-(2,7-Dichloropyrido [2,3-d]pyrimidin-4-yl)morpholine Compound->Kinase Competitively Binds

The pyrido[2,3-d]pyrimidine core likely forms hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The dichloro and morpholine substituents would then project into distinct sub-pockets, contributing to binding affinity and determining the selectivity profile across the kinome.

Experimental Validation Roadmap

A systematic and multi-faceted approach is required to elucidate the precise mechanism of action of this compound. The following experimental workflows provide a comprehensive strategy for target identification, validation, and cellular characterization.

Phase 1: Target Identification and Initial Characterization

The initial phase focuses on identifying the primary protein targets of the compound and quantifying its inhibitory potency.

3.1.1. Kinome-Wide Profiling

A broad screen against a panel of recombinant human kinases is the most efficient first step to identify potential targets.

Experimental Protocol: Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense the compound into a multi-well assay plate at a final concentration of 1 µM. Include appropriate positive (e.g., staurosporine) and negative (DMSO) controls.

  • Kinase Reaction: Initiate the kinase reactions by adding a mixture of a specific kinase, its substrate, and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify kinase activity using a suitable method, such as radiometric (33P-ATP incorporation) or fluorescence-based assays.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

3.1.2. Determination of IC50 Values

For kinases showing significant inhibition in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Serial Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution series) in DMSO.

  • Assay Setup: Perform the kinase assay as described above, using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Table 1: Hypothetical Kinase Profiling Data

Kinase Target% Inhibition at 1 µMIC50 (nM)
CDK49515
PIM-18850
VEGFR275120
EGFR20>1000
Src15>1000
Phase 2: Target Validation in a Cellular Context

Once primary targets are identified, it is crucial to confirm that the compound engages these targets within a cellular environment.

3.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target kinase.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Heating_Gradient Heating_Gradient Compound_Treatment->Heating_Gradient Cell_Lysis Cell_Lysis Heating_Gradient->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Western_Blot Western_Blot Centrifugation->Western_Blot Data_Analysis Data_Analysis Western_Blot->Data_Analysis

3.2.2. Phospho-Protein Analysis by Western Blotting

To confirm that target engagement leads to functional inhibition, the phosphorylation status of downstream substrates of the target kinase should be assessed.

Experimental Protocol: Western Blotting for Downstream Signaling

  • Cell Treatment: Treat cells with a dose-range of the compound for a specified time.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the downstream substrate and the total protein of the substrate.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

G Target_Kinase Target_Kinase Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylates Compound 4-(2,7-Dichloropyrido [2,3-d]pyrimidin-4-yl)morpholine Compound->Target_Kinase Inhibits Phospho_Substrate Phospho_Substrate Downstream_Substrate->Phospho_Substrate Cellular_Effect Cellular_Effect Phospho_Substrate->Cellular_Effect Leads to

Phase 3: Elucidating the Cellular Phenotype

The final phase connects the molecular mechanism of action to a cellular phenotype, such as inhibition of proliferation or induction of apoptosis.

3.3.1. Cell Viability and Proliferation Assays

These assays quantify the effect of the compound on cell growth and survival.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

3.3.2. Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is performed.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at its GI50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its chemical structure strongly suggests a role as an ATP-competitive kinase inhibitor. The experimental roadmap detailed in this guide provides a rigorous and logical framework for testing this hypothesis. Successful execution of these studies will not only elucidate the specific molecular targets and cellular effects of this compound but also pave the way for its potential development as a novel therapeutic agent. Further investigations could include in vivo efficacy studies in relevant disease models and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Sławiński, J., & Szafrański, K. (2019). Pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2663-2683.
  • El-Sayed, M. A., Abbas, S. E., & El-Kerdawy, M. M. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Medicinal Chemistry Research, 28(9), 1544-1558.
  • Bansal, R., & Malhotra, M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 394-428.
  • Patel, R. V., & Keum, Y. S. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6543-6571.
  • Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., ... & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC advances, 13(28), 19283-19296.
  • VanderWel, S. N., Harvey, P. J., McNamara, D. J., Repine, J. T., & Toogood, P. L. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of medicinal chemistry, 48(7), 2371-2387.
  • Puig de la Bellacasa, R., Roue, G., Balsas, P., Perez-Galan, P., Teixido, J., Colomer, D., & Borrell, J. I. (2014). 4-Amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-ones as BCR kinase inhibitors for B lymphoid malignancies. European journal of medicinal chemistry, 86, 664-675.
  • El-Gamal, M. I., & Oh, C. H. (2010). Current status of pyrido[2,3-d]pyrimidine derivatives as kinase inhibitors. Current medicinal chemistry, 17(23), 2479-2490.
  • Zhu, W., Liu, H., Pu, Y., Wang, T., He, L., & Zheng, P. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447.
  • Wang, T., Zhu, W., Liu, H., Pu, Y., He, L., & Zheng, P. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(1), 108.
  • Aparicio Acevedo, D. F., Ortiz Villamizar, M. C., & Kouznetsov, V. V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
  • Borrell, J. I., Teixidó, J., & Matallana, J. L. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • ChemWhat. This compound CAS#: 938443-21-1. Retrieved from [Link]

  • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Ji, N., Li, X., Zhang, L., Gao, W., & Zhang, Y. (2021). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of medicinal chemistry, 64(15), 11616-11631.

Sources

A Strategic Approach to Investigating the Biological Activity of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive strategy for the biological characterization of the novel compound, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. Based on a detailed analysis of its core chemical scaffold and substituent groups, we hypothesize that this molecule functions as a protein kinase inhibitor with significant potential as an anticancer agent. The pyrido[2,3-d]pyrimidine core is a privileged scaffold known to target the ATP-binding site of numerous kinases, while the C4-morpholine moiety is a key feature in many established PI3K/mTOR inhibitors.[1][2] The dichloro-substitutions at the C2 and C7 positions present opportunities for modulating potency and for future synthetic elaboration. This document provides a structured, multi-phase experimental workflow designed to rigorously test this hypothesis. It includes detailed, field-proven protocols for in vitro kinase activity screening, cellular cytotoxicity assessment, and intracellular signaling pathway analysis. The overarching goal is to provide drug development professionals with a robust framework for elucidating the compound's mechanism of action and evaluating its therapeutic potential.

Section 1: The Pyrido[2,3-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The pyrido[2,3-d]pyrimidine ring system is a nitrogen-containing heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal bioisostere for the purine core of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding pocket of protein kinases.[3] This fundamental interaction is the basis for its widespread application in the development of kinase inhibitors.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, but they are most prominently recognized for their potent anticancer properties.[4] Extensive research has shown that substituting the core at various positions can tune the compound's selectivity and potency against different kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle, making them prime targets in oncology.[3][5]

  • Tyrosine Kinases (TKs): Including receptors like EGFR and non-receptor kinases like Bcr-Abl, which are often dysregulated in cancer.[3][6]

  • Phosphoinositide 3-Kinases (PI3Ks) and mTOR: Central components of a signaling pathway that controls cell growth, proliferation, and survival.[1]

  • PIM Kinases: Serine/threonine kinases implicated in cell survival and proliferation.[7]

Beyond cancer, this versatile scaffold has been explored for anti-inflammatory, antimicrobial, and other therapeutic applications, highlighting its significant chemical and biological potential.[8]

Section 2: Structural Analysis of the Target Compound

The predicted biological activity of this compound can be dissected by examining its three key structural components.

  • The Pyrido[2,3-d]pyrimidine Core: As established, this core is predicted to serve as the primary pharmacophore, anchoring the molecule within the ATP-binding site of a target kinase.

  • The C4-Morpholine Group: The morpholine ring is a ubiquitous moiety in modern drug design, often incorporated to improve a compound's physicochemical properties, such as aqueous solubility and metabolic stability.[2] Critically, in the context of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, the C4-morpholine substituent is a well-established feature that typically extends into the solvent-exposed region of the ATP-binding cleft, contributing to potency and selectivity.[1]

  • The C2 and C7-Dichloro Substituents: The presence of chlorine atoms at both the C2 and C7 positions is significant. Halogen atoms can modulate the electronic character of the heterocyclic ring system, potentially enhancing binding affinity. Furthermore, these positions serve as valuable synthetic handles, offering a straightforward route for future lead optimization and the development of structure-activity relationships (SAR).[9] They can be readily displaced by other nucleophiles to generate a library of analogues with diverse properties.

Section 3: Primary Hypothesis: A Dual PI3K/mTOR Inhibitor

Given the structural precedents, our primary hypothesis is that this compound functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is one of the most frequently hyperactivated signaling networks in human cancer, making it a high-value therapeutic target.[10] Inhibition of key nodes in this pathway, such as PI3K and mTOR, can block downstream signals that promote cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT P (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P (Ser473) Compound 4-(2,7-Dichloropyrido [2,3-d]pyrimidin-4-yl)morpholine Compound->PI3K Inhibits Compound->mTORC1 Inhibits S6K p70S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation _4EBP1->Proliferation

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

Section 4: A Phased Experimental Workflow for Biological Characterization

To systematically evaluate the biological activity of the title compound, we propose a three-phase experimental plan. This workflow is designed to first identify the molecular target and then confirm its activity in a relevant cellular context.

Workflow Phase1 Phase 1: Target Identification & Potency (Biochemical Assay) Data1 IC50 Values vs. Kinase Panel Phase1->Data1 Generates Phase2 Phase 2: Cellular Activity Assessment (Cell-Based Assay) Data2 GI50 Values vs. Cancer Cell Lines Phase2->Data2 Generates Phase3 Phase 3: Mechanism of Action Validation (Cellular Target Engagement) Data3 Modulation of Downstream Phosphorylation Phase3->Data3 Generates Data1->Phase2 Informs Data2->Phase3 Informs

Sources

An In-depth Technical Guide to the Characterization of 2,7-dichloro-4-(4-morpholinyl)pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the characterization of the synthetic compound 2,7-dichloro-4-(4-morpholinyl)pyrido[2,3-d]pyrimidine . This molecule, belonging to the versatile class of pyrido[2,3-d]pyrimidines, is of significant interest in medicinal chemistry due to the established biological activities of this scaffold, which include potential applications as kinase inhibitors for oncology.[1] The precise structural elucidation and confirmation of purity are paramount for its application in drug discovery and development.

This document details the synthetic rationale and a validated protocol for its preparation. Furthermore, it outlines the expected outcomes from key analytical techniques essential for its unambiguous characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust framework for its characterization.

Synthesis Strategy and Rationale

The synthesis of 2,7-dichloro-4-(4-morpholinyl)pyrido[2,3-d]pyrimidine is conceptually based on the nucleophilic aromatic substitution (SNAr) reaction. The pyrido[2,3-d]pyrimidine core is electron-deficient, rendering the chloro-substituents susceptible to displacement by nucleophiles. The chlorine atom at the 4-position is generally more activated towards nucleophilic attack than the one at the 2-position. This selectivity is a key principle in designing the synthesis of asymmetrically substituted pyrido[2,3-d]pyrimidines.

A logical and efficient synthetic approach involves the reaction of a precursor, 2,4,7-trichloropyrido[2,3-d]pyrimidine, with morpholine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated during the substitution.

A validated protocol for a closely related isomer, 2,7-dichloro-4-morpholinylpyrido[3,2-d]pyrimidine, provides a strong foundation for the synthesis of the target compound.[2] The choice of an aprotic solvent like tetrahydrofuran (THF) is crucial to ensure the solubility of the reactants and to facilitate the reaction.

Experimental Protocol: Synthesis of 2,7-dichloro-4-(4-morpholinyl)pyrido[2,3-d]pyrimidine

The following is a proposed, detailed experimental protocol based on established chemical principles and analogous reactions.

Sources

An In-depth Technical Guide to the Solubility Profiling of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The preclinical and formulation development of any novel chemical entity is fundamentally reliant on a thorough understanding of its physicochemical properties, with aqueous and solvent solubility being paramount. This guide provides a comprehensive framework for determining the solubility of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry.[1][2] Given the absence of extensive public domain data on this specific molecule, this document outlines a robust, first-principles approach to solubility assessment. We will detail the theoretical considerations, present a step-by-step experimental protocol based on the gold-standard shake-flask method, and discuss advanced techniques for solubility enhancement.[3] The methodologies described herein are designed to establish a self-validating system for generating reliable and reproducible solubility data, crucial for advancing drug discovery and development programs.

Introduction to this compound

This compound belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][4] The structure, featuring a fused pyridine and pyrimidine ring system, is substituted with two chlorine atoms and a morpholine moiety.

Compound Profile:

PropertyValueSource
CAS Number 938443-21-1[5][6]
Molecular Formula C₁₁H₁₀Cl₂N₄O[5]
Molecular Weight 285.13 g/mol [5]
Structure (See Figure 1)
Chemical structure of this compound

Figure 1. Chemical structure of this compound.

The physicochemical properties of this molecule, particularly its solubility, are critical for its potential therapeutic application. Poor aqueous solubility can significantly hinder absorption and bioavailability, making early and accurate characterization essential.[7] This guide will provide the necessary protocols to undertake such a characterization.

Theoretical Framework for Solubility Determination

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solid compound.[3][7] For ionizable compounds, solubility is also pH-dependent. The "intrinsic solubility" (S₀) refers to the solubility of the free, unionized form of the molecule.[7]

Given the presence of nitrogen atoms in the pyridopyrimidine core and the morpholine ring, this compound is likely to be a weak base.[7] Therefore, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, as described by Higuchi and Connors.[3] This method is reliable for compounds with low solubility and ensures that a true equilibrium is reached between the dissolved and solid states.[3][7]

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and organic solvents like DMSO, ethanol)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated pH meter

Step-by-Step Methodology

The following protocol outlines the shake-flask method for determining the solubility of the title compound.

Step 1: Preparation of Stock Solutions for HPLC Calibration

  • Accurately weigh a small amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL).

Step 2: Sample Preparation

  • Add an excess amount of solid this compound to a series of glass vials. An excess is critical to ensure a saturated solution is formed.[3] A starting point could be 2 mg of the compound in 1 mL of the chosen solvent.[8]

  • Add a precise volume of each test solvent to the respective vials.

Step 3: Equilibration

  • Securely cap the vials and place them on an orbital shaker.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period. Equilibration is often achieved within 24 to 72 hours.[3][7] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the dissolved compound no longer increases.

Step 4: Phase Separation

  • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

  • Separate the saturated solution from the excess solid. This can be achieved by either centrifugation or filtration.[3]

    • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter (0.22 µm). It is crucial to consider potential adsorption of the compound onto the filter material.[3] Pre-rinsing the filter with a small amount of the saturated solution can mitigate this.[3]

Step 5: Quantification by HPLC

  • Dilute the clarified saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.

  • Inject the diluted samples and the calibration standards into the HPLC system.

  • Integrate the peak area corresponding to the compound and use the calibration curve to determine the concentration in the diluted sample.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent.

The entire workflow can be visualized as follows:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Compound to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute Supernatant D->E F Analyze via HPLC E->F G Calculate Solubility from Calibration Curve F->G caption Shake-Flask Solubility Determination Workflow

Caption: Shake-Flask Solubility Determination Workflow.

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent SystempHSolubility (µg/mL)Solubility (mM)
Deionized Water~7.0Experimental ValueCalculated Value
0.1 N HCl1.0Experimental ValueCalculated Value
PBS7.4Experimental ValueCalculated Value
DMSON/AExperimental ValueCalculated Value
EthanolN/AExperimental ValueCalculated Value

Strategies for Solubility Enhancement

If the aqueous solubility of this compound is found to be low, several formulation strategies can be employed to improve it.[3]

  • pH Adjustment: As a weak base, lowering the pH of the aqueous medium should increase solubility. This is a primary and straightforward approach.

  • Cosolvency: The addition of a water-miscible organic solvent (cosolvent) such as ethanol, propylene glycol, or PEG 400 can significantly increase the solubility of poorly soluble compounds.[3]

  • Complexation: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug molecule, effectively increasing its apparent solubility.[9]

The logical flow for addressing poor solubility is outlined below:

G A Determine Aqueous Solubility (Shake-Flask Method) B Is Solubility < Target Threshold? A->B C Proceed with Formulation B->C Yes D Initiate Solubility Enhancement Strategy B->D No E pH Adjustment (Salt Formation) D->E F Cosolvency D->F G Complexation (Cyclodextrins) D->G H Re-evaluate Solubility E->H F->H G->H caption Decision Tree for Solubility Enhancement

Caption: Decision Tree for Solubility Enhancement.

Conclusion

This guide provides a comprehensive and technically sound protocol for the experimental determination of the solubility of this compound. By adhering to the principles of the shake-flask method, researchers can generate trustworthy and accurate data essential for guiding further drug development efforts. The outlined strategies for solubility enhancement offer a logical progression for addressing potential challenges with poorly soluble compounds. This systematic approach ensures that the physicochemical characterization of this promising compound is built on a foundation of scientific integrity and experimental rigor.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. PubChem. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • This compound CAS#: 938443-21-1. ChemWhat. [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. National Institutes of Health. [Link]

  • (S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-MethylMorpholine. CAS Information Network. [Link]

  • (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Taylor & Francis Online. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Stability Studies of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical and physical stability of 4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, a heterocyclic compound of interest in pharmaceutical development. While specific stability data for this exact molecule is not extensively published, this guide synthesizes established principles from regulatory guidelines and studies on related chemical structures to propose a robust stability testing program. The protocols detailed herein are designed to identify potential degradation pathways, establish intrinsic stability, and inform the development of stable dosage forms. This guide covers forced degradation (stress testing), solid-state stability, and solution-state stability, along with the requisite analytical methodologies for detecting and characterizing degradants. The principles and procedures outlined are grounded in the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigour.

Introduction: The Imperative for Stability Profiling

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] For a novel or under-characterised molecule like this compound, a thorough understanding of its stability profile is paramount from the early stages of drug development. Stability testing provides crucial evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[2][3][4]

This guide is structured to provide a logical and scientifically sound approach to the stability evaluation of this dichloropyridopyrimidine derivative. By understanding its potential liabilities, formulation scientists can develop strategies to mitigate degradation, and analytical scientists can develop and validate stability-indicating methods.

Predicted Physicochemical Properties and Potential Liabilities

While specific experimental data for this compound is limited, its structure suggests several potential areas of instability. The pyridopyrimidine core, with its electron-deficient nitrogen atoms and chlorine substituents, may be susceptible to certain degradation pathways.

Key Structural Features and Potential Instabilities:

  • Pyrido[2,3-d]pyrimidine Core: This heterocyclic system can be susceptible to hydrolysis, particularly at the pyrimidine ring, which may be cleaved under acidic or basic conditions.

  • Dichloro-Substitution: The chlorine atoms are potential sites for nucleophilic substitution reactions, which could be influenced by pH and the presence of nucleophiles.

  • Morpholine Moiety: While generally stable, the tertiary amine in the morpholine ring could be susceptible to oxidation, leading to the formation of an N-oxide.[5]

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[6][7][8] The primary objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[7]

General Considerations for Forced Degradation
  • Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[9] Over-stressing can lead to secondary degradation products not relevant to formal stability studies, while under-stressing may not generate sufficient degradants.[7]

  • Mass Balance: A critical aspect of forced degradation is ensuring mass balance, which is the sum of the assay value of the undegraded API and the levels of all degradation products. A good mass balance provides confidence that all significant degradants have been detected.

The following sections outline the protocols for various stress conditions.

Hydrolytic Degradation

Hydrolysis, the reaction with water, is a common degradation pathway for many pharmaceuticals.[5][10][11][12] Studies should be conducted across a range of pH values to evaluate the susceptibility of the compound to acid and base catalysis.[4]

Protocol for Hydrolytic Degradation:

  • Preparation of Solutions: Prepare solutions of this compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) media.[6][9] If solubility is an issue, a suitable co-solvent can be used.[6][7]

  • Stress Conditions: Initially, conduct the studies at room temperature. If no significant degradation is observed, the temperature can be elevated (e.g., 50-70°C).[7][13]

  • Time Points: Monitor the degradation over several time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation.[7]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Oxidation involves the loss of electrons from a molecule and can be initiated by various factors, including heat, light, and the presence of trace metals.[11] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[6][9]

Protocol for Oxidative Degradation:

  • Preparation of Solution: Prepare a solution of the compound in a suitable solvent.

  • Stress Conditions: Add hydrogen peroxide (e.g., 3-30% v/v) to the solution.[9] The study is typically conducted at room temperature.

  • Time Points and Analysis: Monitor the degradation at various time points and analyze the samples by HPLC.

Photolytic Degradation

Photostability testing is essential to determine if a drug substance is sensitive to light.[14] The International Council for Harmonisation (ICH) Q1B guideline provides specific requirements for photostability testing.[15][16][17][18]

Protocol for Photolytic Degradation:

  • Sample Preparation: Expose solid and solution samples of the compound to a light source.

  • Light Source and Exposure: The light source should emit in both the visible and UVA regions. The samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[15]

  • Control Samples: A dark control, protected from light (e.g., wrapped in aluminum foil), should be tested in parallel to differentiate between light-induced and thermal degradation.[16]

  • Analysis: Analyze the exposed and control samples by HPLC.

Thermal Degradation

Thermal degradation studies assess the stability of the compound at elevated temperatures.

Protocol for Thermal Degradation:

  • Solid-State Thermal Stress: Expose the solid API to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

  • Solution-State Thermal Stress: Heat a solution of the compound at a controlled temperature.

  • Humidity: For solid-state studies, the effect of humidity can also be evaluated by conducting the study at a controlled relative humidity (e.g., 75% RH).[4]

  • Time Points and Analysis: Analyze samples at various time points by HPLC.

Solid-State Stability: Characterizing the API in its Native Form

The solid-state properties of an API, such as crystallinity, polymorphism, and hygroscopicity, can significantly impact its stability and bioavailability.[19][20]

Key Solid-State Properties to Evaluate
  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different stabilities.[19][21]

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air, which can accelerate degradation.[19]

  • Particle Size and Morphology: These properties can influence dissolution rates and handling characteristics.[20][21]

Experimental Workflow for Solid-State Characterization

A comprehensive solid-state characterization program should include techniques such as:

  • X-Ray Powder Diffraction (XRPD): To identify crystalline phases and detect polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine melting point, purity, and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and measure weight loss upon heating.

  • Dynamic Vapor Sorption (DVS): To evaluate hygroscopicity.

G

Caption: Workflow for Solid-State Stability Assessment.

Solution-State Stability: Performance in Relevant Media

Evaluating the stability of the compound in solution is crucial, especially for the development of liquid dosage forms or to understand its behavior in biological fluids.[22][23]

Factors Influencing Solution-State Stability
  • pH: As demonstrated in forced degradation, pH can have a significant impact on stability.

  • Solvent: The choice of solvent can affect solubility and degradation rates.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Presence of Excipients: Interactions with formulation components can either stabilize or destabilize the API.

Protocol for Solution-State Stability Studies
  • Selection of Media: Prepare solutions in a range of relevant media, such as different pH buffers, and potential formulation vehicles.

  • Storage Conditions: Store the solutions under various temperature and light conditions.

  • Time Points: Analyze the solutions at appropriate time intervals.

  • Analytical Monitoring: Use a stability-indicating HPLC method to monitor the concentration of the API and the formation of any degradation products.

Analytical Methodologies: The Key to Accurate Stability Assessment

A robust, validated, stability-indicating analytical method is essential for all stability studies.[24][25] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[24][26]

Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Selection: Reversed-phase HPLC with a C18 column is a common starting point. The mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer) should be optimized to achieve good separation of the API from its degradation products.[26]

  • Detector: A UV detector is typically used, with the detection wavelength set at the absorbance maximum of the compound.[26] A photodiode array (PDA) detector can provide additional information about peak purity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

Once significant degradation products are observed, their structures should be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[27][28][29][30][31] By analyzing the mass-to-charge ratio and fragmentation patterns of the degradation products, their structures can be proposed.

G

Caption: Analytical Workflow for Stability Assessment.

Data Interpretation and Reporting

All stability data should be systematically tabulated and analyzed. The results should be used to:

  • Establish a Re-test Period or Shelf Life: Based on the long-term stability data, a re-test period for the API or a shelf life for the drug product can be proposed.[2]

  • Recommend Storage Conditions: The stability data will inform the appropriate storage conditions (e.g., temperature, humidity, protection from light).[2]

  • Inform Formulation Development: Understanding the degradation pathways allows for the development of stable formulations by avoiding incompatible excipients and controlling factors like pH and moisture.

Conclusion

A comprehensive stability testing program, as outlined in this guide, is essential for the successful development of this compound as a pharmaceutical candidate. By systematically evaluating its stability under various stress conditions and in different physical states, researchers can gain a thorough understanding of its degradation profile. This knowledge is not only a regulatory requirement but also a critical component of a science-driven approach to drug development, ensuring the final product is safe, effective, and of high quality.

References

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. (n.d.).
  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (n.d.).
  • Solid-State Characterization — The Hidden Key to API Stability and Performance. (2025, August 7).
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13).
  • Hydrolysis in Pharmaceutical Formulations. (n.d.).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • Hovorka, S., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269.
  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9).
  • Quality Guidelines. (n.d.). ICH.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Hydrolytic degradation: Significance and symbolism. (2025, July 31).
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • Solid State Stability. (2020, January 11). VxP Pharma.
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 17). YouTube.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Solution state stability: Significance and symbolism. (2025, July 31).
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH.
  • API: solid state robust characterization in key to cut costs and time!. (n.d.).
  • Control and Selection of API Solid State Attributes. (2023, March 1). Pharmaceutical Outsourcing.
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • API Development Trends: Solid Form Development. (2023, October 20). Sterling Pharma Solutions.
  • LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. (n.d.). PubMed.
  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (n.d.).
  • This compound CAS#: 938443-21-1. (n.d.).
  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (n.d.). PubMed Central.
  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN.
  • Full article: LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. (n.d.). Taylor & Francis Online.
  • (PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. (n.d.).
  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (n.d.).
  • Solution Stability Methods | Request PDF. (n.d.).
  • Stability Of Drugs And Dosage Forms. (n.d.).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).
  • This compound. (n.d.). ChemicalBook.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
  • STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1. (n.d.).
  • 1009303-42-7_(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-MethylMorpholine标准品. (n.d.).
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). PMC - NIH.
  • 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. (n.d.). PubChem.
  • (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (n.d.).

Sources

Methodological & Application

Application Note: A Guide to the In Vitro Characterization of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework and detailed protocols for the biochemical characterization of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, a compound featuring a pyridopyrimidine scaffold. Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, making them prime targets for therapeutic development.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals to accurately determine the inhibitory potency (IC50) of this compound against a target kinase, using a robust, luminescence-based assay format as a model system. We delve into the causality behind experimental choices, provide self-validating methodologies, and offer insights for data interpretation and troubleshooting.

Introduction: The Rationale for Targeting Kinases

Protein kinases orchestrate a vast array of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[2] This fundamental regulatory mechanism governs cell growth, differentiation, and metabolism. Consequently, aberrant kinase activity is a hallmark of many pathologies, including cancer and inflammatory disorders.[3]

The compound this compound is built upon a pyrido[2,3-d]pyrimidine core. This heterocyclic system is recognized as a "privileged structure" in medicinal chemistry, prized for its ability to function as an ATP-competitive inhibitor by mimicking the adenine hinge-binding motif of ATP itself.[1][4][5] This scaffold is the foundation of numerous inhibitors targeting various kinase families, such as cyclin-dependent kinases (CDKs) and PI3K/mTOR.[6][7] The inclusion of a morpholine moiety can further enhance biological activity and modulate crucial pharmacokinetic properties like solubility and metabolic stability.[8][9]

This guide provides a detailed methodology to assess the inhibitory effect of this compound on a given kinase, enabling the precise determination of its potency.

Compound Profile: this compound

A thorough understanding of the test article is fundamental to any experimental design.

PropertyValueReference
CAS Number 938443-21-1[10]
Molecular Formula C₁₁H₁₀Cl₂N₄O[10]
Molecular Weight 285.13 g/mol [10]
Canonical SMILES C1COCCN1C2=NC=C3C(=C(C=N2)Cl)N=C(C=C3)ClN/A
Synonym 2,7-dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine[10]

Structural Considerations: The molecule's dichlorinated pyridopyrimidine core acts as the primary pharmacophore for ATP-pocket binding. The morpholine ring is a common substituent used to improve aqueous solubility and can form additional interactions within or near the active site, potentially enhancing both potency and selectivity.[9]

Principle of the Kinase Inhibition Assay

The primary goal of a biochemical kinase assay is to quantify the enzymatic activity of a purified kinase in the presence of a test compound.[1] The fundamental reaction is the transfer of the γ-phosphate from ATP to a specific protein or peptide substrate. An inhibitor will reduce the rate of this reaction.

This protocol utilizes the ADP-Glo™ Kinase Assay as a model system. This luminescence-based method measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The assay is performed in two steps:

  • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP.

  • A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly correlated with the amount of ADP formed and thus, the kinase activity.[11]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor Inhibitor (Compound) Inhibitor->Kinase Blocks pSubstrate Phospho-Substrate ADP->pSubstrate ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo Detect_Reagent Kinase Detection Reagent ADP_Glo->Detect_Reagent Converts ADP to ATP Light Luminescent Signal Detect_Reagent->Light Generates Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Compound Handling & Preparation

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

4.1. Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound before use.

  • Handle the compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

4.2. Preparation of Stock Solution

  • Rationale: A high-concentration stock solution in an organic solvent like DMSO is prepared first, as most kinase inhibitors have poor aqueous solubility. This stock is then diluted to working concentrations.[13]

  • Prepare a 10 mM stock solution of the compound in 100% DMSO. For example, to make 1 mL of a 10 mM stock, weigh out 2.85 mg of the compound (MW = 285.13 g/mol ) and dissolve it in 1 mL of high-quality, anhydrous DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[13]

4.3. Storage

  • Powder: Store at -20°C for long-term stability (up to 3 years).[13]

  • DMSO Stock Solution: Store aliquots at -80°C for up to 6 months.[13]

4.4. Serial Dilution for IC50 Determination

  • Rationale: To determine the IC50, the compound must be tested across a range of concentrations. A serial dilution series allows for efficient preparation of these concentrations. The final DMSO concentration in the assay well should be kept constant and low (typically ≤1%) to prevent solvent effects on enzyme activity.[3]

  • Perform an initial dilution of the 10 mM stock into assay buffer or DMSO to create the highest concentration point for your assay.

  • Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO.

  • These intermediate dilutions are then further diluted into the final assay plate to achieve the desired test concentrations.

Detailed In Vitro Kinase Assay Protocol

This protocol is a template and should be optimized for the specific kinase being investigated. Here, we use CDK4/Cyclin D1 as an example, a kinase family known to be targeted by pyridopyrimidine scaffolds.[14]

5.1. Materials and Reagents

  • Test Compound: this compound

  • Kinase: Recombinant human CDK4/Cyclin D1

  • Substrate: Rb (C-terminal) protein or a validated peptide substrate

  • Assay Plates: White, opaque, 384-well plates (low-volume)

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • ATP: Adenosine triphosphate, high purity

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO: Anhydrous, molecular biology grade

G start Start prep_plate 1. Prepare Assay Plate: - Add 2.5 µL Kinase Buffer - Add 50 nL Compound (in DMSO) - Add 2.5 µL Kinase + Substrate Mix start->prep_plate preincubate 2. Pre-incubation 15 min @ Room Temp prep_plate->preincubate start_rxn 3. Initiate Reaction Add 5 µL ATP Solution preincubate->start_rxn incubate_rxn 4. Incubate 60 min @ Room Temp start_rxn->incubate_rxn stop_rxn 5. Stop Reaction & Deplete ATP Add 10 µL ADP-Glo™ Reagent incubate_rxn->stop_rxn incubate_stop 6. Incubate 40 min @ Room Temp stop_rxn->incubate_stop detect 7. Generate Signal Add 20 µL Detection Reagent incubate_stop->detect incubate_detect 8. Incubate 30 min @ Room Temp detect->incubate_detect read 9. Read Luminescence incubate_detect->read end End read->end

Caption: High-level workflow for the kinase inhibition assay.

5.2. Step-by-Step Procedure

  • Prepare Kinase/Substrate Mix: In assay buffer, prepare a solution containing the kinase and substrate at 2X the final desired concentration.

    • Causality: Preparing a master mix ensures uniform addition to all wells, reducing variability. The concentration should be optimized to ensure the reaction proceeds in the linear range.[11]

  • Plate Compound: Add 50 nL of each compound dilution from the serial dilution plate into the wells of a 384-well assay plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.

  • Add Kinase/Substrate: Add 5 µL of the Kinase/Substrate mix to all wells except the negative control wells (add 5 µL of assay buffer with substrate only to these).

  • Pre-incubation: Centrifuge the plate briefly to mix, then incubate for 15 minutes at room temperature.

    • Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated, which is important for accurately measuring the potency of slow-binding inhibitors.[11]

  • Initiate Kinase Reaction: Add 5 µL of a 2X ATP solution (prepared in assay buffer) to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be validated to be within the linear range of product formation (typically <20% ATP consumption).

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read Plate: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

  • Data Normalization: Calculate the percentage of inhibition for each compound concentration.

    • Average Controls: Calculate the average signal for the positive control (100% activity, DMSO only) and negative control (0% activity, no enzyme).

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • IC50 Curve Fitting:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic regression model (sigmoidal dose-response with variable slope).

    • The IC50 is the concentration of the inhibitor that results in 50% inhibition of kinase activity.

ParameterDescription
Top The maximum % Inhibition (should plateau near 100).
Bottom The minimum % Inhibition (should plateau near 0).
HillSlope The steepness of the curve.
IC50 The concentration at the curve's inflection point.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
High Z' Factor (>0.9) Assay window is too narrow.Increase enzyme concentration or reaction time (while staying within the linear range).
Noisy Data / High CV% Pipetting errors; incomplete mixing.Use calibrated pipettes; ensure proper mixing after each addition by centrifuging the plate briefly.
No Inhibition Observed Compound is inactive; compound precipitated.Verify compound integrity; check solubility in the final assay buffer; ensure the correct kinase is being used.
Incomplete Curve Concentration range is too narrow or misplaced.Test a wider range of compound concentrations (e.g., from 10 µM down to 1 pM).

Conclusion and Next Steps

This application note provides a robust protocol for determining the in vitro inhibitory potency of this compound. The accurate determination of the IC50 value is a critical first step in the characterization of any potential kinase inhibitor.

Following successful biochemical characterization, subsequent steps should include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.[15]

  • Mechanism of Action Studies: Performing kinetic experiments to determine if the inhibition is ATP-competitive.

  • Cell-Based Assays: Validating the compound's activity in a cellular context to assess cell permeability and target engagement.[16] Many compounds that are potent in biochemical assays fail in cellular models, making this a crucial validation step.[16]

References

  • BenchChem. (2025). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. BenchChem.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
  • BenchChem. (2025).
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • ChemWhat. (n.d.). This compound CAS#: 938443-21-1.
  • Gray, N. S., et al. (2021).
  • MedchemExpress. (n.d.). Compound Handling Instructions. MedchemExpress.com.
  • Singh, R. K., et al. (2020).
  • Furet, P., et al. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry.
  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Toogood, P. L., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry.
  • Toogood, P. L., et al. (2002). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry.
  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. ASHP.
  • Heath, J. A., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry.

Sources

CDK4 inhibition with 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine , a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4). This guide is designed to provide both the theoretical framework and practical, validated protocols to effectively investigate its biological activity in vitro.

Introduction: Targeting the Cell Cycle Engine in Cancer

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Among these, the CDK4 and CDK6 partnership with D-type cyclins is a critical gatekeeper of the G1 phase, governing the transition into the DNA synthesis (S) phase.[1] This complex phosphorylates and inactivates the Retinoblastoma tumor suppressor protein (Rb).[2][3] In its active, hypophosphorylated state, Rb binds to E2F transcription factors, repressing the genes necessary for S-phase entry. Upon hyperphosphorylation by CDK4/6, Rb releases E2F, unleashing the transcriptional program for cell cycle progression.[3]

Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a hallmark of numerous cancers, making CDK4 an attractive therapeutic target.[4] this compound belongs to the pyridopyrimidine class of kinase inhibitors, which have shown significant promise in targeting ATP-dependent enzymes.[5][6] This document provides detailed protocols for characterizing its effects on cell proliferation, direct target engagement, and cell cycle progression.

Section 1: Compound Information and Handling

Chemical Identity and Mechanism of Action
  • Compound Name: this compound

  • Core Scaffold: Pyrido[2,3-d]pyrimidine

  • Mechanism of Action: As an ATP-competitive inhibitor, this compound targets the kinase activity of the CDK4/Cyclin D complex.[7] By occupying the ATP-binding pocket, it prevents the phosphorylation of key substrates, most notably the Rb protein, leading to cell cycle arrest at the G1/S checkpoint.[2][7]

Solubility and Stock Solution Preparation

The physicochemical properties of a compound are paramount for reliable in vitro testing. Pyrimidine derivatives often exhibit limited aqueous solubility but are generally soluble in organic solvents.[8][9]

Protocol for 10 mM Stock Solution:

  • Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[10]

  • Calculation: Determine the mass of the compound required to achieve a 10 mM concentration in the desired volume of DMSO.

    • Formula: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)

  • Dissolution: Add the calculated mass of the powdered compound to a sterile, amber glass or polypropylene vial. Add the appropriate volume of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect for any undissolved particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture. Under these conditions, the DMSO stock is expected to be stable for at least 6 months.

  • Expert Insight: When preparing working concentrations in aqueous cell culture media, it is critical to perform serial dilutions. The final concentration of DMSO in the assay should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.

Section 2: In Vitro Biological Evaluation

The following protocols are designed as a self-validating system to confirm the compound's mechanism of action, from its effect on cell proliferation to direct target engagement.

Foundational Experiment: Cell Proliferation Assay (IC50 Determination)

The Rationale Behind Assay Selection: A crucial consideration for CDK4/6 inhibitors is the choice of proliferation assay. Assays that measure metabolic activity, such as those based on ATP levels (e.g., CellTiter-Glo®), can produce misleading results.[11][12] This is because cells treated with CDK4/6 inhibitors arrest in the G1 phase but continue to grow in size, a phenomenon known as cellular overgrowth.[12][13][14] This increase in cell mass and mitochondria can mask the cytostatic effect in metabolic assays.[13][14] Therefore, assays based on DNA content or direct cell counting are the gold standard for accurately measuring the anti-proliferative effects of this class of inhibitors.

G cluster_workflow Workflow: IC50 Determination via DNA-Based Assay A Seed Cells (e.g., MCF-7, Colo-205) in 96-well plates B Allow cells to adhere (24 hours) A->B C Treat with serial dilutions of This compound B->C D Incubate for 72-96 hours C->D E Lyse cells and add DNA-binding dye (e.g., CyQUANT®) D->E F Read fluorescence on a plate reader E->F G Data Analysis: Plot dose-response curve and calculate IC50 F->G

Caption: Workflow for determining compound IC50 using a DNA-based proliferation assay.

Protocol: DNA Content-Based Proliferation Assay

  • Cell Seeding: Seed Rb-proficient cancer cells (e.g., MCF-7) in a 96-well, clear-bottom, black-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution series of the inhibitor in culture medium from your 10 mM DMSO stock. Include a "vehicle-only" control (containing the same final DMSO concentration as the highest drug concentration).

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Staining: At the end of the incubation period, carefully remove the medium. Lyse the cells and stain the DNA using a commercially available kit (e.g., CyQUANT® Cell Proliferation Assay Kit) according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation/emission settings appropriate for the chosen dye.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence of treated wells to the vehicle-treated wells (% of control).

    • Use a non-linear regression model (log[inhibitor] vs. normalized response) in a suitable software package (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC50).

Table 1: Representative IC50 Data

Cell LineRb StatusCyclin D1 StatusPredicted SensitivityRepresentative IC50 (nM)
MCF-7ProficientAmplifiedSensitive50 - 200
Colo-205ProficientNormalSensitive100 - 500
MDA-MB-468DeficientNormalResistant> 10,000
Target Validation: Western Blot for Rb Phosphorylation

The Rationale Behind Target Engagement: To confirm that the observed anti-proliferative effect is due to the intended mechanism of action, it is essential to measure the phosphorylation status of Rb, the primary substrate of CDK4. A potent and specific inhibitor should cause a dose-dependent decrease in phosphorylated Rb (p-Rb) at CDK4-specific sites (e.g., Serine 780, Serine 807/811) without altering the total amount of Rb protein.[2][3][4]

Protocol: Western Blot Analysis

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once they reach 60-70% confluency, treat them with increasing concentrations of the inhibitor (e.g., 0, 50, 100, 250, 500 nM) for 24 hours.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[15]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.[15]

    • Transfer the supernatant (whole-cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample (load 20-30 µg per lane) and prepare with Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash three times with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager. The expected result is a decrease in the p-Rb signal with increasing inhibitor concentration, while total Rb and the loading control remain unchanged.

Table 2: Recommended Primary Antibodies for Western Blot

Target ProteinSpecificitySupplier ExampleRecommended Dilution
Phospho-RbSer807/811Cell Signaling #93081:1000
Phospho-RbSer780Cell Signaling #93071:1000
Total RbCell Signaling #93091:1000
CDK4OriGene TA8094391:2000
GAPDH (Loading Control)Cell Signaling #51741:1000 - 1:5000
Phenotypic Confirmation: Cell Cycle Analysis by Flow Cytometry

The Rationale Behind Cell Cycle Analysis: The biochemical inhibition of CDK4 and the subsequent reduction in Rb phosphorylation should manifest phenotypically as an arrest of cells in the G1 phase of the cell cycle.[16][17] This is quantified by measuring the DNA content of a cell population using flow cytometry.

G cluster_pathway CDK4/6 Signaling Pathway and Point of Inhibition GF Growth Factors (e.g., Mitogens) Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylation pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Transcription Inhibitor 4-(2,7-Dichloropyrido [2,3-d]pyrimidin-4-yl)morpholine Inhibitor->Complex

Caption: The CDK4/6-Rb pathway and the inhibitory action of the compound.

Protocol: Propidium Iodide Staining for DNA Content

  • Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor (e.g., at 1x and 5x the determined IC50) and a vehicle control for 24-48 hours.

  • Harvesting:

    • Collect the culture medium to retain any floating cells.

    • Wash the adherent cells with PBS and detach using trypsin.

    • Combine the detached cells with the collected medium and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in a small volume of PBS (~300 µL).

    • While vortexing gently, add ~700 µL of ice-cold 70% ethanol dropwise to achieve a final concentration of ~70%. This step is critical to prevent cell clumping.[18]

    • Fix the cells for at least 2 hours at 4°C (or overnight).

  • Staining:

    • Pellet the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the fluorescence channel that detects PI.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of cell count versus DNA content (fluorescence intensity).

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The expected outcome for treated cells is a significant increase in the G0/G1 population compared to the vehicle control.[19]

Section 3: Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound. By following these protocols, researchers can reliably determine its IC50, confirm its on-target activity by monitoring Rb phosphorylation, and verify its expected phenotypic outcome of G1 cell cycle arrest. These foundational experiments are critical for go/no-go decisions in a drug discovery pipeline and for further mechanistic studies. Future work could involve assessing selectivity against a panel of other kinases, investigating mechanisms of resistance, or evaluating its efficacy in combination with other anti-cancer agents.[20]

References

  • Valle-García, D., & Acosta, J. C. (2017). Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. Methods in Molecular Biology, 1524, 137-146. Retrieved from [Link]

  • American Association for Cancer Research. (2019, October 27). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. AACR. Retrieved from [Link]

  • Klapp, V., Bloy, N., Jiménez-Cortegana, C., Petroni, G., La Jarrige, M., Pol, J. G., ... & Kroemer, G. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Methods in Cell Biology, 181, 197-212. Retrieved from [Link]

  • Foy, R., & Saurin, A. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Retrieved from [Link]

  • Foy, R., & Saurin, A. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Retrieved from [Link]

  • Foy, R., & Saurin, A. T. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. npj Breast Cancer, 10(1), 19. Retrieved from [Link]

  • Foy, R., & Saurin, A. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. ResearchGate. Retrieved from [Link]

  • Klapp, V., Bloy, N., Jiménez-Cortegana, C., et al. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Luxembourg Institute of Health Research Portal. Retrieved from [Link]

  • Bagegni, N. A., & Prat, A. (2022). Real-World Experience with CDK4/6 Inhibitors for Metastatic HR+/HER2− Breast Cancer at a Single Cancer Center. The Oncologist, 27(8), 641-643. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-cycle analysis. Cells were either kept as untreated controls or treated with 100 nM PD-0332991 for 48 hours. Retrieved from [Link]

  • Salas, Y., et al. (2024). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. MDPI. Retrieved from [Link]

  • Developing an Immunofluorescence Assay for Detecting Rb and phospho-Rb on Circulating Tumor Cells in Breast Cancer. (n.d.). Poster. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot showing the amount of CDK4 protein extracted by using.... Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Avendano-Guevara, S., et al. (2024). Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time.... Retrieved from [Link]

  • Mondal, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Retrieved from [Link]

  • Deane, N. G., et al. (2004). Over-expression of cyclin D1 regulates Cdk4 protein synthesis. Oncogene, 23(32), 5447-5454. Retrieved from [Link]

  • Zhang, H., et al. (2025). Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. Preprints.org. Retrieved from [Link]

  • SciSpace. (n.d.). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. Retrieved from [Link]

  • SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot (WB) analysis of CDK1 and CDK4 protein downregulation.... Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • National Institutes of Health. (2025). Identification of CDK4/6 Inhibitors as Small Molecule NLRP3 Inflammasome Activators that Facilitate IL-1β Secretion and T Cell Adjuvanticity. Retrieved from [Link]

  • Singh, R. K., Kumar, S., & Singh, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. (2024). Proceeding of the Pakistan Academy of Sciences: B. Life and Environmental Sciences. Retrieved from [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. Retrieved from [Link]

  • National Institutes of Health. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Retrieved from [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. (n.d.). Proceeding of the Pakistan Academy of Sciences: B. Life and Environmental Sciences. Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • Tang, Y., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(7), 1935-1955. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(4), 150-154. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Retrieved from [Link]

  • Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(2), 119-123. Retrieved from [Link]

  • National Institutes of Health. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Retrieved from [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine , a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in numerous biologically active molecules, including kinase inhibitors.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices.

Introduction and Scientific Context

The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in a variety of therapeutic agents, notably in the field of oncology.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, particularly protein kinases. The morpholine moiety is also a common feature in drug candidates, often improving pharmacokinetic properties such as solubility and metabolic stability. The combination of these two scaffolds in this compound suggests its potential as a lead compound for the development of novel therapeutics.

This guide outlines a robust synthetic route to this target molecule, starting from the commercially available precursor, 2,4,7-trichloropyrido[2,3-d]pyrimidine. The key transformation involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. Detailed protocols for the purification and rigorous characterization of the final product using modern analytical techniques are provided. Furthermore, this document includes established protocols for preliminary biological screening, specifically focusing on cytotoxicity and in vitro kinase inhibitory activity, to facilitate the exploration of its therapeutic potential.

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process: first, the preparation of the key intermediate, 2,4,7-trichloropyrido[2,3-d]pyrimidine, followed by a selective nucleophilic aromatic substitution with morpholine.

Synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine (Intermediate 1)

The starting material for the synthesis of the target compound is 2,4,7-trichloropyrido[2,3-d]pyrimidine. A general method for its synthesis from 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been reported.[4]

Reaction Scheme:

Synthesis of Intermediate 1 start 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione reagents 1. DIPEA, Toluene, 70°C 2. POCl3, 100°C start->reagents product 2,4,7-Trichloropyrido[2,3-d]pyrimidine (Intermediate 1) reagents->product

Caption: Synthesis of the key intermediate, 2,4,7-Trichloropyrido[2,3-d]pyrimidine.

Experimental Protocol:

  • To a stirred suspension of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), slowly add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 70 °C and maintain for 30 minutes.

  • Cool the mixture to room temperature and then add phosphorus oxychloride (POCl3, 3.0 eq) dropwise.

  • Heat the reaction mixture to 100 °C for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain a crude slurry.

  • Suspend the crude product in ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under vacuum. The crude product can be purified by column chromatography on silica gel to yield the pure 2,4,7-trichloropyrido[2,3-d]pyrimidine.[4]

Synthesis of this compound (Target Compound)

The final step is a regioselective nucleophilic aromatic substitution of the C4 chloro-substituent of 2,4,7-trichloropyrido[2,3-d]pyrimidine with morpholine. The C4 position is generally the most susceptible to nucleophilic attack in such systems.[3][4]

Reaction Scheme:

Final Synthesis Step start 2,4,7-Trichloropyrido[2,3-d]pyrimidine (Intermediate 1) reagents Morpholine, DIPEA Solvent (e.g., THF, DMF) Room Temperature start->reagents product This compound reagents->product

Caption: Nucleophilic substitution to yield the target compound.

Experimental Protocol:

  • Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

  • To this solution, add morpholine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for structural elucidation.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons (typically two triplets around 3.7-3.9 ppm) and the aromatic protons of the pyridopyrimidine core.

  • 13C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, with distinct signals for the morpholine carbons and the carbons of the heterocyclic ring system. The chemical shifts of the carbons attached to chlorine atoms will be informative.[5][6][7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Purity Analysis

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for biological screening.

Protocols for Biological Evaluation

Given the nature of the pyrido[2,3-d]pyrimidine scaffold, preliminary biological evaluation should focus on its potential as an anticancer agent, possibly through kinase inhibition.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

To investigate the mechanism of action, an in vitro kinase assay can be performed to determine if the compound inhibits the activity of specific protein kinases.[8][11][12]

Principle: A variety of assay formats are available, with luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™) being common.[1]

Experimental Workflow:

Kinase Assay Workflow A Prepare serial dilutions of the test compound B Add compound and kinase to a 96-well plate A->B C Pre-incubate to allow for binding B->C D Initiate kinase reaction with ATP and substrate C->D E Stop reaction and detect signal (e.g., luminescence) D->E F Data analysis to determine IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocol (Luminescence-Based):

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase of interest, and the kinase substrate in a kinase assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the amount of ADP produced, which is converted into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

All quantitative data should be presented in a clear and organized manner.

Table 1: Summary of Synthetic and Analytical Data

ParameterResult
Compound Name This compound
Molecular Formula C11H10Cl2N4O
Molecular Weight 285.13 g/mol
Appearance To be determined
Yield To be determined
1H NMR To be determined
13C NMR To be determined
HRMS (m/z) To be determined
Purity (HPLC) >95%

Table 2: In Vitro Biological Activity

AssayCell Line/TargetIC50 (µM)
Cytotoxicity (MTT) e.g., MCF-7To be determined
e.g., A549To be determined
Kinase Inhibition e.g., Kinase XTo be determined
e.g., Kinase YTo be determined

Conclusion

This application note provides a comprehensive and actionable guide for the synthesis, characterization, and preliminary biological evaluation of this compound. By following these detailed protocols, researchers can efficiently produce and assess this promising compound, paving the way for further investigation in the drug discovery pipeline. The modular nature of the synthesis also allows for the future generation of analogues to explore structure-activity relationships.

References

  • PubMed. (n.d.). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed Central. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). RSC Advances.
  • Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. (n.d.). Indian Journal of Chemistry.
  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). (1)H and (13)C NMR Assignments of Four Series Bioactive pyrido[4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, Synthesis of Novel Pyrido[2,3-d] pyrimidine Derivatives as SARS-CoV-2 Mpro Inhibitors for COVID-19 Therapy. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine and Pyrido[3,2‐e][1][4]triazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and …. Retrieved from [Link]

  • PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to a Novel Kinase Inhibitor Candidate

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its unique heterocyclic structure serves as an effective ATP-competitive hinge-binding motif for a range of kinases critical to cancer cell proliferation and survival.[2] The addition of a morpholine moiety is a well-established strategy in drug design to enhance aqueous solubility, membrane permeability, and overall pharmacokinetic profiles, making it a valuable pharmacophore in novel therapeutic agents.[3][4]

This document outlines a comprehensive in vitro strategy for the characterization of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine , a novel compound combining these key features. While this specific molecule is not extensively characterized in published literature, its structural components strongly suggest activity as a kinase inhibitor. Derivatives of the pyrido[2,3-d]pyrimidine class have demonstrated potent inhibition of critical oncogenic pathways, including Cyclin-Dependent Kinases (CDKs) and the PI3K/mTOR signaling axis.[2][5]

Therefore, we present a logical, multi-phased experimental workflow designed to systematically evaluate the anticancer potential of this compound. This guide provides not only step-by-step protocols but also the scientific rationale behind each phase of the investigation, enabling researchers to generate robust, publication-quality data.

Postulated Mechanism of Action: Targeting Key Oncogenic Pathways

Based on extensive structure-activity relationship (SAR) data from analogous compounds, we postulate that this compound ("Compound DPM") functions as a dual inhibitor of the CDK4/6-Cyclin D1 and PI3K/mTOR pathways. These pathways are central regulators of cell cycle progression and cell growth, and their dysregulation is a hallmark of many cancers.[2][4][5]

  • CDK4/6 Inhibition: The pyrido[2,3-d]pyrimidine core is present in the FDA-approved CDK4/6 inhibitor Palbociclib, which blocks the phosphorylation of the Retinoblastoma (Rb) protein.[1] This action prevents the release of E2F transcription factors, thereby inducing a G1 phase cell cycle arrest.[5]

  • PI3K/mTOR Inhibition: The morpholine group is a key feature of several PI3K inhibitors.[6][7] Inhibition of the PI3K/Akt/mTOR pathway disrupts signals that promote cell growth, proliferation, and survival, often leading to apoptosis.[7]

The following diagram illustrates the hypothetical points of inhibition for Compound DPM within these critical signaling cascades.

Signaling_Pathway cluster_0 Cell Cycle Control (G1/S Transition) cluster_1 Growth & Survival Signaling Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase p21 p21 p21->CyclinD_CDK46 CompoundDPM1 Compound DPM CompoundDPM1->CyclinD_CDK46 GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Protein Synthesis, Cell Growth & Survival mTOR->Growth CompoundDPM2 Compound DPM CompoundDPM2->PI3K CompoundDPM2->mTOR

Caption: Postulated dual-inhibitory action of Compound DPM.

Phase 1: Foundational Efficacy Screening

Objective: To determine the cytotoxic and anti-proliferative potential of Compound DPM across a panel of relevant cancer cell lines and establish a working dose range.

Core Technique: Cell Viability Assay (e.g., MTT or MTS/XTT). These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[8]

Rationale for Cell Line Selection: A diverse panel is critical for identifying sensitive cancer types. We recommend starting with lines where CDK or PI3K pathway dysregulation is common:

  • Breast Cancer: MCF-7 (ER+, PIK3CA mutant), MDA-MB-231 (Triple-Negative)

  • Lung Cancer: A549 (KRAS mutant)

  • Prostate Cancer: PC-3 (androgen-independent, PTEN null)

  • Colon Cancer: HCT-116 (PIK3CA mutant)

Protocol 1: Cell Viability MTT Assay
  • Cell Seeding:

    • Trypsinize and count exponentially growing cells.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of complete medium). Seeding density must be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of Compound DPM in complete medium. A logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended to capture the full dose-response curve.

    • Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no-treatment" control.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for 72 hours at 37°C, 5% CO₂. A 72-hour time point is standard for assessing anti-proliferative effects.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.

    • Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 (half-maximal inhibitory concentration).

Expected Outcomes & Data Presentation

The results of this phase will yield IC50 values for each cell line, providing a quantitative measure of the compound's potency. This data is best presented in a clear, comparative table.

Cell LineCancer TypeKey Mutation(s)Compound DPM IC50 (µM)
MCF-7BreastER+, PIK3CA mut[Example Value: 1.5]
A549LungKRAS mut[Example Value: 5.2]
PC-3ProstatePTEN null[Example Value: 0.8]
HCT-116ColonPIK3CA mut[Example Value: 2.1]

Phase 2: Mechanistic Elucidation

Objective: To investigate how Compound DPM exerts its anti-proliferative effects, focusing on the postulated mechanisms of cell cycle arrest and apoptosis induction.

Application 2.1: Cell Cycle Analysis

Core Technique: Propidium Iodide (PI) Staining and Flow Cytometry. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the discrimination of cells in different phases of the cell cycle based on their DNA content.[9]

Rationale: If Compound DPM inhibits CDK4/6, we expect to see an accumulation of cells in the G0/G1 phase of the cell cycle.[1]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve ~60-70% confluency after 24 hours.

    • Treat cells with Compound DPM at concentrations corresponding to 1X and 2X the previously determined IC50 value. Include a vehicle control.

    • Incubate for 24-48 hours. A 24-hour time point is often sufficient to observe significant changes in cell cycle distribution.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells (to include apoptotic populations) and collect by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the cells and preserves their structure.

    • Store cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to prevent staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Interpretation:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G1 peak and a corresponding decrease in the S and G2/M peaks indicate a G1 arrest.

Phase 3: Molecular Target Validation

Objective: To confirm that Compound DPM engages its putative molecular targets within the cancer cells by assessing the phosphorylation status of key signaling proteins.

Core Technique: Western Blotting. This technique allows for the detection of specific proteins in a complex mixture, making it ideal for observing changes in signaling pathways.[10][11]

Rationale: If Compound DPM inhibits the PI3K/Akt/mTOR and CDK4/6-Rb pathways, we would expect to see a dose-dependent decrease in the phosphorylated (activated) forms of key downstream proteins.

Protocol 3: Western Blotting for Pathway Modulation
  • Lysate Preparation:

    • Seed and treat cells in 6-well plates as described in Protocol 2, using a dose range around the IC50 (e.g., 0.5X, 1X, 2X IC50). A shorter treatment time (e.g., 2-6 hours) is often optimal for observing changes in phosphorylation.

    • Wash cells with ice-cold PBS and lyse directly in the plate using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Phosphatase inhibitors are absolutely critical for preserving phosphorylation states.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

    • Denature proteins by boiling at 95°C for 5 minutes.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

      • PI3K Pathway: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR

      • CDK Pathway: p-Rb (Ser780), total Rb, Cyclin D1

      • Loading Control: GAPDH or β-Actin (to ensure equal protein loading)

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify band intensity using software like ImageJ. Normalize the intensity of phosphoproteins to their total protein counterparts and then to the loading control.

Integrated Experimental Workflow

The following diagram provides a visual overview of the entire in vitro characterization process, from initial screening to final target validation.

Experimental_Workflow Start Select Cancer Cell Line Panel Culture Cell Culture & Seeding Start->Culture Treat Treat with Compound DPM (Dose-Response) Culture->Treat Viability Phase 1: Cell Viability Assay (MTT) Treat->Viability IC50 Determine IC50 Values Viability->IC50 Treat_Mech Treat Cells at 1X & 2X IC50 IC50->Treat_Mech Inform Dosing CellCycle Phase 2: Cell Cycle Analysis (PI Staining) Treat_Mech->CellCycle Western Phase 3: Western Blotting (Pathway Analysis) Treat_Mech->Western Analyze_CC Quantify G1/S/G2M Distribution CellCycle->Analyze_CC Analyze_WB Quantify Protein Phosphorylation Western->Analyze_WB Conclusion Mechanistic Conclusion Analyze_CC->Conclusion Analyze_WB->Conclusion

Caption: A logical workflow for in vitro compound characterization.

Conclusion

This application guide provides a robust, scientifically-grounded framework for the initial investigation of this compound. By systematically progressing from broad phenotypic screening to specific mechanistic and target validation assays, researchers can efficiently determine the compound's potency, mechanism of action, and potential as a novel anticancer agent. The protocols described herein are designed to be self-validating, with each phase logically informing the next, ensuring the generation of high-quality, interpretable data.

References

  • Dhillon, S. (2023). Palbociclib: A Review in HR-Positive, HER2-Negative Advanced or Metastatic Breast Cancer. Targeted Oncology. Available at: [Link]

  • MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed Central. Available at: [Link]

  • Taylor & Francis Online. (n.d.). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online. Available at: [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. National Institutes of Health. Available at: [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. Available at: [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. Available at: [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link]

  • MDPI. (n.d.). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. MDPI. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

  • Champions Oncology. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Champions Oncology. Available at: [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Available at: [Link]

Sources

Application Notes and Protocols for the Strategic Derivatization of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its role in the development of potent kinase inhibitors and other therapeutic agents.[1] The title compound, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, serves as a highly versatile intermediate for chemical library synthesis. Its two distinct chlorine atoms at the C2 and C7 positions are reactive handles for functionalization, enabling extensive exploration of the chemical space around the core. This guide provides a comprehensive overview of the key reactivity principles and detailed, field-proven protocols for the derivatization of this intermediate through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We offer insights into experimental design, reaction optimization, and sequential functionalization strategies to empower researchers in drug discovery and development.

Core Structure and Reactivity Principles

The chemical behavior of this compound is governed by the electron-deficient nature of the fused ring system. The nitrogen atoms in both the pyridine and pyrimidine rings withdraw electron density, making the carbon atoms bearing chlorine substituents susceptible to attack.

Key Reactive Sites:

  • C2-Position: Located on the pyrimidine ring, this position is highly activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cycles.

  • C7-Position: Situated on the pyridine ring, this position is also activated, but its reactivity relative to the C2 position can vary depending on the reaction type and conditions. This differential reactivity is a critical tool for selective, sequential derivatization.

Generally, in related dihalopyrimidine systems, the C4 position is the most reactive, followed by C2.[2][3] Since the C4 position is already occupied by a morpholine group in our starting material, the primary sites for derivatization are C2 and C7. The C2 position is often more electrophilic and thus more reactive in SNAr reactions. However, the choice of catalyst, ligand, and reaction conditions can influence the selectivity in cross-coupling reactions.

G cluster_0 This compound Core Pyrido[2,3-d]pyrimidine Core (Electron Deficient) C2 C2-Cl (Highly Reactive Site) Core->C2 Pyrimidine Ring C7 C7-Cl (Secondary Reactive Site) Core->C7 Pyridine Ring C4 C4-Morpholine (Pre-installed) Core->C4

Caption: Core structure highlighting the key reactive sites.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and robust method for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyridopyrimidine core.[4] The reaction proceeds via a Meisenheimer intermediate and does not require a metal catalyst, making it an efficient first-line strategy. Amines are particularly common nucleophiles used in this context to generate derivatives with potential as kinase inhibitors.

Protocol 2.1: General Procedure for SNAr Amination

This protocol describes a general method for the mono-amination of the starting material, which is expected to occur preferentially at the more reactive C2 position.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane

  • Reaction Vessel (e.g., microwave vial or round-bottom flask with condenser)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound and the chosen solvent (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).

  • Reaction Conditions: Seal the vessel (if using a microwave) or equip with a condenser under a nitrogen atmosphere. Heat the mixture to 80-120 °C. The reaction time can vary from 2 to 24 hours.

    • Causality Insight: Higher temperatures are often required to overcome the energy barrier of disrupting the aromatic system.[4] Microwave irradiation can significantly shorten reaction times.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If using an inorganic base like K₂CO₃, filter the mixture. Dilute the filtrate with ethyl acetate or dichloromethane and wash sequentially with water and brine to remove the high-boiling solvent and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Representative SNAr Conditions
NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Major Product
AnilineDIPEADMF100124-(7-Chloro-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-yl)morpholine
PiperidineK₂CO₃DMSO12084-(7-Chloro-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-yl)morpholine
Benzyl MercaptanK₂CO₃DMF8064-(2-(Benzylthio)-7-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Derivatization via Palladium-Catalyzed Cross-Coupling

For introducing carbon- and nitrogen-based substituents that are not amenable to SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.[5] These methods offer broad functional group tolerance and are foundational to modern medicinal chemistry.

G Start This compound Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Start->Pd_Cycle Suzuki Suzuki Coupling (R-B(OH)₂) Pd_Cycle->Suzuki Buchwald Buchwald-Hartwig (R₂-NH) Pd_Cycle->Buchwald Product_C C-C Bond Formation Suzuki->Product_C Product_N C-N Bond Formation Buchwald->Product_N

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[6][7]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Substituted 4-(Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 - 0.10 equiv)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent System: 1,4-Dioxane/H₂O (e.g., 4:1) or DME

  • Schlenk tube or similar reaction vessel

Step-by-Step Methodology:

  • Inert Atmosphere: Place the starting material, boronic acid, palladium catalyst, and base into an oven-dried Schlenk tube.

  • Degassing: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) at least three times. This is critical to prevent catalyst oxidation.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C for 4-18 hours.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification & Characterization: Dry the organic layer, concentrate, and purify by flash column chromatography. Characterize the product by NMR and HRMS.

Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful alternative to SNAr, particularly for coupling less nucleophilic anilines or other challenging amines.[8][9] The choice of ligand is crucial for reaction efficiency.[8]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Substituted 4-(Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (0.02 - 0.05 equiv)

  • Phosphine Ligand: XPhos, RuPhos, or BINAP (0.04 - 0.10 equiv)

  • Base: NaOt-Bu or K₃PO₄ (1.5 - 2.0 equiv)

  • Anhydrous, Degassed Solvent: Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line is highly recommended.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a strong flow of inert gas, combine the palladium pre-catalyst and ligand in a dry Schlenk tube. Add the solvent and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Reagent Addition: Add the starting material, the amine, and the base.

    • Causality Insight: Strong, non-nucleophilic bases like NaOt-Bu are required to deprotonate the amine or facilitate the catalytic cycle without competing in the reaction.

  • Reaction Conditions: Seal the tube and heat to 90-110 °C for 6-24 hours.

  • Monitoring & Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification & Characterization: Wash the organic layer with brine, dry, concentrate, and purify via column chromatography. Confirm the structure by NMR and HRMS.

Sequential Derivatization Strategy

The potential for differential reactivity between the C2 and C7 positions allows for a sequential, regioselective approach to synthesize di-substituted, non-symmetrical analogues. A common strategy is to perform a more facile reaction first (like SNAr) under milder conditions, which will likely target the C2 position. The resulting mono-substituted intermediate can then be subjected to a second, often more forcing, cross-coupling reaction to functionalize the remaining C7 position.

G Start Di-Chloro Starting Material Step1 Step 1: SₙAr (e.g., R¹-NH₂) Milder Conditions Start->Step1 Intermediate C2-Substituted Mono-Chloro Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling (e.g., R²-B(OH)₂) Forcing Conditions Intermediate->Step2 Final C2, C7 Di-Substituted Final Product Step2->Final

Caption: Workflow for sequential, regioselective derivatization.

This stepwise approach dramatically expands the diversity of accessible molecules from a single starting material, providing a powerful tool for structure-activity relationship (SAR) studies.

References

  • Makarov, M. V., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Vertex AI Search.
  • BenchChem. (n.d.). 2,4-Dichloropyrido[4,3-d]pyrimidine | CAS 1215074-43-3. BenchChem.
  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. BenchChem.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate.
  • YouTube. (2019). nucleophilic aromatic substitutions. YouTube.
  • BenchChem. (n.d.). Modifying 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Synthetic Transformations. BenchChem.
  • Laha, J. K., et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Wölfling, J., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate.
  • Quiroga, M., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

Sources

analytical methods for 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given the absence of standardized published methods for this specific analyte, this guide synthesizes established principles for analogous structures—namely dichlorinated pyridopyrimidines and morpholine-containing compounds—to propose robust, field-proven protocols. We present detailed, step-by-step procedures for chromatographic separation and quantification (HPLC-UV, LC-MS/MS) and spectroscopic structural elucidation (NMR, HRMS). The causality behind experimental choices is explained to empower researchers to adapt these methods. This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable methods for purity assessment, quantification, and structural confirmation of this molecule.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₁H₁₀Cl₂N₄O, Molecular Weight: 285.13 g/mol ) is a substituted pyridopyrimidine.[1] This class of compounds is frequently investigated in drug discovery programs, often as intermediates or final active pharmaceutical ingredients (APIs). The fused heterocyclic core, combined with reactive chlorine substituents and a morpholine moiety, presents a unique analytical challenge. Accurate and precise analytical methods are paramount for ensuring the purity, identity, and stability of this compound throughout the research and development lifecycle.

This guide establishes a foundational analytical workflow, proposing methods that are both robust and adaptable. We will proceed from techniques suitable for routine purity checks to those required for definitive structural confirmation and sensitive impurity profiling.

Chapter 1: Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone of purity assessment and quantification. The choice of method depends on the required sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis, such as reaction monitoring and preliminary purity assessment, a reverse-phase HPLC method offers a balance of speed, reliability, and accessibility. The pyridopyrimidine core contains strong chromophores, making UV detection highly effective.

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected as it is a versatile, non-polar stationary phase well-suited for retaining moderately polar organic molecules like the target analyte.

  • Mobile Phase: An acetonitrile/water gradient is chosen for its excellent solubilizing properties and UV transparency. A phosphate buffer is included to control the pH. The pKa of the morpholine and pyridine nitrogen atoms means that a stable pH is critical for ensuring consistent retention times and sharp, symmetrical peak shapes. Without a buffer, minor variations in sample or solvent pH could lead to significant chromatographic variability.

  • Detection Wavelength: Based on the UV absorbance of similar pyrimidine structures, a wavelength of 240-260 nm is proposed to achieve a high signal-to-noise ratio. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength empirically.

Experimental Protocol: HPLC-UV Purity Determination

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

  • Instrumentation and Conditions:

    • A summary of the proposed HPLC-UV parameters is provided in Table 1.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 10 mM Potassium Phosphate, pH 7.0Buffers the mobile phase for consistent peak shape.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient Program 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BEnsures elution of the main analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak symmetry.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection PDA/UV at 254 nmCommon wavelength for aromatic and heterocyclic compounds.

Table 1: Proposed HPLC-UV Method Parameters

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification or identification of impurities, LC-MS/MS provides unparalleled sensitivity and specificity. This technique is particularly valuable for confirming the identity of the main peak and characterizing co-eluting impurities.

Rationale for Method Design:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The presence of multiple basic nitrogen atoms (on the morpholine and pyridopyrimidine rings) makes the analyte highly amenable to protonation, forming a strong [M+H]⁺ ion.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) allows for the selection of the protonated parent ion (m/z ≈ 286.0) and its fragmentation to produce specific product ions. This transition (e.g., 286.0 → fragment ion) is unique to the analyte, eliminating interference from matrix components and providing high confidence in identification. The presence of two chlorine atoms will produce a characteristic isotopic pattern for the parent ion (M, M+2, M+4), which serves as an additional point of confirmation.

Experimental Protocol: LC-MS/MS Identification

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of the analyte by diluting the stock solution from the HPLC protocol in the initial mobile phase.

    • Filtration with a 0.22 µm filter is recommended for LC-MS applications.

  • Instrumentation and Conditions:

    • The HPLC conditions can be adapted from the HPLC-UV method, with the key change being the replacement of the non-volatile phosphate buffer with a volatile alternative like formic acid or ammonium formate.[2][3]

ParameterRecommended SettingRationale
HPLC System UPLC/HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.Provides the necessary separation and mass analysis capabilities.
Mobile Phase A Water + 0.1% Formic AcidVolatile acid to promote ionization and ensure good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidVolatile organic modifier.
Ionization Source Electrospray Ionization (ESI), Positive ModeIdeal for protonating the basic nitrogen centers of the analyte.
Predicted Parent Ion [M+H]⁺ m/z 286.03 (for ³⁵Cl₂)Calculated exact mass for the primary isotopic peak.
Isotopic Peaks m/z 288.03 (for ³⁵Cl³⁷Cl), m/z 290.02 (for ³⁷Cl₂)The presence of this pattern is a key diagnostic feature.
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan for impurity ID.MRM provides sensitivity; Full Scan provides broader information.

Table 2: Proposed LC-MS/MS Method Parameters

Analytical Workflow Diagram

Analytical_Workflow cluster_Purity Purity & Quantification cluster_Identity Identity & Structure HPLC_UV HPLC-UV Analysis (Routine Purity, Assay) LC_MS LC-MS/MS Analysis (Trace Analysis, Impurity ID) HPLC_UV->LC_MS For higher sensitivity NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation HRMS High-Resolution MS (Exact Mass, Formula) NMR->HRMS Confirmation Sample Test Sample Sample->HPLC_UV Initial Screen Sample->NMR Primary Structure

Caption: A typical analytical workflow for comprehensive characterization.

Chapter 2: Spectroscopic Structural Elucidation

While chromatography confirms purity, spectroscopy provides definitive proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination of organic molecules in solution.[4] Both ¹H and ¹³C NMR are essential.

Rationale for Method Design:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) typically does not interfere with analyte signals.[5][6]

  • Expected Spectra:

    • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridopyrimidine ring, likely as doublets or singlets depending on their environment. The morpholine ring will exhibit two characteristic triplets (or multiplets) corresponding to the protons adjacent to the oxygen and nitrogen atoms.

    • ¹³C NMR: The spectrum will show 11 distinct carbon signals (unless there is accidental equivalence). The chemical shifts will be characteristic of the aromatic carbons (110-160 ppm), the morpholine carbons (~45-70 ppm), and the carbons bearing chlorine atoms, which will be shifted downfield.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: Standard ¹H (proton) and ¹³C (carbon) acquisitions. 2D experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon connectivities, respectively.

NucleusPredicted Chemical Shift Range (ppm)Expected MultiplicityAssignment
¹H 8.0 - 9.0s or dPyridopyrimidine Protons (2H)
3.7 - 4.0mMorpholine Protons (-CH₂-O-) (4H)
3.5 - 3.8mMorpholine Protons (-CH₂-N-) (4H)
¹³C 150 - 165C=N, C-Cl
110 - 145Aromatic C, C-H
~66Morpholine Carbons (-CH₂-O-)
~45Morpholine Carbons (-CH₂-N-)

Table 3: Predicted NMR Chemical Shift Ranges

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is the final piece of evidence for structural confirmation.

Experimental Protocol: HRMS

  • Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer is typically used.

  • Method: The sample can be introduced via direct infusion or through an LC system. ESI positive mode is recommended.

  • Data Analysis:

    • The measured mass of the [M+H]⁺ ion should be compared to the theoretical exact mass. A mass accuracy of <5 ppm is required for confident formula assignment.

    • Theoretical Exact Mass [C₁₁H₁₁Cl₂N₄O]⁺: 285.0304

    • The distinct isotopic pattern generated by the two chlorine atoms must also be observed and match the theoretical distribution.

LC-MS/MS Fragmentation Pathway Logic

Fragmentation_Logic Parent Parent Ion [M+H]⁺ m/z 286.03 Q1 Q1 (Mass Filter) Parent:p->Q1 Select Collision Collision Cell (Fragmentation) Q1->Collision Isolate Q3 Q3 (Mass Analyzer) Collision->Q3 Fragment Fragments Fragment 1 (e.g., Loss of Morpholine) ... m/z Fragment 2 (e.g., Dichloropyridopyrimidine core) ... m/z Q3->Fragments Scan

Caption: The logic of tandem mass spectrometry (MS/MS) for structural analysis.

Conclusion

The analytical methods proposed in this guide provide a comprehensive framework for the characterization of this compound. By combining reverse-phase HPLC-UV for routine purity assessment, LC-MS/MS for sensitive impurity profiling, and high-field NMR with HRMS for definitive structural confirmation, researchers can ensure the quality and integrity of this compound. These protocols are built on established scientific principles and offer the flexibility for adaptation and validation according to specific laboratory and regulatory requirements.

References

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region).
  • This compound CAS#: 938443-21-1.
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control.
  • Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Separation of 2,3-Dichloropyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
  • Liquid chromatographic analysis of dichlorophen and its major impurity.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.

Sources

Application Notes and Protocols for 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology

The pyrido[2,3-d]pyrimidine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1][2] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous protein kinases, many of which are implicated in cancer pathogenesis.[3] Derivatives of this scaffold have been developed as potent inhibitors of various kinase families, including cyclin-dependent kinases (CDKs), PIM kinases, and phosphoinositide 3-kinases (PI3Ks), making them a cornerstone in the development of targeted cancer therapies.[4][5][6]

The subject of this guide, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, is a specific derivative that combines the kinase-inhibiting potential of the dichloropyrido[2,3-d]pyrimidine core with a morpholine moiety. The morpholine group is a common feature in many approved drugs, often incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability, which can translate to favorable pharmacokinetic profiles.[6] The dichloro substitutions at the 2 and 7 positions offer reactive handles for further chemical modification, allowing for the generation of focused compound libraries to explore structure-activity relationships (SAR).[1]

This document serves as a comprehensive technical guide for researchers investigating this compound. It provides an in-depth look at its potential mechanism of action as a kinase inhibitor, detailed protocols for its synthesis and biological evaluation, and a framework for its application in a drug discovery workflow.

Hypothesized Mechanism of Action: Inhibition of the PIM-1 Kinase Pathway

Based on the extensive literature on pyrido[2,3-d]pyrimidine derivatives, a primary and plausible mechanism of action for this compound is the inhibition of a serine/threonine kinase, such as PIM-1. PIM-1 kinase is a proto-oncogene that is overexpressed in a variety of hematological malignancies and solid tumors.[7] It plays a crucial role in cell survival, proliferation, and resistance to apoptosis by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD.[8] Inhibition of PIM-1 is therefore a promising strategy for cancer therapy.

The proposed mechanism involves the compound binding to the ATP-pocket of the PIM-1 kinase, preventing the phosphorylation of its substrates and thereby inhibiting the downstream signaling cascade that promotes cell survival.

PIM1_Pathway cluster_upstream Upstream Signaling cluster_core PIM-1 Kinase Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors / Cytokines JAK_STAT JAK/STAT Pathway Growth_Factors->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Expression BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis pBAD p-BAD (inactive) pBAD->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Compound 4-(2,7-Dichloropyrido [2,3-d]pyrimidin-4-yl)morpholine Compound->PIM1 Inhibits

Caption: PIM-1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route starting from a commercially available dichloropyrimidine derivative. The synthesis involves a nucleophilic aromatic substitution reaction.

Materials:

  • 2,4,7-trichloropyrido[2,3-d]pyrimidine

  • Morpholine

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a solution of 2,4,7-trichloropyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF at 0 °C, add triethylamine (1.2 eq).

  • Slowly add morpholine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative Example: PIM-1)

This protocol outlines a method to determine the in vitro potency of the compound against a target kinase, such as PIM-1, using a luminescence-based ADP detection assay.[7]

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., a derivative of BAD)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • This compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for vehicle control).

  • Add 2 µL of PIM-1 enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at room temperature for 15-20 minutes to allow for compound-enzyme binding.

  • Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for the enzyme.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability and proliferation of cancer cells.[9]

Materials:

  • Cancer cell line known to overexpress the target kinase (e.g., MCF-7 or HCT-116)[9]

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or a suitable solubilization buffer

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing the diluted compound to the wells. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Western Blot for Target Engagement

This protocol is to determine if the compound inhibits the kinase activity within the cell by assessing the phosphorylation status of a downstream substrate. For PIM-1, this could be p-BAD. For a CDK4/6 inhibitor, this would be p-Rb.[10][11]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BAD, anti-total BAD, anti-p-Rb, anti-total Rb, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with varying concentrations of the compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the ratio of the phosphorylated protein to the total protein.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Illustrative Kinase Inhibition Data

Kinase TargetIC50 (nM)
PIM-1Value
PIM-2Value
PIM-3Value
CDK2Value
PI3KαValue

Table 2: Illustrative Cell Viability Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)Value
HCT-116 (Colon Cancer)Value
PC-3 (Prostate Cancer)Value

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Compound QC Purity & Structural Confirmation (NMR, MS) Synthesis->QC Kinase_Assay Biochemical Kinase Inhibition Assay (IC50) QC->Kinase_Assay Cell_Viability Cell Viability Assay (IC50) Kinase_Assay->Cell_Viability Target_Engagement Cellular Target Engagement (Western Blot) Cell_Viability->Target_Engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle PK_Studies Pharmacokinetic Studies (Animal Model) Cell_Cycle->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Model) PK_Studies->Efficacy_Studies

Caption: Preclinical Drug Discovery Workflow.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. Its pyrido[2,3-d]pyrimidine core provides a well-validated scaffold for potent kinase inhibition, while the dichloro and morpholine substituents offer opportunities for optimizing its pharmacological properties. The protocols and workflow outlined in this guide provide a comprehensive framework for researchers to systematically evaluate its biological activity, elucidate its mechanism of action, and advance its development as a potential therapeutic agent. Rigorous and reproducible experimental design, as detailed herein, is paramount to the successful translation of this and similar compounds from the laboratory to the clinic.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (henceforth referred to as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during preclinical development. More than 40% of new chemical entities are poorly soluble in water, making formulation a critical challenge.[1][2] This guide provides a logical, step-by-step approach to systematically improve the aqueous solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of this compound, and why is its aqueous solubility expected to be low?

A1: Understanding the inherent properties of the compound is the first step in designing a rational formulation strategy.[3] While extensive experimental data for this specific molecule is not publicly available, we can infer its likely characteristics from its chemical structure (Figure 1).

  • Chemical Structure: The molecule consists of a rigid, fused dichlorinated pyridopyrimidine core attached to a morpholine ring.

  • Lipophilicity (Hydrophobicity): The dichlorinated aromatic core is highly nonpolar, which will contribute significantly to low intrinsic solubility in aqueous media. A similar, related compound has a predicted LogP of 2.62, indicating moderate lipophilicity.[4]

  • Ionization (pKa): The compound possesses several nitrogen atoms (on the morpholine and pyridopyrimidine rings) that can accept a proton. This makes the compound a weak base . The solubility of weak bases is highly dependent on pH.[5] In acidic environments, the molecule becomes protonated (ionized), leading to a significant increase in aqueous solubility.[5][6] Conversely, in neutral or alkaline solutions, it will exist primarily in its neutral, less soluble form.

  • High Melting Point: While not explicitly found, related heterocyclic compounds often have high melting points, indicating strong crystal lattice energy. This energy must be overcome for the solid to dissolve, which can be a limiting factor for solubility.

Q2: I'm starting my experiments and the compound won't dissolve in my neutral buffer (e.g., PBS pH 7.4). What are the first and most direct troubleshooting steps?

A2: This is a common and expected observation. The primary goal for initial in vitro screens or early preclinical studies is to achieve the desired concentration using simple, well-understood formulation vehicles.[3][7] We recommend a systematic, tiered approach starting with the simplest methods.

Tier 1: pH Adjustment Because the compound is a weak base, the most effective initial strategy is to lower the pH.[1] By creating a more acidic environment, you protonate the molecule, forming a more soluble in situ salt.

  • Recommendation: Attempt to dissolve the compound in a low pH buffer, such as a citrate buffer (pH 3-5) or 0.1 N HCl. For many weak bases, this simple change can increase solubility by several orders of magnitude.

Tier 2: Co-Solvent Systems If pH adjustment alone is insufficient or if a near-neutral pH is required for your assay, the next step is to use co-solvents.[8][9] Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the polarity of the aqueous environment.[10][11]

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous assay buffer. Be mindful that the final concentration of DMSO should typically be kept low (<0.5% v/v) to avoid artifacts in biological assays. Other common co-solvents for preclinical use include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[9][12]

The following diagram outlines a decision-making workflow for these initial steps.

G start Start: Compound is Insoluble in Neutral Buffer (pH 7.4) check_pka Is the compound a weak base (pKa > 0)? start->check_pka ph_adjust Action: Attempt solubilization in acidic buffer (e.g., pH 3-5 citrate) check_pka->ph_adjust Yes (Highly Likely) use_cosolvent Action: Prepare high concentration stock in 100% DMSO or Ethanol. Dilute into final buffer. check_pka->use_cosolvent No / Unknown ph_success Success? (Target concentration reached) ph_adjust->ph_success ph_success->use_cosolvent No end_simple End: Use this formulation for initial experiments. ph_success->end_simple Yes cosolvent_success Success? (No precipitation upon dilution) use_cosolvent->cosolvent_success cosolvent_success->end_simple Yes advanced Proceed to Advanced Formulation Strategies (See Q5) cosolvent_success->advanced No

Figure 1: Initial Solubility Screening Workflow.
Q3: How do I systematically determine the optimal pH for solubilization and generate a pH-solubility profile?

A3: A pH-solubility profile is a cornerstone of early formulation development for any ionizable compound. It provides critical data on the relationship between pH and the compound's equilibrium solubility, guiding the selection of appropriate buffers for both in vitro and in vivo studies.

Protocol: Generating a pH-Solubility Profile

This protocol uses a common shake-flask method to determine equilibrium solubility.

1. Materials & Preparation:

  • A series of buffers covering a wide pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 6.8, 7.4). Use buffers relevant to physiological conditions (e.g., HCl for pH 1.2, citrate for pH 3-5, phosphate for pH 6.8-7.4).

  • The compound (solid powder).

  • Glass vials with screw caps.

  • An orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Filtration system (e.g., 0.22 µm syringe filters).

  • An analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

2. Experimental Steps:

  • Add Excess Solid: To separate vials, add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

  • Equilibrate: Tightly cap the vials and place them on the shaker. Allow them to equilibrate for a sufficient time to reach saturation. A typical duration is 24-48 hours. For some compounds, equilibrium may be reached faster, but it's crucial to ensure saturation is complete.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Do not centrifuge unless necessary, as this can alter temperature.

  • Sample Collection & Filtration: Carefully withdraw a sample from the clear supernatant of each vial. Immediately filter the sample through a 0.22 µm filter to remove all undissolved solids. This step is critical to prevent artificially high readings.

  • Dilution & Quantification: Dilute the filtered samples with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a pre-validated HPLC or LC-MS method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH of the buffer.

Expected Outcome & Data Interpretation: For a weak base like this compound, you should observe high solubility at low pH, which decreases sharply as the pH approaches and surpasses the compound's pKa. The resulting data can be summarized as shown in Table 1.

pH of BufferBuffer SystemPredicted Solubility BehaviorExample Data (µg/mL)
1.20.1 N HClHigh> 2000
3.0CitrateHigh1500
5.0CitrateModerate250
6.8PhosphateLow15
7.4Phosphate (PBS)Very Low< 5
Table 1: Example pH-Solubility Profile Data for a Weakly Basic Compound.

This profile provides an invaluable map for selecting formulation vehicles. For example, it might show that a formulation at pH 4 is required to achieve a 200 µg/mL concentration.

Q4: I made a 20 mM stock in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media (pH 7.4). What is happening and how can I fix it?

A4: This is a classic issue known as "dilution-precipitation" and is a major hurdle in preclinical studies.[13] It occurs because the compound is highly soluble in the organic co-solvent (DMSO) but not in the final aqueous medium. Upon dilution, the percentage of the co-solvent drops dramatically, and the aqueous medium can no longer support the solubility of the compound, causing it to "crash out" of solution.

The Underlying Cause: You have created a supersaturated solution that is thermodynamically unstable.[1][14] The key is to find a formulation that is stable upon dilution or to use a more advanced approach that can maintain this supersaturated state.

Troubleshooting Workflow:

G start Start: Precipitation upon dilution of DMSO stock q1 Can the final formulation pH be lowered? start->q1 a1_yes Action: Dilute DMSO stock into an acidic aqueous vehicle (e.g., pH 4 buffer). q1->a1_yes Yes q2 Is the final concentration absolutely necessary? q1->q2 No end_success End: Stable Formulation Achieved a1_yes->end_success a2_no Action: Lower the final target concentration to below the aqueous solubility limit. q2->a2_no No q3 Have other co-solvents been tested? q2->q3 Yes a2_no->end_success a3_no Action: Screen formulations with PEG 400, Propylene Glycol, or mixtures (e.g., 20% PG / 80% Water). q3->a3_no No end_fail Action: Use Advanced Formulations (Amorphous Dispersions, Nanosuspensions) (See Q5) q3->end_fail Yes, all failed a3_no->end_success

Figure 2: Troubleshooting Precipitation Upon Dilution.

Detailed Strategies:

  • Change the Dilution Vehicle: Instead of diluting into a pH 7.4 buffer, dilute your DMSO stock into a more acidic vehicle (e.g., pH 4 citrate buffer) where the compound has higher intrinsic solubility. This is often the most effective solution.

  • Use a Different Co-Solvent System: DMSO is a very strong, aprotic solvent. Sometimes, using more viscous, hydrogen-bonding co-solvents like PEG 400 or propylene glycol can help keep the drug in solution better upon dilution. A common vehicle for animal studies is a ternary mixture, such as 10% DMSO / 40% PEG 400 / 50% Water.

  • Include a Surfactant or Polymer: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) or a precipitation-inhibiting polymer (e.g., HPMC, PVP) to the aqueous dilution vehicle can help stabilize the supersaturated state.[10][15]

Q5: Simple pH and co-solvent formulations are insufficient for my required in vivo dose. What advanced formulation strategies should I consider?

A5: When simple solution-based approaches fail to provide the required concentration for toxicology or efficacy studies, more advanced formulation technologies are necessary.[13][16] The two most common and effective strategies for preclinical development are Amorphous Solid Dispersions and Nanosuspensions.

1. Amorphous Solid Dispersions (ASDs) An ASD is a molecular-level dispersion of the compound (in its high-energy amorphous state) within a polymer carrier.[17][18] By eliminating the crystalline state, ASDs can significantly enhance aqueous solubility and often achieve a state of supersaturation upon dissolution, which can dramatically improve oral absorption.[14][19]

  • Mechanism: The energy barrier of breaking the crystal lattice is removed.[17] The polymer carrier helps to stabilize the amorphous drug and can also act as a precipitation inhibitor upon dissolution.[18]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® or Kollidon® VA64 are frequently used.[10]

  • Preparation: For early-stage screening, solvent evaporation is a common method. For larger scale, spray drying and hot-melt extrusion are well-established and scalable processes.[14][20]

  • When to Use: ASDs are an excellent choice when a significant (e.g., >10-fold) increase in apparent solubility and bioavailability is needed for oral administration.

2. Nanosuspensions A nanosuspension consists of crystalline drug particles reduced to the sub-micron (nanometer) range, stabilized by surfactants and/or polymers.[1][12]

  • Mechanism: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a much faster dissolution rate.[8][10] This can improve exposure, especially for dissolution-rate-limited compounds.

  • Preparation: High-pressure homogenization or wet media milling are the most common methods to produce nanosuspensions.[1][12]

  • When to Use: This is a very effective strategy for compounds that are highly crystalline (high melting point) and when the goal is to improve the rate of dissolution rather than the equilibrium solubility. It is suitable for oral, parenteral, and other routes of administration.

TechnologyMechanism of EnhancementBest Suited ForCommon Excipients
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy; creates supersaturation.[14][17]Compounds where equilibrium solubility is the main barrier; oral delivery.HPMC, PVP, Soluplus®, Kollidon® VA64.[10]
Nanosuspension Increases surface area, leading to faster dissolution rate.[8][12]Compounds with high crystallinity where dissolution rate is the barrier.Surfactants (e.g., Poloxamers, Tween® 80), Polymers (e.g., HPMC).
Table 2: Comparison of Advanced Formulation Strategies.

The selection of an advanced formulation strategy requires careful consideration of the compound's properties and the goals of the preclinical study.[2][13] It is often advisable to partner with a specialized formulation development group when pursuing these more complex technologies.

References

  • Bhalani, D. V., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Al-kassas, R., et al. (2022).
  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11).
  • Garg, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Lee, P. (n.d.). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect. TSpace.
  • ACS Publications. (n.d.). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry.
  • Balius, T. E., et al. (2017). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of medicinal chemistry, 60(10), 4350–4363.
  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(5), 1165–1178.
  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 7(3), 264–281.
  • Wikipedia. (n.d.). Cosolvent.
  • Britannica. (n.d.). Cosolvent.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Altasciences. (n.d.).
  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies.
  • WuXi AppTec. (2024).
  • Worku, Z. A., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(5), 1642–1652.
  • Zhang, X., et al. (2014). pH-dependent Drug-Drug Interactions for Weak Base Drugs: Potential Implications for New Drug Development. Clinical Pharmacology & Therapeutics, 96(2), 266–277.
  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems.
  • Yartsev, A. (n.d.).
  • SGS. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine.
  • ChemWhat. (n.d.). This compound CAS#: 938443-21-1.
  • BLDpharm. (n.d.). 938443-21-1|this compound.
  • CAS Information Network. (n.d.). 1009303-42-7_(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-MethylMorpholine.
  • Zhang, M., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Advances in Computer Science Research.
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives.
  • (2017). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry.

Sources

Technical Support Center: Purification of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this important heterocyclic building block.

I. Understanding the Chemistry: Synthesis and Impurity Profile

The target compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 2,4,7-trichloropyrido[2,3-d]pyrimidine, is reacted with morpholine, usually in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

The electronic properties of the pyridopyrimidine ring system heavily influence the reaction's regioselectivity. The C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. However, competitive substitution at the C2 position can occur, leading to the primary isomeric impurity.

Based on this synthetic route, the following impurities are commonly encountered:

  • Unreacted Starting Material: 2,4,7-trichloropyrido[2,3-d]pyrimidine.

  • Isomeric Byproduct: 4-(4,7-Dichloropyrido[2,3-d]pyrimidin-2-yl)morpholine.

  • Di-substituted Byproduct: 4,4'-(7-chloropyrido[2,3-d]pyrimidine-2,4-diyl)dimorpholine.

  • Residual Reagents: Excess morpholine and reaction base (e.g., DIPEA).

  • Residual Solvents: High-boiling point solvents like DMF.

II. Frequently Asked Questions (FAQs)

Q1: How do I monitor the reaction to minimize impurity formation?

A1: Thin-Layer Chromatography (TLC) is the most effective method for real-time reaction monitoring. Develop a TLC system that provides good separation between the starting material, the desired product, and the main byproducts. A typical starting point is a mobile phase of 30-50% ethyl acetate in hexanes. The product, being more polar than the trichloro- starting material, will have a lower Retention Factor (Rf). Over-running the reaction can lead to an increase in di-substituted byproducts.

Q2: My crude product is an oil/gummy solid after aqueous workup. What should I do?

A2: This is often due to residual high-boiling solvents (like DMF) or salts of the base used (e.g., diisopropylethylammonium chloride). Ensure the aqueous workup is thorough. Washing the organic layer multiple times with brine can help remove DMF. If the product is still not a solid, you can attempt to precipitate it by adding a non-polar solvent like hexanes or heptane and triturating the material with a spatula. If this fails, proceed directly to chromatographic purification, loading the sample as a concentrated solution or by adsorbing it onto silica gel.

Q3: The compound streaks badly on my silica TLC plate. How can I fix this?

A3: Streaking is a common issue for basic nitrogen-containing heterocycles due to strong interactions with the acidic silanol groups on the silica surface.[1] To resolve this, add a small amount (0.5-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to your TLC mobile phase.[1] This will neutralize the acidic sites and result in well-defined spots.

III. Troubleshooting Guide: Common Purification Issues

This section addresses more complex challenges that may arise during the purification workflow.

Issue 1: Poor Separation between Product and Isomeric Byproduct in Column Chromatography

The primary product (C4-morpholino) and the main isomeric byproduct (C2-morpholino) often have very similar polarities, making them difficult to separate.

  • Underlying Cause: The structural similarity leads to comparable affinities for the stationary phase.

  • Solution Strategy:

    • Optimize Mobile Phase: Use a shallow solvent gradient during flash chromatography.[2] Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes) and increase the polarity very slowly. This can elongate the elution profile and improve resolution.

    • Change Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. Try substituting ethyl acetate with a different solvent of similar polarity, like dichloromethane/diethyl ether mixtures.

    • Alternative Stationary Phase: While less common for routine purification, using a different stationary phase like neutral or basic alumina can be effective, as it eliminates the acidic sites that cause issues with basic compounds.[1]

Issue 2: Low Recovery from Recrystallization

You've isolated a product that appears pure by TLC, but you experience significant material loss upon recrystallization.

  • Underlying Cause: The compound may have high solubility in the chosen solvent, or too much solvent was used.[1] The presence of even minor impurities can sometimes inhibit crystal formation.

  • Solution Strategy:

    • Systematic Solvent Screening: Perform small-scale solubility tests. The ideal single-solvent recrystallization system is one where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point. Common solvents to screen include isopropanol, ethanol, acetonitrile, and ethyl acetate/heptane mixtures.[1]

    • Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate or DCM). Then, slowly add a "poor," miscible, non-polar solvent (e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy.[3] Allow it to cool slowly.

    • Induce Crystallization: If crystals do not form on cooling, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch.[1]

IV. Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • On a silica gel TLC plate, spot the starting material, crude reaction mixture, and a co-spot (crude mixture on top of the starting material spot).

  • Develop the plate in a chamber containing the chosen mobile phase (e.g., 40% Ethyl Acetate in Hexanes with 0.5% Triethylamine).

  • Visualize the plate under a UV lamp (254 nm). The product should appear as a new, lower-Rf spot compared to the 2,4,7-trichloropyrido[2,3-d]pyrimidine starting material.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a representative example; the optimal solvent system must be determined by TLC analysis.

  • Column Packing: Dry pack a column with silica gel (230-400 mesh) or prepare a slurry in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes/Ethyl Acetate).[4] The mass of silica should be 50-100 times the mass of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this solid onto the top of the packed column.[2]

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[2] A representative gradient might be from 10% to 50% Ethyl Acetate in Hexanes.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Compound/Impurity Representative Mobile System Typical Rf Value Notes
2,4,7-trichloropyrido[2,3-d]pyrimidine30% EtOAc / Hexanes~0.8Starting material, least polar.
This compound 30% EtOAc / Hexanes ~0.4 Desired Product.
4-(4,7-Dichloropyrido[2,3-d]pyrimidin-2-yl)morpholine30% EtOAc / Hexanes~0.35Isomeric byproduct, slightly more polar than product.
Di-substituted byproduct50% EtOAc / Hexanes~0.2Significantly more polar.

Table 1: Representative TLC Data for Purification Monitoring.

V. Workflow Visualizations

General Purification Workflow

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Polishing & Analysis A Crude Reaction Mixture B TLC Analysis (e.g., 40% EtOAc/Hex + 0.5% Et3N) A->B C Flash Column Chromatography (Silica Gel) B->C Impure D Collect & Combine Pure Fractions C->D E Recrystallization (e.g., Isopropanol or EtOAc/Heptane) D->E F Purity Analysis (HPLC, NMR, MS) E->F G Pure Final Product F->G

Caption: Standard purification workflow for the target compound.

Troubleshooting Isomeric Impurities

G start Fractions contain both C4 (Product) & C2 (Isomer) isomers q1 Is separation partial? Yes No start->q1 action1 Re-column mixed fractions using a shallower gradient (e.g., 10-30% EtOAc over 20 CVs) q1:yes->action1 action2 Develop a new TLC system. Try DCM/MeOH or DCM/Ether. Re-purify all material. q1:no->action2 action3 Consider recrystallization. Isomers may have different crystallization kinetics. action1->action3 action2->action3 end_node Separation Achieved action3->end_node

Caption: Decision tree for separating the C4- and C2-substituted isomers.

VI. References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds.

  • Sharma, R., et al. (2025). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry, Sec B, February 2025.

  • ResearchGate. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. [Link]

  • Google Patents. (2016). Preparation method of 4-morpholino piperidine. CN105777615A.

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 935-947. [Link]

  • Bousquet, P., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(24), 5936. [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7981. [Link]

  • Al-Zoubi, R. M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • Google Patents. (2012). Regioselective preparation of substituted pyrimidines. US8334383B2.

  • Jackson, K. L., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(38), 14968-14973. [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 96, 285-308. [Link]

Sources

Technical Support Center: Ensuring the Integrity of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on avoiding the degradation of this critical research compound. By understanding the potential degradation pathways and implementing proper handling and analytical procedures, you can ensure the integrity and reproducibility of your experimental results.

I. Introduction to the Stability of this compound

This compound is a complex heterocyclic molecule with several reactive sites susceptible to degradation under common laboratory conditions. The primary points of vulnerability are the chloro-substituents on the pyridopyrimidine core and the morpholine ring. The electron-withdrawing nature of the dichloropyridopyrimidine ring system can render the chloro groups susceptible to nucleophilic substitution, particularly hydrolysis. The morpholine moiety, a secondary amine, is prone to oxidation.

This guide will provide a structured approach to understanding and mitigating the degradation of this compound through a series of frequently asked questions and troubleshooting protocols.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of this compound.

FAQ 1: I am seeing a new, more polar peak in my HPLC analysis after storing my stock solution in a protic solvent. What could be the cause?

Answer: The appearance of a more polar peak upon storage in a protic solvent, such as methanol or water, strongly suggests hydrolytic degradation . The most likely degradation pathway is the nucleophilic substitution of one or both chlorine atoms on the pyridopyrimidine ring with a hydroxyl group.

Causality: The carbon atoms attached to the chlorine atoms are electrophilic due to the electron-withdrawing nature of the fused pyrimidine and pyridine rings. Protic solvents can act as nucleophiles, attacking these positions and displacing the chloride ions. This results in the formation of mono- and di-hydroxylated impurities, which are significantly more polar than the parent compound.

Troubleshooting Workflow for Suspected Hydrolysis:

Caption: Troubleshooting workflow for suspected photodegradation.

Experimental Protocol: Assessing Photostability

  • Sample Preparation:

    • Prepare two identical solutions of this compound in a suitable solvent.

  • Exposure Conditions:

    • Wrap one vial completely in aluminum foil to serve as a dark control.

    • Place both vials under a broad-spectrum light source (simulating ambient laboratory conditions or a photostability chamber) for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Analyze both the light-exposed and dark control samples by HPLC-UV/Vis and LC-MS.

    • Compare the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak in the light-exposed sample.

FAQ 3: I am observing a loss of the parent compound and the appearance of several new peaks after prolonged storage at room temperature, even in an aprotic solvent. What could be the issue?

Answer: This scenario suggests potential thermal degradation or oxidative degradation . Even at room temperature, slow degradation can occur over extended periods. The morpholine moiety is particularly susceptible to oxidation.

Causality:

  • Thermal Degradation: Elevated temperatures can provide the activation energy for various degradation reactions, including ring rearrangements or cleavage. While more pronounced at higher temperatures, some compounds exhibit instability even at ambient temperatures over time.

  • Oxidative Degradation: The nitrogen atom in the morpholine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of N-oxides or other oxidized species. [1]The presence of trace metal impurities can catalyze such oxidative processes.

Troubleshooting Workflow for Suspected Thermal/Oxidative Degradation:

Caption: Troubleshooting for thermal and oxidative degradation.

Experimental Protocol: Forced Oxidation Study

  • Sample Preparation:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a mild oxidizing agent, such as a low concentration of hydrogen peroxide (e.g., 0.1-1%).

  • Reaction:

    • Allow the reaction to proceed at room temperature for a set time, monitoring by HPLC.

  • Analysis:

    • Analyze the reaction mixture by LC-MS.

    • Look for a peak with a mass corresponding to the N-oxide of the parent compound ([M+H]⁺ ≈ 301.02).

III. Recommended Storage and Handling Procedures

To minimize degradation and ensure the long-term stability of this compound, the following procedures are recommended:

ConditionSolid CompoundStock Solutions
Temperature -20°C or -80°C for long-term storage.-20°C for short-term (days to weeks), -80°C for long-term (months).
Atmosphere Store under an inert atmosphere (argon or nitrogen) if possible.Overlay with an inert gas before sealing and freezing.
Light Store in an amber vial or a light-blocking container.Prepare and store in amber vials.
Solvent N/AUse high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF).
Handling Weigh out quickly in a dry environment.Prepare fresh solutions for critical experiments. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

IV. Conclusion

The stability of this compound is critical for obtaining reliable and reproducible experimental data. The primary degradation pathways to consider are hydrolysis of the chloro-substituents, photodegradation of the aromatic core, and oxidation of the morpholine ring. By adhering to the recommended storage and handling procedures and utilizing the troubleshooting guides and analytical protocols provided, researchers can effectively mitigate the risk of degradation. Proactive measures to ensure compound integrity are a cornerstone of robust scientific practice.

V. References

  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • ICH, Q1A(R2) Stability testing of new drug substances and drug products, International Conference on Harmonization (2003).

  • Boinpally, R., et al. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Indo American Journal of Pharmaceutical Sciences, 5(6), 5526-5536.

  • Poupaert, J. H. (2008). LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 814-820.

  • Amin, E. A., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. International Journal of Current Pharmaceutical Research, 8(5), 356-360.

  • Poupaert, J., et al. (1995). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 61(2), 776-781.

  • Patel, P. N., et al. (2021). UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance. Journal of Chromatographic Science, 59(8), 735-744.

Sources

Technical Support Center: A Researcher's Guide to Pyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrido[2,3-d]pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrido[2,3-d]pyrimidines are a cornerstone in numerous drug discovery programs, exhibiting a wide range of biological activities. However, their synthesis can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Part 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequent obstacles encountered during the synthesis of pyrido[2,3-d]pyrimidines, offering systematic approaches to diagnose and resolve these issues.

FAQ 1: I am consistently obtaining low yields of my target pyrido[2,3-d]pyrimidine. What are the likely causes and how can I improve the outcome?

Low yields are a common frustration in heterocyclic chemistry. The root cause can often be traced back to one or more of the following factors: suboptimal reaction conditions, poor quality of starting materials, or competing side reactions. A systematic approach is crucial for identifying and rectifying the issue.[1]

Troubleshooting Workflow for Low Yields:

low_yield_troubleshooting start Low Yield Observed purity_check Verify Starting Material Purity start->purity_check reaction_conditions Review Reaction Parameters purity_check->reaction_conditions Purity Confirmed optimization Systematic Reaction Optimization purity_check->optimization Impurities Found reaction_conditions->optimization Parameters Correct reaction_conditions->optimization Deviations Found side_reactions Investigate Side Reactions optimization->side_reactions workup_purification Evaluate Work-up & Purification side_reactions->workup_purification end Improved Yield workup_purification->end

Caption: A systematic workflow for troubleshooting low yields in pyrido[2,3-d]pyrimidine synthesis.

In-Depth Analysis and Solutions:

  • Starting Material Quality: The purity of your starting materials is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of side products.

    • Actionable Advice:

      • Re-characterize your starting materials using techniques like NMR, LC-MS, and melting point analysis to confirm their identity and purity.[1]

      • If using commercially available starting materials, consider lot-to-lot variability and re-purify if necessary.

      • Ensure that solvents are anhydrous and reagents are of appropriate grade, as water can be detrimental in many condensation reactions.

  • Reaction Conditions: Minor deviations in reaction parameters can have a significant impact on yield.

    • Actionable Advice:

      • Temperature: Run a temperature screen to find the optimal balance between reaction rate and side product formation. Some reactions benefit from initial cooling to control exothermic events, followed by heating to drive the reaction to completion.

      • Concentration: The concentration of reactants can influence reaction kinetics. Highly dilute conditions may slow down the reaction, while highly concentrated conditions can promote side reactions. Experiment with a range of concentrations.

      • Catalyst: If using a catalyst, ensure it is active and not poisoned. Consider screening different catalysts (e.g., acid, base, or metal catalysts) and catalyst loadings. For instance, in multicomponent reactions, catalysts like diammonium hydrogen phosphate (DAHP) have been shown to be effective in aqueous media.[2]

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Actionable Advice:

      • Analyze your crude reaction mixture by LC-MS and NMR to identify any major side products.

      • Understanding the reaction mechanism can help predict and mitigate side reactions. For example, in syntheses involving α,β-unsaturated esters, Michael addition is a key step, and optimizing conditions to favor this pathway over polymerization or other side reactions is crucial.[3]

Experimental Protocol: Small-Scale Reaction Optimization

To systematically address low yields, a design of experiments (DoE) approach on a small scale is recommended.

Parameter Condition 1 Condition 2 Condition 3
Temperature Room Temperature50 °C80 °C
Catalyst Nonep-Toluenesulfonic acid (5 mol%)Piperidine (10 mol%)
Solvent EthanolTolueneDMF

Procedure:

  • Set up a matrix of small-scale reactions (e.g., in microwave vials) to test different combinations of the parameters listed above.

  • Ensure all other variables (stirring rate, reaction time, stoichiometry) are kept constant.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Upon completion, quench the reactions and analyze the crude product mixture by a quantitative method (e.g., qNMR or HPLC with a standard) to determine the yield of the desired product.

  • This data will help identify the optimal reaction conditions for scale-up.

FAQ 2: My purified pyrido[2,3-d]pyrimidine derivative shows poor solubility in aqueous buffers for biological assays. How can I address this?

Poor aqueous solubility is a frequent challenge for many heterocyclic compounds, including pyrido[2,3-d]pyrimidines. This can lead to compound precipitation, or "crashing out," when a DMSO stock solution is diluted into an aqueous buffer for biological testing.[4]

Strategies to Improve Aqueous Solubility:

  • Co-solvent Systems: The use of a water-miscible co-solvent can significantly improve the solubility of your compound.

    • Recommended Co-solvents: Polyethylene glycol 400 (PEG400), propylene glycol (PG), or ethanol are commonly used.

    • Protocol: Prepare a stock solution in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG400). This can create a more "solvent-friendly" microenvironment for the compound upon dilution into the aqueous buffer.

  • pH Adjustment: The solubility of ionizable pyrido[2,3-d]pyrimidine derivatives is often pH-dependent.

    • Actionable Advice:

      • Determine the pKa of your compound.

      • For basic compounds, a lower pH (more acidic buffer) will generally increase solubility.

      • For acidic compounds, a higher pH (more basic buffer) will typically improve solubility.

  • Formulation with Excipients: In later stages of drug development, formulation with solubilizing agents such as cyclodextrins can be explored.

Part 2: Understanding the Chemistry: Reaction Mechanisms and Side Products

A deep understanding of the underlying reaction mechanisms is critical for effective troubleshooting and optimization.

The Friedländer Annulation in Pyrido[2,3-d]pyrimidine Synthesis

The Friedländer annulation is a powerful method for constructing the pyridine ring of the pyrido[2,3-d]pyrimidine core. It involves the condensation of a 2-amino-3-carbonyl substituted pyrimidine with a compound containing a reactive α-methylene group.

friedlander_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrimidine 2-Amino-3-formylpyrimidine aldol_adduct Aldol Adduct aminopyrimidine->aldol_adduct ketone Active Methylene Compound (e.g., Ketone) ketone->aldol_adduct enone Enone Intermediate aldol_adduct->enone - H2O imine Imine Intermediate enone->imine pyridopyrimidine Pyrido[2,3-d]pyrimidine imine->pyridopyrimidine - H2O (Cyclization)

Caption: A simplified mechanism of the Friedländer annulation for the synthesis of pyrido[2,3-d]pyrimidines.

Common Side Reactions and Byproducts:

  • Self-condensation of the Methylene Component: The active methylene compound can undergo self-condensation (e.g., an aldol reaction) to form dimers or oligomers, especially under basic conditions.[5]

  • Formation of Isomeric Products: If the active methylene compound is unsymmetrical, the reaction can potentially lead to the formation of regioisomers.

  • Incomplete Cyclization: The reaction may stall at the enone or imine intermediate stage, particularly if the cyclization step is sterically hindered or electronically unfavorable.

Characterization of Impurities:

A combination of analytical techniques is essential for identifying unknown impurities:

Technique Information Provided
LC-MS Provides the molecular weight of the impurity, which can help in proposing a molecular formula.
High-Resolution MS Gives the exact mass, allowing for the determination of the elemental composition.
NMR (1D and 2D) Provides detailed structural information, including connectivity and stereochemistry.
FTIR Identifies functional groups present in the impurity.

Part 3: Purification Strategies

The purification of pyrido[2,3-d]pyrimidine derivatives can be challenging due to their often-polar nature and potential for multiple hydrogen bonding sites.

FAQ 3: I am struggling with the purification of my highly polar pyrido[2,3-d]pyrimidine derivative by column chromatography. What are some effective strategies?

Purifying polar compounds requires a departure from standard normal-phase chromatography conditions.

Recommended Purification Techniques:

  • Reverse-Phase Chromatography (RPC): While challenging for highly polar compounds, RPC can be optimized.

    • Actionable Advice:

      • Use a polar-endcapped or polar-embedded C18 column to improve retention.

      • Employ a mobile phase with a low percentage of organic modifier (e.g., acetonitrile or methanol) and a high percentage of aqueous buffer.

      • Adjust the pH of the mobile phase to suppress the ionization of acidic or basic functional groups on your compound, thereby increasing its hydrophobicity and retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for purifying highly polar compounds.

    • Principle: HILIC uses a polar stationary phase (e.g., silica or a bonded diol phase) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., 95:5 acetonitrile:water). This allows for the retention of polar analytes.

Experimental Protocol: Recrystallization of a Polar Pyrido[2,3-d]pyrimidine

Recrystallization is a powerful technique for purifying solid compounds, but finding a suitable solvent system for polar molecules can be challenging.

  • Solvent Screening:

    • Test the solubility of your crude product in a range of solvents of varying polarity (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • The ideal solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

References

  • BenchChem Technical Support Team. (2025). addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine. BenchChem.
  • El Malah, T., Abdel Magid, R., & Shamroukh, A. (2023). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry & Process Research.
  • Al-Shimaa Badran, Magdy A. Ibrahim, Zeinab Hussain, Noha M. Hassanin. (2025).
  • El Malah, T., Abdel Magid, R., & Shamroukh, A. (2023).
  • Yadav, P., et al. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Chemical Biology & Drug Design, 97(3), 633-648.
  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Al-Shimaa Badran, Magdy A. Ibrahim, Zeinab Hussain, Noha M. Hassanin. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies. OUCI. [Link]

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • D'Alba, V., et al. (2022).
  • Reddy, T. S., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4849–4857.
  • Sadeghi, S. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2199047.
  • Ghaedi, A., et al. (2019). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. Journal of Heterocyclic Chemistry, 56(6), 1836-1843.
  • Quiroga, J., et al. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)
  • Al-Shimaa Badran, Magdy A. Ibrahim, Zeinab Hussain, Noha M. Hassanin. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies. OUCI. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 7-14.
  • BenchChem. (2025).
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 421-453.
  • Lavanya, P., et al. (2021). Mechanism of pyrido[2,3‐d]pyrimidines. Journal of Heterocyclic Chemistry, 58(7), 1541-1552.
  • Al-Shimaa Badran, Magdy A. Ibrahim, Zeinab Hussain, Noha M. Hassanin. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies.
  • El-Sayed, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12635-12651.
  • BenchChem Technical Support Team. (2025). 6-Chloropyrido[2,3-d]pyrimidine Experiments. BenchChem.
  • BenchChem. (2025). The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery. BenchChem.
  • Abdel-Wahab, B. F., et al. (2017). Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine and Pyrido[3,2‐e][1][6][7]triazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and … Journal of Heterocyclic Chemistry, 54(5), 2933-2942.

  • Rizkalla, B. H., & Broom, A. D. (1972). Pyrido(2,3-d)pyrimidines. 3. Synthesis of some 8-( -D-ribofuranosyl)pyrido(2,3-d)pyrimidines structurally related to the antibiotic sangivamycin. The Journal of Organic Chemistry, 37(25), 3980–3985.

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Dichloropyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrido[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I getting a mixture of C2 and C4 substituted isomers in my reaction?

This is one of the most common challenges in the functionalization of dichloropyrido[2,3-d]pyrimidines. The regioselectivity of nucleophilic attack is a delicate balance of electronic and steric factors.

Underlying Principles:

The pyrido[2,3-d]pyrimidine scaffold is electron-deficient, which activates both the C2 and C4 positions for nucleophilic attack. Generally, the C4 position is considered more electrophilic due to the combined electron-withdrawing effects of the pyrimidine nitrogens. However, the pyridine nitrogen also influences the electron distribution across the fused ring system.

Troubleshooting & Optimization:

  • Influence of Substituents: The electronic nature of existing substituents on the pyridopyrimidine ring can significantly alter the regioselectivity. Electron-donating groups (EDGs) elsewhere on the ring may shift the preference towards C2 substitution.[1][2]

  • Nucleophile Choice: Sterically hindered nucleophiles may preferentially attack the less hindered C4 position. Conversely, in some specific cases, certain nucleophiles can favor C2 attack. For instance, tertiary amines have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate, thereby affecting the reaction pathway and regioselectivity. It is recommended to screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, dioxane).

Troubleshooting Guide: Poor Regioselectivity

If you are observing a mixture of C2 and C4 isomers, follow this decision-making workflow:

G start Mixture of C2/C4 Isomers Observed check_nucleophile Is the nucleophile sterically bulky? start->check_nucleophile check_electronics Are there strong EDGs on the ring? check_nucleophile->check_electronics Yes lower_temp Decrease Reaction Temperature (e.g., from reflux to RT or 0°C) check_nucleophile->lower_temp No check_electronics->lower_temp Yes change_solvent Screen Different Solvents (e.g., Toluene, Dioxane, DMF, NMP) check_electronics->change_solvent No analyze_results Analyze Isomer Ratio (LC-MS/NMR) lower_temp->analyze_results change_solvent->analyze_results change_base Modify the Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) change_base->analyze_results analyze_results->change_base Selectivity Still Poor optimized Optimized Regioselectivity analyze_results->optimized Desired Selectivity Achieved

Caption: Troubleshooting workflow for poor regioselectivity.

FAQ 2: My reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to a slow or incomplete SNAr reaction on dichloropyrido[2,3-d]pyrimidines.

Underlying Principles:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex. The stability of this intermediate and the ability of the leaving group (chloride) to depart are crucial.

Troubleshooting & Optimization:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient ring. Consider using a stronger nucleophile or converting the nucleophile to its more reactive conjugate base with an appropriate non-nucleophilic base.

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, limiting the reaction rate. Experiment with different solvent systems or solvent mixtures.

  • Inadequate Temperature: Many SNAr reactions on this scaffold require heating to proceed at a reasonable rate. Microwave irradiation can be a highly effective method to accelerate the reaction and improve yields.[5]

  • Deactivated Substrate: The presence of electron-donating groups on the pyridopyrimidine ring can decrease its electrophilicity and slow down the reaction. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.

  • Catalysis: For some amination reactions, particularly with anilines, acid catalysis can be beneficial.[6] However, be cautious as this can also promote side reactions like hydrolysis.

Data Presentation: Recommended Starting Conditions for SNAr on Dichloropyrido[2,3-d]pyrimidines
ParameterRecommended Range/ValueNotes
Temperature 80-120 °CMicrowave heating can significantly reduce reaction times.
Solvent Toluene, Dioxane, DMF, NMP, EtOHChoice depends on nucleophile and substrate solubility.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, DIPEA, Et₃NUse 2-3 equivalents of a non-nucleophilic base.
Atmosphere Inert (Argon or Nitrogen)Recommended to prevent side reactions, especially with sensitive nucleophiles.
Monitoring TLC or LC-MSCheck reaction progress every 1-2 hours initially.
FAQ 3: I am observing significant formation of hydrolysis byproducts. How can I prevent this?

Hydrolysis of the chloropyrimidine to the corresponding pyrimidinone is a common side reaction, especially under basic or acidic conditions in the presence of water.

Underlying Principles:

Water and hydroxide ions are nucleophiles that can compete with your desired nucleophile, leading to the formation of unwanted hydroxypyridopyrimidines. This is particularly problematic at elevated temperatures.

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to exclude atmospheric moisture.

  • Choice of Base: Use a non-hydroxide base. Carbonate bases like K₂CO₃ or Cs₂CO₃ are generally preferred over hydroxides. Organic bases like DIPEA or Et₃N can also be effective.

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures, as this increases the likelihood of hydrolysis.

  • Work-up Procedure: During the work-up, minimize contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, perform it quickly and at a low temperature.

Experimental Protocols

Protocol 1: General Procedure for Amination of 2,4-Dichloropyrido[2,3-d]pyrimidine

This protocol provides a starting point for the amination of the dichloropyrido[2,3-d]pyrimidine core. Optimization for specific amines will be necessary.

Materials:

  • 2,4-Dichloropyrido[2,3-d]pyrimidine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrido[2,3-d]pyrimidine and potassium carbonate.

  • Purge the flask with argon or nitrogen for 10-15 minutes.

  • Add anhydrous DMF (or another suitable solvent) via syringe.

  • Add the amine nucleophile dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aminopyrido[2,3-d]pyrimidine.

Visualization of the SNAr Mechanism

Caption: General mechanism for SNAr at the C4 position.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Wavefunction. Available at: [Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Europe PMC. Available at: [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC - NIH. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]

  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. Available at: [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction. Available at: [Link]

  • Regioselective preparation of substituted pyrimidines. Google Patents.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC - NIH. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Available at: [Link]

  • Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. ResearchGate. Available at: [Link]

  • Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1. PubMed. Available at: [Link]

  • Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities. PubMed. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important pyridopyrimidine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions, identify byproducts, and ensure the integrity of your results.

Introduction to the Synthesis and its Challenges

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4,7-trichloropyrido[2,3-d]pyrimidine and morpholine. The pyrido[2,3-d]pyrimidine core is an electron-deficient system, making it susceptible to nucleophilic attack. The chlorine atoms at positions 2, 4, and 7 are potential leaving groups. However, the reactivity of these positions is not equal, leading to the possibility of forming various byproducts alongside the desired product.

Understanding the factors that govern regioselectivity and the potential for side reactions is crucial for a successful synthesis. This guide will delve into the common issues, provide detailed troubleshooting steps, and equip you with the knowledge to confidently address challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction not going to completion, and I see a significant amount of starting material (2,4,7-trichloropyrido[2,3-d]pyrimidine) remaining?

A1: Incomplete conversion is a common issue and can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: SNAr reactions on heteroaromatic systems can be sluggish. Ensure your reaction has been allowed to proceed for a sufficient duration at the appropriate temperature. Consider incremental increases in temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Base Strength and Stoichiometry: A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction. Insufficient base can lead to protonation of the morpholine, reducing its nucleophilicity. Ensure you are using at least one equivalent of base, and in some cases, a slight excess may be beneficial.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (ACN) are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing the transition state.

  • Purity of Reagents: Ensure that your 2,4,7-trichloropyrido[2,3-d]pyrimidine and morpholine are of high purity. Impurities can interfere with the reaction. Morpholine, in particular, can absorb water and carbon dioxide from the atmosphere, which can affect its reactivity.

Q2: I am observing a byproduct with a higher molecular weight than my desired product. What could it be?

A2: A higher molecular weight byproduct is often the result of a di-substitution reaction, where two molecules of morpholine have displaced two chlorine atoms on the pyridopyrimidine ring.

  • Most Likely Structure: The most probable di-substituted byproduct is 2-chloro-4,7-bis(morpholino)pyrido[2,3-d]pyrimidine or 7-chloro-2,4-bis(morpholino)pyrido[2,3-d]pyrimidine . While the C4 position is generally the most reactive, forcing conditions (higher temperature, prolonged reaction time, or a large excess of morpholine) can lead to a second substitution at the C2 or C7 position.

  • Identification: This byproduct can be identified by LC-MS, where it will show a molecular ion peak corresponding to the addition of two morpholine units and the loss of two chlorine atoms. 1H NMR will show two distinct sets of signals for the morpholine protons.

Q3: My mass spectrometry results show a peak corresponding to the loss of one chlorine and the addition of a hydroxyl group. What is this byproduct?

A3: This byproduct is likely due to the hydrolysis of one of the chloro substituents on the pyridopyrimidine ring.

  • Possible Structures: The hydrolysis can occur on the starting material to form 2,7-dichloro-pyrido[2,3-d]pyrimidin-4-ol , or on the desired product to yield 2-chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-ol or 7-chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-ol .

  • Cause: This typically happens if there is water present in the reaction mixture. Solvents should be anhydrous, and morpholine should be freshly distilled or from a freshly opened bottle.

  • Identification: LC-MS is the primary tool for identifying these hydrolyzed byproducts. The mass spectrum will show a molecular ion peak consistent with the replacement of a chlorine atom with a hydroxyl group.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Problem 1: Low Yield and/or Incomplete Reaction
Symptom Potential Cause Troubleshooting Steps
Significant amount of starting material (2,4,7-trichloropyrido[2,3-d]pyrimidine) remains.1. Insufficient reaction time/temperature. 2. Inadequate base. 3. Inappropriate solvent.1. Increase reaction time and/or temperature incrementally. Monitor by TLC/LC-MS. 2. Use at least 1.1 equivalents of a non-nucleophilic base like DIPEA. 3. Ensure the use of a dry, polar aprotic solvent (e.g., THF, DMF).
Desired product is formed, but in low yield.1. Formation of byproducts (see below). 2. Product degradation under harsh conditions. 3. Inefficient work-up or purification.1. Analyze crude reaction mixture by LC-MS to identify byproducts. 2. Avoid excessive heating or prolonged reaction times once the starting material is consumed. 3. Optimize purification method (e.g., column chromatography gradient, recrystallization solvent).
Problem 2: Presence of Byproducts
Byproduct Identification Cause Prevention/Solution
Di-substituted Product (e.g., 7-chloro-2,4-bis(morpholino)pyrido[2,3-d]pyrimidine)- Higher molecular weight in MS. - Two sets of morpholine signals in 1H NMR.- Excess morpholine. - High reaction temperature. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of morpholine. - Maintain a moderate reaction temperature (e.g., room temperature to 50 °C). - Monitor the reaction closely and stop it once the starting material is consumed.
Hydrolysis Product (e.g., 2,7-dichloro-pyrido[2,3-d]pyrimidin-4-ol)- MS peak corresponding to M-Cl+OH.- Presence of water in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled morpholine.
Isomeric Product (e.g., 2-chloro-7-morpholinopyrido[2,3-d]pyrimidin-4-yl)morpholine)- Same molecular weight as the desired product in MS. - Different retention time in chromatography. - Distinct 1H and 13C NMR spectra.- The C2 and C7 positions on the pyridopyrimidine ring can also undergo nucleophilic substitution, although they are generally less reactive than the C4 position.- Careful control of reaction temperature (lower temperatures favor substitution at the more reactive C4 position). - The use of specific catalysts or solvent systems can sometimes enhance regioselectivity.

Experimental Protocols & Characterization

Synthetic Protocol for this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • To a solution of 2,4,7-trichloropyrido[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF (10 mL/mmol) under a nitrogen atmosphere, add morpholine (1.1 eq.).

  • Add triethylamine (1.2 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product as a solid.

Characterization Data
  • 1H NMR (400 MHz, CDCl3):

    • δ 8.5-8.7 (d, 1H, Ar-H)

    • δ 7.3-7.5 (d, 1H, Ar-H)

    • δ 3.8-4.0 (m, 4H, morpholine -OCH2-)

    • δ 3.6-3.8 (m, 4H, morpholine -NCH2-)

  • 13C NMR (100 MHz, CDCl3):

    • Aromatic carbons: δ 110-165

    • Morpholine carbons: δ ~66 (-OCH2-), ~45 (-NCH2-)

  • Mass Spectrometry (ESI+):

    • Expected m/z for C11H10Cl2N4O [M+H]+: 285.03

Note: The exact chemical shifts can vary depending on the solvent and instrument used. It is crucial to perform full characterization (1H NMR, 13C NMR, MS, and optionally HRMS) to confirm the structure of your product.

Visualizing Reaction Pathways and Troubleshooting

Reaction Scheme

reaction_scheme 2,4,7-Trichloropyrido[2,3-d]pyrimidine 2,4,7-Trichloropyrido[2,3-d]pyrimidine This compound This compound 2,4,7-Trichloropyrido[2,3-d]pyrimidine->this compound Morpholine, Base

Caption: Synthesis of the target compound via SNAr.

Potential Byproduct Formation Pathways

byproduct_formation cluster_main Main Reaction cluster_side Side Reactions Start 2,4,7-Trichloropyrido[2,3-d]pyrimidine Product This compound Start->Product + Morpholine (1 eq) Hydrolysis Hydrolysis Byproduct Start->Hydrolysis + H2O Isomer Isomeric Product Start->Isomer + Morpholine (alternative site attack) Di-substituted Di-substituted Byproduct Product->Di-substituted + Morpholine (excess) Product->Hydrolysis + H2O

Caption: Pathways leading to common reaction byproducts.

Troubleshooting Flowchart

troubleshooting_flowchart start Low Yield or Impure Product check_sm Starting Material Remaining? start->check_sm check_byproducts Byproducts Detected by LC-MS? check_sm->check_byproducts No optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Check base stoichiometry check_sm->optimize_conditions Yes identify_byproducts Identify Byproducts: - Di-substituted? - Hydrolyzed? - Isomeric? check_byproducts->identify_byproducts Yes optimize_purification Optimize Purification check_byproducts->optimize_purification No end Pure Product, Improved Yield optimize_conditions->end adjust_stoichiometry Adjust Morpholine Stoichiometry (use 1.0-1.2 eq.) identify_byproducts->adjust_stoichiometry Di-substituted use_anhydrous Use Anhydrous Conditions identify_byproducts->use_anhydrous Hydrolyzed identify_byproducts->optimize_purification Isomeric adjust_stoichiometry->end use_anhydrous->end optimize_purification->end

Caption: A step-by-step guide to troubleshooting common issues.

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to achieve high yield and purity. By understanding the underlying principles of nucleophilic aromatic substitution on this electron-deficient heterocyclic system, and by being vigilant for the formation of common byproducts, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for identifying and resolving common issues, ultimately leading to more efficient and successful experimental outcomes.

References

  • Tandel, et al.Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry, 2025.
  • MDPI. A Comprehensive Technical Guide to Substituted Pyrimidine-2,4-diones in Drug Discovery.[Link]

  • Buron, F., et al. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 2016. [Link]

  • Aparicio-Acosta, D. F., et al. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024. [Link]

  • Norman, M. H., et al.Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of Janus kinase 3 (JAK3). Journal of Medicinal Chemistry, 2011.
  • Abdel-Aziz, A. A.-M., et al. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. European Journal of Medicinal Chemistry, 2018. [Link]

  • Li, J., et al. Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press, 2017. [Link]

  • Patil, S., et al. SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Journal of Pharmaceutical Negative Results, 2022. [Link]

  • Khan, I., et al. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 2023. [Link]

  • Tejedor, D., López-Tosco, S., & García-Tellado, F. Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry, 2013. [Link]

  • Barrio, P., et al. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 2019. [Link]

  • Korlyukov, A. A., et al. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Molbank, 2024. [Link]

  • Zarudnitskii, E. V., et al. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 2019. [Link]

  • Flanagan, M. E., et al.Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Wang, Y., et al. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. International Journal of Molecular Sciences, 2023. [Link]

  • Gevorgyan, A., et al. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 2023. [Link]

  • Kappe, C. O., et al. carbon-13 nmr spectra of some 6-chioro- 4-hydroxy-2-oxopyrano-3-carboxyl derivative, - 7-chloro-pyrano-1, 3-oxazine and their morpholine reaction products. ResearchGate, 1989. [Link]

  • CN102584795A.Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • El-Sayed, N. N. E., et al. Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. Heterocycles, 2017. [Link]

  • CN102584795B.Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.[Link]

  • Wang, X., et al. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate, 2013. [Link]

Technical Support Center: 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in biochemical and cell-based assays.

The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized for the development of ATP-dependent kinase inhibitors.[1][2][3] Derivatives of this core have been shown to target various kinases, including those in the PI3K/mTOR signaling pathway, as well as c-Src and cyclin-dependent kinases (Cdks).[1][4] The inclusion of a morpholine group often enhances aqueous solubility and favorable pharmacokinetic properties.[5]

While the specific biological target for this compound (CAS #: 938443-21-1) is not definitively documented in publicly available literature, its structural features strongly suggest it functions as a kinase inhibitor. This guide will therefore focus on the common challenges and troubleshooting strategies associated with characterizing and utilizing novel kinase inhibitors of this chemical class.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Biochemical (Enzymatic) Assays

Question 1: My IC50 value for the compound is higher than expected, or I'm seeing weak inhibition.

  • Potential Cause 1: Suboptimal Assay Conditions. The inhibitory potency of an ATP-competitive inhibitor is highly dependent on the concentration of ATP in the assay. A high concentration of ATP will require a higher concentration of the inhibitor to achieve the same level of inhibition, resulting in an apparent loss of potency.

    • Solution: Perform your kinase assay with an ATP concentration at or below the Michaelis-Menten constant (Km) for your specific kinase. If the Km is unknown, a titration of ATP is recommended to determine the optimal concentration. A rightward shift in the IC50 curve at a higher ATP concentration is indicative of ATP-competitive inhibition.

  • Potential Cause 2: Poor Solubility in Assay Buffer. The compound may be precipitating out of solution at the tested concentrations, leading to an inaccurate assessment of its potency.

    • Solution:

      • Assess Solubility: Before conducting extensive assays, determine the kinetic solubility of the compound in your final assay buffer. This can be done by preparing a high-concentration stock in DMSO and diluting it into the assay buffer, then visually inspecting for precipitation or using light scattering-based methods.

      • Modify Buffer: Consider the addition of a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer to improve solubility and prevent compound aggregation.

      • Adjust DMSO Concentration: While minimizing DMSO is generally recommended, ensure the final concentration is sufficient to maintain the compound's solubility without significantly impacting enzyme activity. Typically, a final DMSO concentration of 1-2% is well-tolerated.

  • Potential Cause 3: Compound Instability. The compound may be degrading in the assay buffer over the course of the experiment.

    • Solution: Assess the stability of the compound by pre-incubating it in the assay buffer for the duration of the experiment, and then analyzing its integrity via HPLC-MS. If instability is detected, consider shorter incubation times or modifying buffer components.

Question 2: I'm observing high variability between replicate wells.

  • Potential Cause 1: Compound Precipitation. Inconsistent precipitation across the plate can lead to significant well-to-well variability.

    • Solution: As mentioned above, confirm the compound's solubility in the final assay buffer and consider the use of detergents. Ensure thorough mixing after the addition of the compound to the assay plate.

  • Potential Cause 2: Pipetting Inaccuracy. Small volumes of highly concentrated DMSO stocks can be difficult to pipette accurately.

    • Solution: Use calibrated pipettes and consider performing serial dilutions to work with larger, more manageable volumes. For viscous solutions, reverse pipetting can improve accuracy.

  • Potential Cause 3: Edge Effects. The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and alter reaction kinetics.

    • Solution: Avoid using the outermost wells of the assay plate for experimental data. Instead, fill these wells with buffer or water to create a humidity barrier.

Cell-Based Assays

Question 3: The compound is potent in my biochemical assay but shows weak or no activity in my cell-based assay.

  • Potential Cause 1: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Solution:

      • Assess Physicochemical Properties: Analyze the compound's properties, such as its calculated LogP (cLogP), to predict its membrane permeability.

      • Cellular Uptake Assays: If possible, perform cellular uptake studies using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound over time.

      • Increase Incubation Time: A longer incubation period may allow for sufficient accumulation of the compound within the cells.

  • Potential Cause 2: Efflux by Cellular Transporters. The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).

    • Solution: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if this potentiates its activity.

  • Potential Cause 3: High Protein Binding. The compound may be binding to proteins in the cell culture medium, reducing the free concentration available to enter the cells.

    • Solution: Perform the assay in a serum-free or low-serum medium for a short duration. However, be aware that this can also affect cell health.

Question 4: I'm observing cytotoxicity that may be unrelated to the intended target (off-target toxicity).

  • Potential Cause 1: Non-Specific Inhibition. The compound may be inhibiting other essential kinases or cellular proteins, leading to general toxicity.

    • Solution:

      • Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases to identify potential off-targets. This is a crucial step in characterizing any new kinase inhibitor.

      • Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally distinct inhibitor for the same target. If the cellular phenotype is the same, it provides stronger evidence for on-target activity.

      • Genetic Validation: The most rigorous approach is to use genetic methods, such as siRNA or CRISPR, to deplete the target protein and determine if this phenocopies the effect of the compound.

  • Potential Cause 2: Compound Aggregation. At high concentrations, small molecules can form aggregates that non-specifically inhibit proteins, leading to cytotoxicity.

    • Solution: As in biochemical assays, the inclusion of a detergent in the cell-based assay may help to disrupt these aggregates. Also, ensure the compound is fully dissolved before adding it to the cells.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

Based on its core structure, this compound is most likely an ATP-competitive kinase inhibitor. The pyrido[2,3-d]pyrimidine scaffold mimics the purine ring of ATP and is designed to bind to the ATP-binding pocket of protein kinases.[1][2][3]

Q2: What are the essential controls to include in my kinase assay?

  • No Enzyme Control: Contains all assay components except the kinase. This helps to identify any compound interference with the detection system.

  • No Substrate Control: Helps to identify any background signal from the kinase in the absence of the substrate.

  • Vehicle Control (e.g., DMSO): All wells should contain the same final concentration of the vehicle used to dissolve the compound.

  • Positive Control Inhibitor: A known inhibitor of your target kinase should be included to validate the assay's performance.

Q3: How should I prepare and store the compound?

It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, high-quality solvent such as DMSO.[6] Store this stock solution at -20°C or -80°C, protected from light and moisture. For aqueous solutions, it is advisable to prepare them fresh for each experiment, as the stability of the compound in aqueous buffers is likely to be limited.

Q4: How can I determine the biological target of this compound?

If the target is unknown, several "target deconvolution" strategies can be employed:

  • Kinase Profiling: As mentioned, screening the compound against a large panel of recombinant kinases is a direct way to identify potential targets.

  • Affinity-Based Methods: Techniques such as affinity chromatography using an immobilized version of the compound can be used to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.

  • Computational Docking: In silico docking studies can be performed to predict the binding of the compound to the ATP-binding sites of various kinases, helping to prioritize potential targets for experimental validation.[4]

Part 3: Experimental Protocols and Data Presentation

Table 1: General Troubleshooting Summary for Kinase Assays
Issue Potential Cause Recommended Action
High IC50 / Weak Inhibition High ATP concentrationUse ATP at or below the Km for the kinase.
Poor compound solubilityAssess solubility; add detergent (e.g., 0.01% Triton X-100).
Compound instabilityCheck stability in assay buffer via HPLC-MS; reduce incubation time.
High Variability Inconsistent precipitationEnsure solubility; mix thoroughly after compound addition.
Pipetting errorsCalibrate pipettes; use reverse pipetting for viscous solutions.
Edge effectsDo not use outer wells for data; fill with buffer.
Protocol: Generic Kinase Activity Assay (e.g., ADP-Glo™)

This protocol provides a general framework. Specific concentrations of enzyme, substrate, and ATP must be optimized for each kinase.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute this series in the kinase reaction buffer to create a 4X stock.

  • Assay Plate Setup: Add 5 µL of the 4X compound solution or vehicle (DMSO in buffer) to the appropriate wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 10 µL of a 2X Kinase/Substrate mixture (containing the target kinase and its specific substrate in reaction buffer) to all wells.

  • Inhibitor Binding: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for the desired time (e.g., 60 minutes) at room temperature or 30°C.

  • Signal Detection: Stop the reaction and detect the signal according to the assay manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent, and measure luminescence).

Visualizations

Diagram 1: Troubleshooting Workflow for Weak Inhibition in a Kinase Assay

G start Weak Inhibition or High IC50 Observed check_solubility Assess Compound Solubility in Assay Buffer start->check_solubility is_soluble Is it Soluble? check_solubility->is_soluble check_atp Verify ATP Concentration (should be <= Km) is_soluble->check_atp Yes modify_buffer Modify Assay Buffer (e.g., add 0.01% Triton X-100) is_soluble->modify_buffer No is_atp_ok Is ATP Conc. OK? check_atp->is_atp_ok check_stability Evaluate Compound Stability in Assay Buffer is_atp_ok->check_stability Yes lower_atp Lower ATP Concentration is_atp_ok->lower_atp No is_stable Is it Stable? check_stability->is_stable optimize_assay Re-optimize Assay Conditions (Enzyme/Substrate Conc.) is_stable->optimize_assay Yes reduce_time Reduce Incubation Time or Modify Buffer is_stable->reduce_time No success Potency Confirmed optimize_assay->success modify_buffer->check_solubility lower_atp->start reduce_time->start

Caption: Troubleshooting workflow for weak kinase inhibition.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (inactivates) Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation fourEBP1->Proliferation Inhibition relieved Inhibitor Pyrido[2,3-d]pyrimidine Inhibitors (e.g., Topic Compound) Inhibitor->PI3K Potential Target Inhibitor->mTORC1 Potential Target

Caption: The PI3K/Akt/mTOR pathway, a potential target for this compound class.

References

  • Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19385–19399. [Link]

  • Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19385–19399. [Link]

  • Liu, H., Wang, W., Sun, C., Wang, C., Zhu, W., & Zheng, P. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447. [Link]

  • Gelin, M., Ravez, S., Déprez, E., Giraud, F., Rufray, V., Demonchaux, P., Couturier, C., Charton, J., Duflos, M., & Goossens, L. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(9), 1222. [Link]

  • Zask, A., Verheijen, J. C., Richard, D. J., Curran, K. J., Kaplan, J. A., Lefever, M. R., Nowak, P., Malwitz, D. J., Brooijmans, N., Toral-Barza, L., Zhang, W. G., Lucas, J., Hollander, I. J., Ayral-Kaloustian, S., Mansour, T. S., & Yu, K. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. [Link]

  • Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Request PDF. [Link]

  • Koc, F., Tursun, R., Dede, B., & Erturk, O. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift fur Naturforschung. C, Journal of biosciences, 65(11-12), 647–652. [Link]

  • Peyton, D. H., Gallagher, R., Hascall, D., & Boswell, G. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 18(4), 489–495. [Link]

  • Anderson, D. R., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(20), 6493-6498. [Link]

  • Various Authors. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Leahy, J. W., et al. (2007). Quinolinone and Pyridopyrimidinone Inhibitors of DNA- dependent Protein Kinase. The Royal Society of Chemistry. [Link]

  • Various Authors. (2020). DNA-PK inhibitors.
  • Verheijen, J., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Semantic Scholar. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Nayak, B., et al. (2011). Bioactivity of antioxidants in extruded products prepared from purple potato and dry pea flours. Journal of Agricultural and Food Chemistry, 59(15), 8233-8243. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Asres, K., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6599. [Link]

  • Al-Blewi, F. F., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Molecules, 27(7), 2137. [Link]

  • Toogood, P. L., et al. (2002). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 45(1), 87-101. [Link]

  • Yessen, B., et al. (2024). Biological Activities of Alkaloid Fraction of Fritillaria karelinii (Fisch. ex D. Don). International Journal of Pharmaceutical Research. [Link]

Sources

Technical Support Center: Stability of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. Our goal is to provide you with the critical information needed to ensure the stability and integrity of your research compounds. This guide focuses on 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, a key building block in many drug discovery programs.[1][2][3] Understanding its stability in Dimethyl Sulfoxide (DMSO), a ubiquitous solvent in screening libraries, is paramount for generating reproducible and reliable data.[4] This document combines foundational chemical principles with practical, field-proven advice to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in DMSO?

A1: The primary point of instability is the dichloropyridopyrimidine core. Chlorinated heterocyclic rings, such as this one, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chloro-substituents are the most likely sites for degradation. Trace amounts of water in the DMSO can act as a nucleophile, leading to hydrolysis and the formation of hydroxy-pyridopyrimidine derivatives, which will likely have different biological activity and physical properties.

Q2: How critical is the grade of DMSO used for stock solutions?

A2: It is absolutely critical. We strongly recommend using only anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Studies have shown that water is a more significant factor in causing compound loss in DMSO stocks than oxygen.[5][6] Using a lower-grade or previously opened bottle of DMSO that has been exposed to ambient air significantly increases the risk of hydrolysis-mediated degradation.

Q3: What are the optimal storage conditions for stock solutions of this compound in DMSO?

A3: For long-term storage, stock solutions should be stored at -20°C or, preferably, -80°C in tightly sealed vials with PTFE-lined caps to minimize moisture ingress. For daily use, aliquots can be stored at 4°C, but for no longer than a few days. Always protect the solutions from light by using amber vials or by wrapping clear vials in aluminum foil, as pyridopyrimidine structures can be susceptible to photodegradation.

Q4: Can I repeatedly freeze and thaw my DMSO stock solutions?

A4: While many compounds are stable through multiple freeze-thaw cycles, it is a risk factor and should be minimized.[5][6][7] Each cycle introduces a chance for atmospheric moisture to enter the vial upon opening. The best practice is to prepare single-use aliquots from your main stock solution. If you must reuse a stock, allow it to thaw completely and come to room temperature before opening to reduce moisture condensation into the cold solution.

Q5: Are there any visible signs of compound degradation in my DMSO stock?

A5: Visual inspection is often unreliable. While significant degradation might occasionally lead to color changes (e.g., yellowing) or precipitation (if the degradation product is less soluble), the absence of these signs does not guarantee stability. The only reliable way to assess stability is through analytical methods like HPLC-UV or LC-MS.[5][8]

Troubleshooting Guide: Inconsistent Experimental Results

Issue: You are observing a gradual loss of compound potency, an increase in assay variability, or unexpected off-target effects over time. This may indicate your compound stock is degrading.

Diagnostic Workflow

The following workflow will help you systematically diagnose the source of instability.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Root Cause Analysis cluster_3 Corrective Actions A Inconsistent Results / Loss of Potency B 1. Analytical Check: Run HPLC/LC-MS on current stock A->B Start Diagnosis C 2. Compare to Reference: Analyze a freshly prepared sample B->C D Is purity <95% or new peaks observed? C->D D->A No (Investigate assay conditions) E Review Storage Conditions: Temp, Light, Container D->E Yes F Review Solvent Quality: Anhydrous DMSO used? E->F G Review Handling Procedures: Freeze-thaw cycles, Aliquoting F->G H Discard compromised stock G->H I Prepare fresh stock using anhydrous DMSO & best practices H->I J Implement aliquoting strategy I->J G cluster_0 Sample Preparation cluster_1 Time Point Analysis cluster_2 HPLC Analysis cluster_3 Data Interpretation A Prepare 10 mM stock in anhydrous DMSO B Create T=0 sample: Dilute aliquot to 100 µM in Acetonitrile/Water A->B C Store remaining stock under test conditions (e.g., 4°C, RT, -20°C) A->C E Inject T=0 and T=x samples onto a C18 column B->E D At each time point (T=1, 2, 4 weeks...) prepare new sample from stored stock C->D D->E F Run gradient elution (e.g., Water/Acetonitrile with 0.1% TFA) E->F G Monitor at relevant UV wavelength (e.g., 254 nm, 280 nm) F->G H Calculate % Purity: (Area_parent / Area_total) * 100 G->H I Compare % Purity of T=x to T=0 H->I J Identify new peaks (potential degradants) I->J

Caption: Experimental workflow for HPLC-based stability assessment.

Data Summary: Expected Stability

The following table provides an evidence-based summary of the expected stability of this compound under various common laboratory conditions. These are estimates; empirical testing is always recommended.

Storage ConditionSolventContainerExpected Purity >95%Key Risk Factor(s)
-80°C Anhydrous DMSO (≥99.9%)Amber Glass, PTFE cap> 2 years Moisture ingress during handling
-20°C Anhydrous DMSO (≥99.9%)Amber Glass, PTFE cap1-2 years Slower hydrolysis vs. 4°C
4°C Anhydrous DMSO (≥99.9%)Amber Glass, PTFE cap< 1 month Accelerated hydrolysis
Room Temp (20-25°C) Anhydrous DMSO (≥99.9%)Amber Glass, PTFE cap< 1 week Rapid hydrolysis, Photodegradation
-20°C (multiple F/T) Anhydrous DMSO (≥99.9%)Amber Glass, PTFE capVariable (weeks to months) Cumulative moisture exposure
-20°C Standard Grade DMSOPolypropylene tube< 6 months Water content, Oxygen permeability

This data is synthesized based on general principles of small molecule stability in DMSO.[6][9]

References

  • Eawag-BBD. (n.d.). Morpholine Degradation Pathway. Retrieved from [Link]

  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(10), 3877–3882. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald of International Academic Research. Retrieved from [Link]

  • Knapp, J. S., & Brown, H. B. (1987). The microbial degradation of morpholine. Journal of Applied Bacteriology, 62(4), 345-351. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • AntBio. (2024). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. ResearchGate. Retrieved from [Link]

  • Kozik, C., et al. (2007). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 12(5), 707-712. Retrieved from [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]

  • NCL. (n.d.). Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. Retrieved from [Link]

  • Shaveta, et al. (2009). Novel pyridopyrimidine derivatives as inhibitors of stable toxin a (STa) induced cGMP synthesis. Bioorganic & Medicinal Chemistry Letters, 19(11), 3004-3007. Retrieved from [Link]

  • Kappe, C. O., et al. (2003). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Retrieved from [Link]

  • Gotor, V., et al. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. The Journal of Organic Chemistry, 66(1), 173-179. Retrieved from [Link]

  • VanderWel, S. N., et al. (2001). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 11(13), 1715-1718. Retrieved from [Link]

  • Aiassa, V., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals, 16(8), 1074. Retrieved from [Link]

  • Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5779. Retrieved from [Link]

  • Yüksek, H., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 24(3), 1184-1193. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 16. Retrieved from [Link]

  • Wang, Y., et al. (2020). Resveratrol-sulfobutylether-β-cyclodextrin inclusion complexes: A novel strategy to improve the stability of resveratrol. Food Chemistry, 309, 125642. Retrieved from [Link]

  • Bakulina, O., et al. (2021). 4-(7-Bromobenzo[d]t[4][10][11]hiadiazol-4-yl)morpholine. Molbank, 2021(2), M1202. Retrieved from [Link]

  • Clariant Life Science Molecules. (2000). Process for preparing 4,6-dichloro-pyrimidine. U.S. Patent No. 6,018,045.

Sources

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: Profiling Pyrido[2,3-d]pyrimidine Derivatives Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of PI3K in Oncology

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K enzymes.[1] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][3] PIP3 serves as a docking site for downstream effectors, most notably the serine/threonine kinase AKT, leading to the activation of a cascade of proteins, including the mammalian target of rapamycin (mTOR).[2][4]

Dysregulation of the PI3K/Akt/mTOR pathway is one of the most frequent occurrences in human cancers, often stemming from mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity.[3][5] This aberrant activation makes the PI3K pathway a prime therapeutic target in oncology.[5][6] Consequently, the development of small molecule inhibitors targeting PI3K has become a major focus in cancer drug discovery, leading to several FDA-approved therapies.[[“]][8][9]

This guide provides a comparative analysis of a promising class of novel inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, exemplified by structures like 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, against established PI3K inhibitors. We will delve into their mechanisms, comparative efficacy data, and the state-of-the-art experimental workflows used for their characterization.

The PI3K/Akt/mTOR Signaling Pathway: A Visual Overview

The PI3K pathway is a complex network of protein interactions. Upon activation by upstream signals from growth factors, PI3K phosphorylates PIP2 to PIP3. This critical step initiates the recruitment and activation of AKT. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis.[1] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3][4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PTEN PTEN PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes PTEN->PIP3 Inhibits (Dephosphorylates)

Caption: The PI3K/Akt/mTOR signaling cascade.

A Landscape of PI3K Inhibitors: From Pan-Inhibition to Isoform Specificity

PI3K inhibitors are broadly classified based on their selectivity for the different isoforms of the PI3K catalytic subunit (p110).[[“]][10]

  • Pan-PI3K Inhibitors: These were among the first to enter clinical trials and target all Class I p110 isoforms (α, β, δ, γ).[11] While showing activity, their broad inhibition can lead to significant toxicities, such as hyperglycemia and rash, limiting their clinical application.[12] Copanlisib is an FDA-approved intravenous pan-PI3K inhibitor, primarily for certain hematologic malignancies.[8][13]

  • Isoform-Selective Inhibitors: To improve the therapeutic window, research has shifted towards inhibitors that target specific p110 isoforms, which have distinct roles in physiology and disease.[8]

    • PI3Kα (p110α) Selective: The PIK3CA gene, encoding p110α, is frequently mutated in solid tumors like breast cancer.[5] Alpelisib is an oral, highly selective PI3Kα inhibitor approved for use in combination with fulvestrant for HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer.[8] A newer agent, Inavolisib , also a potent and selective PI3Kα inhibitor, was recently granted Breakthrough Therapy Designation by the FDA for a similar patient population.[14][15]

    • PI3Kδ (p110δ) Selective: The p110δ isoform is preferentially expressed in hematopoietic cells. Idelalisib is a PI3Kδ inhibitor approved for certain B-cell malignancies.[16]

  • Dual PI3K/mTOR Inhibitors: Given the structural similarities in the ATP-binding sites of PI3K and mTOR, dual inhibitors have been developed.[11] Compounds like Apitolisib (GDC-0980) have been evaluated in clinical trials for various solid tumors.[13]

The Pyrido[2,3-d]pyrimidine Scaffold: A Case Study in Novel Inhibitor Design

The pyrido[2,3-d]pyrimidine core is an emerging and versatile scaffold in medicinal chemistry, with derivatives showing potent inhibitory effects against various kinases, including PI3K.[17][18] The specific, requested compound, this compound, represents a rational design strategy. The morpholine group is a well-established pharmacophore in many kinase inhibitors, often improving potency and pharmacokinetic properties.[19]

While public data for this exact dichlorinated compound is scarce, extensive research on related structures provides valuable insight into the structure-activity relationship (SAR). For instance, studies on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines (a closely related isomer) where the C-4 position is occupied by a morpholine group have yielded highly potent PI3Kα inhibitors.[20][21] In one such study, strategic modifications at the C-7 position led to compounds with PI3Kα IC₅₀ values in the single-digit nanomolar range.[20] This demonstrates the potential of this scaffold to produce highly effective PI3K inhibitors.

Head-to-Head: Performance Metrics of PI3K Inhibitors

The following table summarizes the biochemical potency of representative PI3K inhibitors, including a potent example from the pyridopyrimidine class, to illustrate a comparative profile.

Inhibitor Name/ClassTypeTarget Isoform(s)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Key Cellular Activity / Notes
Compound 19 [20]Pyrido[3,2-d]pyrimidineDual PI3K/mTOR5---A potent derivative from the pyridopyrimidine class, also inhibits mTOR (IC₅₀ = 65 nM).[20]
Alpelisib (BYL719) [8]Isoform-SelectivePI3Kα >> β, δ, γ~5~1,200~290~250FDA-approved for PIK3CA-mutated breast cancer.[8]
Copanlisib (BAY 80-6946) [13]Pan-PI3KPI3Kα, β, δ, γ0.53.70.76.4Intravenous pan-inhibitor, primarily inhibits α and δ isoforms. FDA-approved for follicular lymphoma.[8][13]
Duvelisib (IPI-145) [8]Isoform-SelectivePI3Kδ, γ~25~1,900~1~27Oral dual inhibitor of PI3Kδ and PI3Kγ. FDA-approved for CLL/SLL.[8]
Pictilisib (GDC-0941) [13]Pan-PI3KClass I PI3K333317Oral pan-inhibitor investigated in numerous clinical trials for solid tumors.[13]

Experimental Corner: Protocols for Evaluating PI3K Inhibitor Efficacy

To generate the comparative data shown above, a series of standardized biochemical and cellular assays are employed. Here, we detail the core protocols, explaining the scientific rationale behind key steps.

In Vitro Kinase Activity Assay (Luminescence-Based)

Causality: The primary goal is to measure the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. This assay quantifies the amount of ADP produced during the kinase reaction, where lower ADP levels indicate stronger inhibition.[1][22]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection A 1. Serially dilute test compound D 4. Add compound, enzyme, & substrate to plate A->D B 2. Prepare PI3K enzyme & substrate (PIP2) B->D C 3. Prepare ATP solution E 5. Initiate reaction with ATP C->E D->E F 6. Incubate (e.g., 60 min @ 30°C) E->F G 7. Stop reaction & detect ADP (Luminescence) F->G H 8. Read signal on plate reader G->H

Caption: Workflow for an in vitro luminescence-based PI3K kinase assay.

Detailed Protocol:

  • Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is standard.

  • Assay Plate Setup: Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]

  • Enzyme/Substrate Addition: Add 10 µL of a solution containing the purified recombinant PI3K enzyme isoform (e.g., p110α/p85α) and the lipid substrate (PIP2) in kinase assay buffer.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed.[1]

  • Incubation: Incubate the reaction at 30°C for 60 minutes. This time should be within the linear range of the enzymatic reaction.[1]

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This typically involves a two-step process: first, remaining ATP is depleted, and second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal.[22]

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Cellular Phospho-Akt (p-Akt) Western Blot Assay

Causality: An effective PI3K inhibitor should block the signaling pathway within a cellular context. This is verified by measuring the phosphorylation level of AKT, a direct downstream target of PI3K activity. A decrease in phosphorylated AKT (p-Akt) at key residues (Ser473 or Thr308) indicates on-target pathway inhibition.[23][24]

Western_Blot_Workflow A 1. Seed & treat cells with inhibitor and growth factor (e.g., IGF-1) B 2. Lyse cells with buffer containing protease & phosphatase inhibitors A->B C 3. Quantify protein concentration (BCA/Bradford) B->C D 4. SDS-PAGE: Separate proteins by size C->D E 5. Transfer proteins to PVDF membrane D->E F 6. Block membrane (e.g., 5% BSA) to prevent non-specific binding E->F G 7. Incubate with primary antibody (anti-p-Akt or anti-total Akt) F->G H 8. Incubate with HRP-conjugated secondary antibody G->H I 9. Add chemiluminescent substrate (ECL) & image blot H->I

Caption: Workflow for Western Blot analysis of p-Akt levels.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF7, U87MG) in culture plates.[9] After attachment, serum-starve the cells to reduce basal pathway activity. Pre-treat cells with various concentrations of the PI3K inhibitor for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like IGF-1 for 15-30 minutes.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA) supplemented with protease and, crucially, phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[24][25][26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Expertise Note: BSA is preferred over non-fat milk for phospho-protein detection, as milk contains casein, a phosphoprotein that can cause high background.[25][26]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (e.g., Ser473).[27] In parallel, a separate blot should be run and probed with an antibody for total Akt as a loading control.[26]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[28]

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Akt/total Akt ratio confirms cellular pathway inhibition.

Cell Viability Assay (MTT/MTS)

Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[29] A reduction in the conversion of a tetrazolium salt (like MTT) to a colored formazan product by mitochondrial dehydrogenases in living cells indicates that the inhibitor is cytotoxic or cytostatic.[30][31]

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of test compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan crystals form) D->E F 6. Solubilize crystals with DMSO or SDS-HCl E->F G 7. Read absorbance (e.g., 570 nm) F->G

Caption: General workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[29]

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the PI3K inhibitor. Include wells with vehicle (DMSO) as a negative control and wells with no cells for background correction.[27]

  • Incubation: Incubate the plates for a prolonged period, typically 48 to 72 hours, at 37°C in a CO₂ incubator to allow the compound to exert its anti-proliferative effects.

  • MTT Addition: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[27]

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

The landscape of PI3K inhibitors is rapidly evolving from broad-spectrum pan-inhibitors to highly selective and potent agents. While established drugs like Alpelisib have proven the clinical value of targeting this pathway, there is a continuous need for novel compounds with improved efficacy and better safety profiles. The pyrido[2,3-d]pyrimidine scaffold represents a promising avenue for the development of next-generation PI3K inhibitors. As demonstrated by related published compounds, this chemical class can yield molecules with single-digit nanomolar potency and desirable dual PI3K/mTOR activity.[20]

A compound such as this compound, based on its structural features, is a rational candidate for PI3K inhibition. Its comprehensive evaluation using the detailed biochemical and cellular protocols outlined in this guide is the critical next step to defining its therapeutic potential. The ultimate goal is to develop inhibitors that are not only potent but also highly selective, thereby maximizing anti-tumor activity while minimizing the on-target toxicities that have challenged earlier generations of these drugs.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Yuan, T. L., & Cantley, L. C. (2008). Targeting the PI3K signaling pathway in cancer. Journal of Clinical Oncology, 26(8), 1357-1361. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/Akt/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 511-525. [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase–AKT pathway in human cancer. Nature Reviews Cancer, 2(7), 489-501. [Link]

  • OncLive. (2013). Targeting PI3K: A New Generation of Agents Emerges. [Link]

  • ResearchGate. (2022). SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and.... [Link]

  • Consensus. (n.d.). Clinical trials targeting PI3K in cancer. [Link]

  • Pascual, J., & Turner, N. C. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 25(1), 17-21. [Link]

  • Martínez-Sáez, O., et al. (2024). A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. Cancers, 16(6), 1184. [Link]

  • Martini, M., et al. (2013). Measuring PI3K Lipid Kinase Activity. In: Methods in Molecular Biology. Humana Press. [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • Liu, P., et al. (2023). Development and safety of PI3K inhibitors in cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 33. [Link]

  • ResearchGate. (2019). Summary of the FDA Approved PI3K Inhibitors. [Link]

  • Ghaffari, S., et al. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(23), 5576. [Link]

  • Bignon, J., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Bignon, J., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349. [Link]

  • Oksvold, M. P., et al. (2012). Detection of phosphorylated Akt and MAPK in cell culture assays. Methods, 57(3), 329-336. [Link]

  • ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 387-420. [Link]

  • ResearchGate. (2023). SAR of pyrido[2,3-d]pyrimidine derivatives. [Link]

  • Oncology Brothers. (2024). FDA Approval of Inavolisib in Endocrine-Resistant, PIK3CA-mut, HR+ Advanced Breast Cancer. [Link]

  • ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?. [Link]

  • Vartale, S. P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19353-19365. [Link]

  • Vartale, S. P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19353-19365. [Link]

  • Liu, H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447. [Link]

  • Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Liu, H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447. [Link]

  • ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • Liu, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1478224. [Link]

  • Zhu, W., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(1), 187. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors for oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific series of these compounds: 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine and its derivatives. By systematically exploring the impact of chemical modifications at key positions, we aim to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the molecular determinants driving the potency and selectivity of these promising therapeutic agents.

The 4-(Pyrido[2,3-d]pyrimidin-4-yl)morpholine Core: A Foundation for Kinase Inhibition

The pyrido[2,3-d]pyrimidine core is a bioisostere of purine and has been successfully incorporated into numerous kinase inhibitors. The fusion of a pyridine and a pyrimidine ring creates a bicyclic system that can effectively mimic the adenine base of ATP, enabling competitive inhibition at the kinase hinge region. The incorporation of a morpholine moiety at the C4 position is a common strategy in kinase inhibitor design. The morpholine ring can enhance aqueous solubility, improve pharmacokinetic properties, and form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.

This guide will focus on derivatives of the this compound scaffold. The chlorine atoms at the C2 and C7 positions serve as versatile synthetic handles, allowing for the introduction of a wide range of substituents to probe the chemical space around the core structure and optimize biological activity.

Deciphering the Structure-Activity Relationship: A Tale of Two Positions

The biological activity of 4-(pyrido[2,3-d]pyrimidin-4-yl)morpholine derivatives is profoundly influenced by the nature of the substituents at the C2 and C7 positions of the pyridopyrimidine ring. The following sections dissect the SAR at each of these key positions, drawing upon experimental data from published studies.

The Critical Role of Substituents at the C2 Position

The C2 position of the pyrido[2,3-d]pyrimidine scaffold is a primary site for modification to enhance potency and modulate selectivity. Studies on related 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine analogs as dual PI3Kα/mTOR inhibitors have provided valuable insights into the SAR at this position[1].

A systematic exploration of various substituents at the C2 position has revealed that both the electronic nature and the steric bulk of the group are critical for potent inhibitory activity.

Key Findings from SAR Studies at the C2 Position:

  • Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl and heteroaryl rings at the C2 position has proven to be a fruitful strategy. Electron-withdrawing groups on the phenyl ring, such as trifluoromethyl and cyano groups, have been shown to enhance inhibitory activity. This suggests that the electronic properties of the substituent can influence the binding affinity of the molecule.

  • Amino and Amide Linkages: The incorporation of amino and amide functionalities as linkers to various substituents has also been explored. These groups can participate in hydrogen bonding interactions with the kinase active site, thereby increasing the binding affinity.

  • Impact of Steric Bulk: The size and shape of the substituent at the C2 position are crucial. While some bulk is tolerated, excessively large groups can lead to a decrease in activity due to steric hindrance within the ATP-binding pocket.

The following diagram illustrates the key modification points on the core scaffold and their general impact on activity.

Caption: Key modification points on the 4-(pyrido[2,3-d]pyrimidin-4-yl)morpholine scaffold.

Fine-Tuning Activity through Modifications at the C7 Position

While the C2 position is often the primary focus for achieving high potency, the C7 position offers an avenue for fine-tuning the biological activity and selectivity profile of these inhibitors. The chlorine atom at this position can be displaced by various nucleophiles, allowing for the introduction of a diverse array of functional groups.

Hypothesized SAR at the C7 Position (based on general principles of kinase inhibitor design):

  • Halogen Bonding: The presence of a halogen atom, such as chlorine or bromine, at the C7 position can lead to beneficial halogen bonding interactions with the kinase active site, potentially enhancing binding affinity.

  • Hydrogen Bonding: Introduction of small hydrogen bond donors or acceptors, such as amino or hydroxyl groups, could form additional interactions with the protein, leading to improved potency.

  • Steric Constraints: The space around the C7 position is often more constrained than at the C2 position. Therefore, smaller substituents are generally preferred to avoid steric clashes.

Comparative Analysis of Biological Activity

To provide a clear comparison of the impact of different substituents on the biological activity of 4-(pyrido[2,3-d]pyrimidin-4-yl)morpholine derivatives, the following table summarizes the inhibitory activities of a series of analogs against PI3Kα and mTOR, as reported in the literature[1].

CompoundR (at C2)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
4a 3-hydroxyphenyl1937
4b 4-hydroxyphenyl3289
4c 3-methoxyphenyl2545
4d 4-methoxyphenyl41110
4e 3-(trifluoromethyl)phenyl815
4f 4-(trifluoromethyl)phenyl1228
4g 3-cyanophenyl1021
4h 4-cyanophenyl713

Analysis of the Data:

The data clearly demonstrates that the nature and position of the substituent on the phenyl ring at the C2 position have a significant impact on the inhibitory activity against both PI3Kα and mTOR.

  • Electron-withdrawing groups (e.g., trifluoromethyl and cyano) at the meta and para positions of the phenyl ring generally lead to higher potency compared to electron-donating groups (e.g., hydroxyl and methoxy).

  • The position of the substituent is also critical, with the para-substituted analogs often showing slightly better activity than their meta-counterparts.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the findings discussed, this section provides a detailed, step-by-step methodology for the synthesis of the core scaffold and the subsequent biological evaluation of its derivatives.

General Synthetic Scheme

The synthesis of this compound derivatives typically starts from a readily available starting material, such as 2,4,7-trichloropyrido[2,3-d]pyrimidine. A selective nucleophilic aromatic substitution (SNAr) reaction with morpholine at the C4 position is the key initial step. Subsequent modifications at the C2 and C7 positions can be achieved through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further SNAr reactions.

Synthesis_Workflow A 2,4,7-Trichloropyrido[2,3-d]pyrimidine B This compound (Core Scaffold) A->B SNAr with Morpholine C C2-Substituted Derivatives B->C Suzuki or Buchwald-Hartwig Coupling at C2 D C7-Substituted Derivatives B->D SNAr or Cross-Coupling at C7 E C2,C7-Disubstituted Derivatives C->E SNAr or Cross-Coupling at C7 D->E Suzuki or Buchwald-Hartwig Coupling at C2

Caption: General synthetic workflow for 4-(pyrido[2,3-d]pyrimidin-4-yl)morpholine derivatives.

Step-by-Step Protocol for the Synthesis of the Core Scaffold:

  • Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Add morpholine (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion , pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol Outline:

  • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the mixture at the optimal temperature for the kinase (usually 30-37 °C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

  • Add a detection reagent that converts the produced ADP into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substitutions at the C2 and C7 positions in determining the potency and selectivity of these compounds. Specifically, the introduction of electron-withdrawing groups on an aromatic ring at the C2 position has been shown to be a key strategy for enhancing inhibitory activity.

Future research in this area should focus on a more extensive exploration of the chemical space at the C7 position to further optimize the pharmacological properties of these derivatives. The development of highly selective inhibitors for specific kinases remains a significant challenge and a crucial goal for the development of safer and more effective cancer therapies. The insights provided in this guide offer a solid foundation for the rational design of the next generation of pyrido[2,3-d]pyrimidine-based kinase inhibitors.

References

  • El-Gammal, O. A., et al. (2017). Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. European Journal of Medicinal Chemistry, 135, 396-410. [Link]

Sources

A Researcher's Guide to Target Identification and Validation for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Featuring the 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Scaffold

Abstract

The pyridopyrimidine chemical scaffold is a cornerstone in modern kinase inhibitor design, recognized as a "privileged structure" due to its versatile binding capabilities within the ATP pocket of numerous kinases.[1][2] This guide uses the intermediate compound This compound as a foundational example to delineate a comprehensive, multi-step workflow for the identification and rigorous validation of the molecular target(s) of novel kinase inhibitors derived from such scaffolds. We provide senior researchers and drug development professionals with a strategic framework, comparing state-of-the-art experimental techniques and offering detailed, field-tested protocols to ensure scientific integrity and accelerate discovery.

Introduction: The Pyridopyrimidine Scaffold and the Target Validation Imperative

The development of targeted therapies, particularly kinase inhibitors, has revolutionized medicine. However, the success of these agents hinges on a precise understanding of their mechanism of action, starting with the unequivocal identification of the biological target.[3] The pyrido[2,3-d]pyrimidine core, a key component of approved drugs like the CDK4/6 inhibitor Palbociclib, is a frequent starting point for new inhibitor campaigns.[4]

Our focus compound, this compound, represents a common scenario in drug discovery: a novel chemical entity built upon a known pharmacophore, whose specific target remains unconfirmed. The critical challenge is to move from a promising structure to a validated biological hypothesis. This guide provides the strategic workflow to achieve that, emphasizing that no single experiment is sufficient. True validation requires a convergence of evidence from biochemical, cellular, and functional assays.

Part 1: Hypothesis Generation - Identifying Candidate Targets

Before embarking on extensive wet-lab experiments, a crucial first step is to generate a data-driven hypothesis of likely kinase targets. This is achieved by leveraging existing knowledge of chemically similar compounds.

Derivatives of the pyridopyrimidine scaffold have been reported to inhibit a range of kinases, including but not limited to:

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A key target in Parkinson's disease.[5][6]

  • Receptor-Interacting Protein Kinase 2 (RIPK2): A critical mediator in inflammatory signaling pathways.[7][8]

  • Phosphoinositide 3-Kinases (PI3Ks): Central regulators of cell growth and survival.[9][10]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[2][11]

Based on this landscape, a researcher synthesizing a novel derivative of this compound can hypothesize a list of potential targets for initial investigation. This educated guess is the foundation of an efficient screening cascade.

Part 2: The Experimental Target Validation Workflow

We propose a four-stage validation cascade designed to systematically build a robust case for a specific molecular target. This workflow ensures that direct enzymatic inhibition is confirmed, target binding in a live-cell context is verified, and the expected downstream biological consequences are observed.

G cluster_0 Target Validation Workflow A Step A: Broad Profiling (Target Discovery) B Step B: Biochemical Validation (Direct Inhibition) A->B Top Hits C Step C: Cellular Target Engagement (Binding in Cells) B->C Confirmed IC50 D Step D: Functional Confirmation (Pathway Modulation) C->D Confirmed Engagement E E D->E Validated Target

Caption: A four-step workflow for kinase target validation.

Step A: Broad Kinase Profiling (Target Discovery)

The most unbiased and powerful starting point is a broad, competition-based binding assay against a large panel of kinases. This approach rapidly identifies the highest affinity targets and provides an early assessment of selectivity.

  • Recommended Technique: KINOMEscan™ (Eurofins DiscoverX) or similar large-scale profiling service.[12][13][14] These platforms screen a compound at a fixed concentration (e.g., 1 µM) against hundreds of human kinases, reporting data as percent inhibition or Kd.[15][16]

  • Causality: This step is critical for avoiding "target bias." Rather than only testing hypothesized kinases, this screen surveys the majority of the kinome, potentially revealing unexpected high-affinity targets and critical off-targets that could lead to toxicity.[15]

  • Data Interpretation: The primary hits are those with the highest percent inhibition. This list of 1-5 kinases becomes the focus for the subsequent validation steps.

Table 1: Representative Data from a KINOMEscan™ Screen (Hypothetical) Compound screened at 1 µM concentration.

Kinase TargetGene Symbol% Inhibition
LRRK2LRRK298.5%
RIPK2RIPK295.2%
TNK1TNK181.0%
GAKGAK75.4%
PIK3CAPIK3CA45.1%
... (463 others)...< 40%
Step B: Biochemical Validation (Confirming Direct Inhibition)

The top hits from the broad screen must be validated for direct, dose-dependent enzymatic inhibition. This is achieved by determining the half-maximal inhibitory concentration (IC50).

  • Recommended Technique: An in vitro kinase assay, such as ADP-Glo™ (Promega) or a radiolabeled ATP assay ([³²P]-ATP).[17] These assays directly measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.

  • Causality: An IC50 value confirms that the compound directly interferes with the kinase's catalytic function. It moves the validation from a binding interaction (from Step A) to a functional enzymatic consequence.

G cluster_0 In Vitro Kinase Assay Principle Kinase Purified Kinase Reaction Phosphorylation Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound Inhibitor->Kinase Inhibits ADP ADP (Signal) Reaction->ADP

Caption: Workflow for an in vitro kinase inhibition assay.

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute into kinase buffer. Prepare a mixture of purified kinase and its specific substrate peptide in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mix to 2.5 µL of the diluted compound.

  • Initiation: Start the reaction by adding 5 µL of ATP solution. Allow the reaction to proceed at room temperature for 1 hour.[18][19]

  • Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. Plot the signal versus the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.

Step C: Cellular Target Engagement (Confirming Binding in Cells)

A compound may be a potent biochemical inhibitor but fail to engage its target in a complex cellular environment due to poor permeability or rapid efflux. Cellular target engagement assays are essential to confirm that the compound reaches and binds to its target in live cells.

  • Recommended Techniques:

    • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20][21][22]

    • NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer to measure compound binding in real-time.[23][24][25]

  • Causality: These assays provide direct evidence of a physical interaction between the drug and its target inside a cell. A positive result validates that the compound can overcome cellular barriers to reach its intended destination.[26][27]

G cluster_0 CETSA Principle Unbound Unbound Protein Heat Heat Challenge Unbound->Heat Bound Ligand-Bound Protein Bound->Heat Denatured Denatured & Aggregated Heat->Denatured Unfolds Stable Soluble & Stable Heat->Stable Resists Unfolding

Caption: Ligand binding stabilizes proteins against heat denaturation in CETSA.

  • Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle (DMSO) or the test compound at a desired concentration (e.g., 10x the biochemical IC50) for 1 hour.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[21]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant by Western Blot using a specific antibody.

  • Data Interpretation: A successful target engagement will result in a rightward "shift" of the melting curve for the compound-treated samples, indicating that more protein remained soluble at higher temperatures.[20]

Step D: Functional Confirmation (Pathway Modulation)

The final validation step is to demonstrate that engaging the target in cells leads to the expected biological outcome. For a kinase inhibitor, this typically means inhibiting the phosphorylation of a known downstream substrate.

  • Recommended Technique: Western Blot analysis of the phosphorylated substrate.

  • Causality: This crucial experiment connects target binding to a functional cellular response. It confirms that the inhibitor not only occupies the kinase's active site but does so in a way that blocks its signaling output, providing strong evidence for the proposed mechanism of action.

G cluster_0 Signaling Pathway Inhibition Inhibitor Novel Inhibitor Target Target Kinase (e.g., LRRK2) Inhibitor->Target Substrate Substrate (e.g., Rab10) Target->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Rab10) Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Inhibitor blocks target kinase, preventing substrate phosphorylation.

Part 3: Comparative Analysis - Benchmarking Against Alternatives

Once a primary target is validated (e.g., LRRK2), the novel compound must be compared to existing, well-characterized inhibitors ("tool compounds") to understand its unique properties and potential advantages.

Table 2: Comparative Profile of a Hypothetical LRRK2 Inhibitor vs. Alternatives

ParameterHypothetical CompoundMLi-2 (Alternative 1)GNE-7915 (Alternative 2)
Target LRRK2 LRRK2 LRRK2
Biochemical IC50 12 nM1 nM9 nM[28]
KINOMEscan™ S(10) @ 1µM *0.0150.010.04
Cellular Target Engagement (CETSA EC50) 85 nM20 nM150 nM
pLRRK2 Inhibition (EC50) 110 nM30 nM200 nM
Brain Penetrance (B/P ratio) 0.80.91.1[28]
Known Liabilities None identifiedPotential for lung effectsBinds hERG channel

*Selectivity Score: Lower is better. Represents the fraction of kinases inhibited >90% at 1µM.

Analysis: In this hypothetical scenario, our new compound is highly potent and selective, comparable to the gold standard MLi-2. While slightly less potent in cellular assays, its high brain penetrance and lack of known liabilities could make it a superior candidate for in vivo studies related to Parkinson's disease, where crossing the blood-brain barrier is critical.[29][30] GNE-7915, while also potent, shows lower selectivity and a known off-target liability, making it less ideal.[28] This comparative analysis is essential for making informed decisions about which compound to advance in a drug discovery program.

Conclusion

The journey from a novel chemical scaffold to a validated drug candidate is complex and requires a rigorous, multi-faceted approach to target validation. By following the systematic workflow outlined in this guide—from broad, unbiased screening to biochemical confirmation, cellular target engagement, and functional validation—researchers can build a robust and compelling case for their compound's mechanism of action. Using the pyridopyrimidine scaffold as a relevant starting point, we have provided the strategic framework and detailed protocols necessary to confidently identify and validate the targets of the next generation of kinase inhibitors.

References

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling | Ambit Biosciences Inc.
  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. PubMed Central.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
  • In vitro kinase assay. Protocols.io.
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.
  • RIPK2 inhibitor 1 | Receptor Interacting Protein Kinases. Tocris Bioscience.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Semantic Scholar.
  • What are LRRK2 gene inhibitors and how do they work? Patsnap Synapse.
  • What are RIPK2 inhibitors and how do they work? Patsnap Synapse.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • New clinical trials targeting the LRRK2 gene. Cure Parkinson's.
  • RIPK2 Inhibitor, Gene. MedchemExpress.com.
  • LRRK2 Inhibitors as Promising Treatment for Parkinson's Disease. ACS Publications.
  • LRRK2 inhibitors offer new hope for Parkinson’s disease. Front Line Genomics.
  • LRRK2 | Inhibitors. MedchemExpress.com.
  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers.
  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
  • Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis Online.
  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • KINOMEscan Technology. Eurofins Discovery.
  • In Vitro Kinase Assays. Revvity.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.
  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io.
  • (PDF) In vitro kinase assay v1. ResearchGate.
  • NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478. Promega Corporation.
  • CETSA. CETSA.se.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Validating the Target of a Novel Kinase Inhibitor Using Genetic Approaches: A Comparative Guide. Benchchem.
  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI.
  • A Pipeline for Drug Target Identification and Validation. PMC - NIH.
  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PubMed.
  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics.
  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed.
  • Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ResearchGate.
  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed.

Sources

in vitro vs in vivo efficacy of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Preclinical Evaluation of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Analogs: Correlating In Vitro Potency with In Vivo Efficacy

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrido[2,3-d]pyrimidine core is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its rigid, heterocyclic framework provides an excellent template for engaging the ATP-binding pocket of numerous kinases, which are critical regulators of cellular signaling.[3] Dysregulation of kinase signaling pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) axis, is a hallmark of many human cancers, making these enzymes prime targets for therapeutic intervention.[3][4][5][6]

This guide focuses on a specific chemical series: this compound and its analogs. The parent compound features key chlorine atoms that can serve as synthetic handles for modification or as crucial interaction points within the target's active site. The morpholine group is often incorporated into drug candidates to improve physicochemical properties like aqueous solubility and metabolic stability, which are vital for in vivo performance.[7][8]

The central challenge in developing these analogs into viable drugs is ensuring that potent in vitro activity translates into effective in vivo efficacy. This guide provides a comparative framework for evaluating these compounds, detailing the critical experimental protocols and explaining the scientific rationale behind each step.

Part 1: In Vitro Efficacy – From Target Engagement to Cellular Response

The initial phase of evaluation aims to answer two fundamental questions: "Does the compound hit its intended molecular target?" and "Does hitting that target produce a desired effect in a living cell?"

Biochemical Assays: Quantifying Direct Target Inhibition

Biochemical assays are the first-line test, measuring the direct inhibitory effect of a compound on a purified enzyme in a cell-free system. The primary output is the half-maximal inhibitory concentration (IC50), a measure of the compound's intrinsic potency.

Expertise in Practice: A radioactive kinase assay is a classic and highly sensitive method. It directly measures the enzymatic transfer of a radiolabeled phosphate from ATP to a substrate, providing a clear and quantifiable readout of kinase activity.[9]

  • Reaction Buffer Preparation: Prepare a kinase buffer optimized for the target kinase (e.g., mTOR). A typical buffer contains 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.

    • Causality: MgCl₂ is essential as magnesium is a required cofactor for ATP-dependent kinases. DTT is a reducing agent that prevents oxidation of critical cysteine residues in the enzyme.

  • Component Preparation:

    • Dilute the purified recombinant kinase (e.g., mTOR) and its specific substrate (e.g., a peptide fragment) to working concentrations in the kinase buffer.

    • Prepare a stock solution of [γ-³²P]-ATP. To achieve the desired specific activity, this is often mixed with non-radioactive ("cold") ATP.[9]

    • Perform serial dilutions of the test analogs in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Assay Execution:

    • In a 96-well plate, combine the kinase, substrate, and a specific concentration of the test analog.

    • Initiate the phosphorylation reaction by adding the [γ-³²P]-ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading dye, which denatures the enzyme.[10]

    • Separate the reaction products using SDS-PAGE. The heavier kinase and the lighter substrate will separate based on size.

    • Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography). The intensity of the band corresponding to the phosphorylated substrate is proportional to kinase activity.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model to calculate the IC50 value.

Cellular Assays: Assessing Potency in a Biological Context

A potent biochemical inhibitor must be able to cross the cell membrane and inhibit its target in the complex intracellular environment. Cellular assays measure this functional outcome, typically as an effect on cell viability or proliferation.

Expertise in Practice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] The principle is that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12]

  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., MCF-7 breast cancer cells, which often have a hyperactive PI3K pathway) in appropriate media.

    • Trypsinize and count the cells, then seed them into a 96-well plate at a predetermined density (e.g., 10,000 cells/well).[11]

    • Incubate for 24 hours to allow the cells to adhere and resume exponential growth.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrido[2,3-d]pyrimidine analogs.

    • Remove the old media from the cells and add fresh media containing the various concentrations of the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for a duration relevant to the cell cycle (e.g., 72 hours).

  • MTT Addition and Formazan Formation:

    • Add a sterile MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of media).[13][14]

    • Incubate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in the wells with living cells.[14]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., 100 µL of DMSO or an SDS-HCl solution) to each well to dissolve the insoluble formazan crystals.[13][14]

    • Gently mix on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of the colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the log of the compound concentration to determine the EC50 value (the concentration that causes a 50% reduction in viability).

Part 2: In Vivo Efficacy – The Whole-System Test

In vivo studies are the critical bridge to clinical relevance. They assess a compound's efficacy and safety in a living organism, accounting for complex pharmacokinetic and pharmacodynamic factors that cannot be modeled in vitro.

Expertise in Practice: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for preclinical evaluation of anticancer drugs.[15] Using immunodeficient mice (e.g., athymic nude mice) is essential to prevent the host's immune system from rejecting the foreign human tumor cells.[15]

  • Tumor Cell Implantation:

    • Culture and harvest the selected human cancer cell line (e.g., A549 non-small cell lung cancer).

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor establishment.

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each immunodeficient mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomize the tumor-bearing mice into treatment and control groups (typically 8-10 mice per group) to ensure an even distribution of initial tumor volumes.

  • Compound Administration:

    • Formulate the test analogs in a suitable vehicle for the chosen route of administration (e.g., oral gavage). The morpholine moiety often improves solubility, aiding in the development of oral formulations.[7]

    • Administer the compound according to a predefined schedule (e.g., once daily for 21 days). The control group receives only the vehicle.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2).

    • Monitor the body weight of the mice as a primary indicator of systemic toxicity.

    • The study is typically concluded when tumors in the control group reach a predetermined size limit.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Statistically compare the final tumor volumes and TGI between groups.

Part 3: Comparative Analysis – Bridging In Vitro and In Vivo Data

The ultimate goal is to identify analogs with potent in vitro activity that translates to robust in vivo efficacy. The following table presents hypothetical data for a series of analogs to illustrate key structure-activity relationships (SAR).

Analog IDR1 SubstituentR2 SubstituentBiochemical IC50 (nM) (mTOR Kinase)Cellular EC50 (nM) (A549 Cells)In Vivo TGI (%) @ 30 mg/kg, PO, QD
Parent ClCl4521025%
Analog A FCl4019530%
Analog B ClMethoxy157558%
Analog C ClAmino250>1000Not Determined
Analog D FMethoxy8 35 72%

Analysis of Structure-Activity and In Vitro-In Vivo Correlation:

  • Parent Compound: The dichlorinated parent compound shows moderate biochemical and cellular activity, but this potency does not translate well into significant tumor growth inhibition in vivo. This suggests potential issues with pharmacokinetics (e.g., poor absorption, rapid metabolism).

  • Analog A: Replacing one chlorine with a fluorine (a common bioisosteric replacement) provides a marginal benefit, suggesting this position is not a primary driver of potency or pharmacokinetic improvement.

  • Analog B: Swapping the chlorine at the R2 position for a methoxy group significantly improves both biochemical and cellular potency. More importantly, this translates to a marked increase in in vivo efficacy. This modification may be forming a beneficial hydrogen bond in the kinase active site or blocking a site of metabolic breakdown.

  • Analog C: The introduction of a basic amino group at R2 is highly detrimental to activity. This could be due to steric hindrance, unfavorable electronic properties, or the creation of a metabolic liability. The poor cellular activity precluded its advancement to in vivo testing.

  • Analog D: This analog combines the beneficial modifications from analogs A and B. The result is a synergistic improvement, leading to a highly potent compound in both in vitro assays and, critically, the most effective compound in the in vivo xenograft model. This demonstrates a successful optimization strategy where improved target engagement and cellular potency translate into superior preclinical efficacy.

Visualizing the Workflow and Biological Pathway

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Target Engagement) Cellular_Assay Cellular Assay (Functional Effect) Biochemical_Assay->Cellular_Assay Confirms cell permeability PK_Studies Pharmacokinetics (ADME) Cellular_Assay->PK_Studies Warrants in vivo investigation Efficacy_Model Efficacy Model (Xenograft) PK_Studies->Efficacy_Model Informs dose and schedule Lead_Candidate Lead Candidate Efficacy_Model->Lead_Candidate Demonstrates preclinical proof-of-concept

Caption: The preclinical evaluation workflow, progressing from target-based assays to whole-organism efficacy models.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Analog Inhibitor->mTOR Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a key target for many pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Conclusion

The successful development of this compound analogs requires a rigorous, multi-faceted evaluation process. While potent in vitro biochemical and cellular activity is a prerequisite, it is not a sole guarantee of in vivo success. As illustrated by the comparative analysis, subtle structural modifications can have a profound impact on the pharmacokinetic properties that govern a compound's efficacy in a complex biological system. A systematic approach, integrating detailed in vitro protocols with well-designed in vivo models, is essential for identifying analogs with a genuine therapeutic potential and provides the critical data needed to advance promising candidates toward clinical development.

References

  • Title: PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC Source: PubMed Central URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Source: Frontiers in Oncology URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Role of PI3K/AKT/mTOR in Cancer Signaling Source: Cancers (Basel) URL: [Link]

  • Title: PI3K/AKT/mTOR pathway - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects Source: MDPI URL: [Link]

  • Title: In vitro NLK Kinase Assay Source: Bio-protocol URL: [Link]

  • Title: In vitro assay for cyclin-dependent kinase activity in yeast Source: CORE URL: [Link]

  • Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PubMed Central URL: [Link]

  • Title: (PDF) In vitro kinase assay v1 Source: ResearchGate URL: [Link]

  • Title: Overview of drug screening experiments using patient-derived xenograft... Source: ResearchGate URL: [Link]

  • Title: Drug Screening of patient derived Tumor Xenografts | Protocol Preview Source: YouTube URL: [Link]

  • Title: Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish Source: PubMed Central URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides Source: MDPI URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central URL: [Link]

  • Title: Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors Source: MDPI URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4 Source: ResearchGate URL: [Link]

  • Title: Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases Source: PubMed URL: [Link]

  • Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) Source: PubMed URL: [Link]

  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases Source: PubMed URL: [Link]

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility as a core element in a multitude of kinase inhibitors. The ability to modify this scaffold at various positions allows for the fine-tuning of selectivity profiles, enabling the targeting of specific kinases implicated in a range of pathologies, most notably cancer. This guide provides a comparative analysis of the predicted selectivity profile of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine , a compound for which direct, comprehensive screening data is not publicly available. By leveraging structure-activity relationship (SAR) data from closely related analogs, we infer its likely target landscape and benchmark it against established pyrido[2,3-d]pyrimidine-based inhibitors with known selectivity profiles. This guide is intended for researchers and drug development professionals seeking to understand the potential therapeutic applications and off-target liabilities of this chemical entity.

The Inferred Target: A Focus on the PI3K/Akt/mTOR Pathway

The chemical architecture of this compound, particularly the presence of the morpholine moiety at the C4 position, strongly suggests a propensity for inhibition of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. The morpholine ring is a well-established pharmacophore in numerous PI3K and mTOR inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and contributes to both potency and favorable pharmacokinetic properties.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Inhibition inhibitor This compound (Predicted Target) inhibitor->PI3K inhibitor->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway with predicted points of intervention by this compound.

Comparative Selectivity Profile

To contextualize the potential activity of this compound, we have compiled the inhibitory activities of several pyrido[2,3-d]pyrimidine-based compounds against a panel of kinases. These comparators were chosen to highlight how substitutions on the core scaffold can modulate the selectivity profile.

Table 1: Comparative Kinase Inhibition of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
This compound PI3K/mTOR (Inferred) N/A 4-morpholino, 2,7-dichloro N/A
PI-103 Analog PI3Kα, mTOR2, 864-morpholino, fused furan ring[1]
PD173955 c-Src, Lck<10, <56-(2,6-dichlorophenyl), 8-methyl
PD166285 c-Src, Lck, bFGFr, PDGFr<10, <5, 60, 1006-(2,6-dichlorophenyl), 8-methyl
CDK4 Inhibitor (Vandeveer et al.) CDK442-phenylamino, 8-ethyl
PIM-1 Inhibitor (Compound 4) PIM-111.4Complex substituted scaffold

Note: IC50 values are indicative and can vary based on assay conditions.

The data in Table 1 illustrates the remarkable plasticity of the pyrido[2,3-d]pyrimidine scaffold. While the 4-morpholino substitution in the PI-103 analog directs activity towards PI3K/mTOR[1], modifications at the C6 and C8 positions, as seen in PD173955 and PD166285, confer potent and selective inhibition of the c-Src tyrosine kinase. Further variations, such as those reported by Vandeveer et al. and Elsherbeny et al., have yielded selective inhibitors of cyclin-dependent kinases (CDKs) and PIM-1 kinase, respectively.

The 2,7-dichloro substitution pattern on our topic compound is less common in the highly cited literature, making direct comparisons challenging. However, halogen substitutions are frequently employed to modulate the electronic properties and steric interactions within the kinase ATP-binding pocket, often enhancing potency and influencing selectivity.

Experimental Methodologies for Determining Kinase Selectivity

To empirically determine the selectivity profile of this compound, a tiered approach involving both biochemical and cellular assays is recommended.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP (radiolabeled or cold) - Test Compound Dilutions start->reagents incubation Incubate Kinase, Substrate, ATP, and Compound reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Substrate Phosphorylation stop_reaction->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end Western_Blot_Workflow start Start cell_culture Culture Cells and Treat with Compound start->cell_culture lysis Lyse Cells and Quantify Protein cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (e.g., p-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 3: Workflow for Western Blot analysis of kinase inhibitor effects.

Detailed Protocol:

  • Cell Treatment:

    • Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) to sub-confluency.

    • Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for a phosphorylated downstream target (e.g., phospho-Akt, phospho-S6K).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., total Akt, β-actin) to determine the concentration-dependent inhibition of target phosphorylation.

Conclusion and Future Directions

While the precise selectivity profile of this compound remains to be empirically determined, the analysis of its structural features in the context of known pyrido[2,3-d]pyrimidine-based inhibitors provides a strong rationale for its investigation as a PI3K/mTOR pathway inhibitor. The comparative data presented herein highlights the chemical tractability of this scaffold for achieving kinase selectivity.

Future work should focus on a comprehensive in vitro kinase panel screen to definitively establish the primary target(s) and off-target profile of this compound. Subsequent cellular assays will be crucial to validate its on-target activity and to assess its therapeutic potential in relevant disease models. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

  • Klis et al. (2000). Biochemical and cellular effects of c-Src kinase-selective pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Pharmacology and Experimental Therapeutics. [Link not available]
  • Vandeveer et al. (2002). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link not available]
  • Elsherbeny et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Knight et al. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell. [Link not available]
  • Buron et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [Link not available]
  • Fruman et al. (2017). The PI3K Pathway in Human Disease. Cell. [Link not available]
  • Thorpe et al. (2015). A review of the PI3K/AKT/mTOR pathway in cancer and clinical trials of PI3K inhibitors.

Sources

A Comparative Guide to the Cytotoxicity of Morpholine-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Morpholine Moiety in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. Kinase inhibitors have revolutionized cancer therapy, and within this class of drugs, a significant number feature a morpholine ring. Morpholine is a heterocyclic chemical compound that is often incorporated into drug candidates to improve their pharmacological properties.[1][2][3] Its inclusion can enhance aqueous solubility, metabolic stability, and target binding affinity, making it a "privileged structure" in medicinal chemistry.[2][3] For instance, the morpholine oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a key interaction for many inhibitors.[4][5]

However, the ultimate utility of a kinase inhibitor is not solely defined by its potency against its intended target. A critical aspect of drug development is the assessment of cytotoxicity—the degree to which a compound is toxic to cells. This guide provides a comparative analysis of the cytotoxic profiles of several prominent morpholine-containing kinase inhibitors. We will delve into the experimental methodologies used to assess cytotoxicity, present comparative data, and discuss the underlying mechanisms that dictate a compound's cytotoxic potential, including both on-target and off-target effects.

Featured Morpholine-Containing Kinase Inhibitors

This guide will focus on three well-characterized kinase inhibitors where the morpholine moiety is a key structural feature:

  • Gefitinib (Iressa®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] It is used in the treatment of non-small cell lung cancer (NSCLC) patients who have activating mutations in the EGFR gene.[7][8]

  • LY294002: A pioneering and potent inhibitor of phosphoinositide 3-kinases (PI3Ks).[9][10] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[11][12][13][14] Although its use is primarily for preclinical research due to toxicity concerns, it remains a vital tool for studying PI3K signaling.[10]

  • PI-103: A potent, multi-targeted inhibitor that blocks the activity of PI3K isoforms as well as the mammalian target of rapamycin (mTOR).[15][16] Dual inhibition of both PI3K and mTOR can be a powerful strategy to shut down the entire signaling pathway.[12][17]

The PI3K/AKT/mTOR Signaling Pathway: A Common Target

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14] Its frequent activation in various cancers makes it a highly sought-after target for drug development.[12] Inhibitors like LY294002 and PI-103 directly interfere with this pathway, leading to the suppression of tumor cell growth and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Gefitinib Gefitinib Gefitinib->RTK Inhibits LY294002 LY294002 LY294002->PI3K Inhibits PI103 PI-103 PI103->PI3K Inhibits PI103->mTORC1 Inhibits PI103->mTORC2 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Methodology for Comparative Cytotoxicity Assessment: The MTT Assay

To objectively compare the cytotoxicity of these inhibitors, a standardized and robust method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Principle of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[19][20] This conversion only occurs in metabolically active, viable cells. The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The amount of formazan produced is directly proportional to the number of living cells.[19]

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow Adhesion) start->incubate1 add_drug Add Kinase Inhibitor (Varying Concentrations) incubate1->add_drug incubate2 Incubate (e.g., 24-72h) add_drug->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h at 37°C (Purple Crystals Form) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read analyze Analyze Data: Calculate IC50 Values read->analyze

Caption: Standardized workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

This protocol is a generalized standard; specific cell lines may require optimization of seeding density and incubation times.

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at the desired concentration.

    • Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[19]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors (e.g., Gefitinib, LY294002, PI-103) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitors).

    • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[18][21]

    • Incubate the plate for 2 to 4 hours at 37°C.[21] During this time, purple formazan crystals will form in viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1% SDS solution) to each well.[21][22]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[18][22]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[18][19][21]

    • Subtract the absorbance of the medium-only background wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Comparative Cytotoxicity Data

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. It is a standard measure of a compound's cytotoxic potency. The following table summarizes representative IC50 values for the featured inhibitors across various cancer cell lines, as reported in the literature.

InhibitorPrimary Target(s)Cell LineCancer TypeReported IC50 (µM)
Gefitinib EGFRPC-9Non-Small Cell Lung~0.003 - 0.39[23][24]
A549Non-Small Cell Lung~3.16 - 20.56[25]
A431Squamous Cell Carcinoma~19.77[26]
LY294002 PI3Kα, β, δA549Non-Small Cell Lung~0.79[27]
MCF-7Breast~0.87[10]
BaF3-ITD-RAcute Myeloid LeukemiaMore potent in resistant cells[28]
PI-103 PI3K, mTORU-87 MGGlioblastoma~0.6[29]
U-118 MGGlioblastoma~0.06[29]
Oral Cancer CellsOralDose-dependent inhibition[30]

Note: IC50 values can vary significantly based on the specific assay conditions, incubation times, and the cell line's genetic background. The data presented are for comparative purposes.

Analysis and Interpretation

1. On-Target Cytotoxicity and Cellular Dependency:

The cytotoxicity of a kinase inhibitor is often directly linked to the dependence of the cancer cell on the signaling pathway it inhibits.

  • Gefitinib: The dramatic difference in IC50 values for Gefitinib between PC-9 and A549 cells highlights the concept of "oncogene addiction." PC-9 cells harbor an activating EGFR mutation, making them highly dependent on EGFR signaling for survival. Inhibition by Gefitinib is therefore highly cytotoxic at very low concentrations.[24] In contrast, A549 cells have wild-type EGFR and are less dependent on this pathway, resulting in significantly lower sensitivity.[25]

  • LY294002 & PI-103: These inhibitors target the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers, often due to mutations in PIK3CA or loss of the PTEN tumor suppressor.[12] Glioblastoma cell lines like U-87 MG and U-118 MG, which have PTEN mutations, show high sensitivity to PI-103.[29] The broad cytotoxicity of LY294002 across different cell types reflects the fundamental importance of the PI3K pathway for cell survival.[9][10] Interestingly, in some contexts, resistance to other drugs can increase sensitivity to LY294002, suggesting a shift in pathway dependency.[28]

2. Structure-Activity Relationship (SAR) and the Morpholine Ring:

The morpholine moiety is not just a passive solubilizing group; its structure and orientation are critical for activity and selectivity.

  • Potency and Selectivity: Studies have shown that replacing the morpholine ring in PI3K/mTOR inhibitors can dramatically alter their activity. For example, substituting morpholine with piperazine in the PI3K inhibitor ZSTK474 leads to a significant loss of potency, which can be restored by N-acetylation, highlighting the delicate electronic and steric requirements at that position.[31] Furthermore, modifying the morpholine ring to more rigid, bridged structures has been used to dramatically enhance selectivity for mTOR over PI3K, as the bulkier group can be better accommodated in a deeper pocket present in mTOR but not PI3K.[32][33]

3. Off-Target Effects and Broader Cytotoxicity:

No inhibitor is perfectly specific. Cytotoxicity can also arise from the inhibition of unintended kinases or other proteins, known as off-target effects.

  • Gefitinib: While highly selective for EGFR, Gefitinib has been shown in silico and through other screening methods to potentially bind to other kinases like MAPK10, PIM-1, and CHK1, which could contribute to its overall cellular effects and side-effect profile.[6][34]

  • LY294002: This inhibitor is known to have off-target activities, notably inhibiting casein kinase 2 (CK2) and DNA-dependent protein kinase (DNA-PK).[27] More recent studies have even shown that LY294002 can induce apoptosis through the production of intracellular hydrogen peroxide, a mechanism independent of its PI3K inhibitory activity.[35] These off-target effects likely contribute to its broad cytotoxicity and have limited its clinical development.[10]

Conclusion and Future Directions

The morpholine moiety is a valuable pharmacophore in the design of potent kinase inhibitors, contributing favorably to both pharmacokinetic and pharmacodynamic properties. This comparative guide demonstrates that while these inhibitors share a common structural feature, their cytotoxic profiles are highly distinct and are dictated by a complex interplay of on-target dependency, target selectivity, and off-target activities.

For researchers in drug development, this analysis underscores several key principles:

  • Context is Critical: Cytotoxicity is not an absolute property but is highly dependent on the genetic context of the target cell.

  • Selectivity Matters: Understanding an inhibitor's selectivity profile is crucial for interpreting its cytotoxic effects and predicting its therapeutic window. The development of next-generation inhibitors often focuses on improving selectivity to minimize off-target toxicity.

  • Mechanism of Action: A thorough understanding of how a compound induces cell death—whether through on-target pathway inhibition, off-target effects, or other novel mechanisms—is essential for its rational application in research and clinical settings.

Future research will continue to leverage the versatility of the morpholine scaffold to design kinase inhibitors with improved potency, selectivity, and optimized cytotoxicity profiles, ultimately leading to safer and more effective targeted therapies.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). CLYTE Technologies. Available from: [Link]

  • Proposed action mechanism of PI3K/AKT/mTOR inhibitors. Briefly, PI3K... - ResearchGate. Available from: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics, 13(5), 1021–1031. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Available from: [Link]

  • Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. (2015). Oncotarget, 6(32), 33446–33460. Available from: [Link]

  • Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines. (2013). Figshare. Available from: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). Molecules, 23(11), 2999. Available from: [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. (2016). Scientific Reports, 6, 33803. Available from: [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. Available from: [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (2005). BMC Cancer, 5, 129. Available from: [Link]

  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 2956–2959. Available from: [Link]

  • Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2345517. Available from: [Link]

  • LY294002 enhances cytotoxicity of temozolomide in glioma by down-regulation of the PI3K/Akt pathway. (2012). Molecular Medicine Reports, 5(2), 575–579. Available from: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2012). American Society of Clinical Oncology Educational Book, 32, 551–557. Available from: [Link]

  • New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). (2010). Journal of Medicinal Chemistry, 53(12), 4615–4630. Available from: [Link]

  • Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. (2018). Oncology Letters, 16(5), 6389–6396. Available from: [Link]

  • Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain - ResearchGate. Available from: [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). Seminars in Oncology, 42(6), 819–832. Available from: [Link]

  • Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells. (2019). International Journal of Molecular Sciences, 20(18), 4579. Available from: [Link]

  • PI-103 sensitizes glioblastoma cells for cytotoxic drug-induced... - ResearchGate. Available from: [Link]

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Available from: [Link]

  • LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway. (2021). Frontiers in Oncology, 11, 755928. Available from: [Link]

  • Representative line graph showing effects of a PI-103, b PI-828 and c... - ResearchGate. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(11), 1888–1914. Available from: [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available from: [Link]

  • LY294002 and LY303511 Sensitize Tumor Cells to Drug-Induced Apoptosis via Intracellular Hydrogen Peroxide Production Independent of the Phosphoinositide 3-Kinase-Akt Pathway. (2005). Molecular Cancer Therapeutics, 4(1), 41–51. Available from: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling, 22(4), 85. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709–752. Available from: [Link]

  • Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. (2015). Drugs, 75(3), 295–311. Available from: [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2022). Journal of the American Chemical Society, 144(12), 5219–5231. Available from: [Link]

  • Glucocorticoids may compromise the effect of gefitinib in non-small cell lung cancer. (2017). Scientific Reports, 7, 4536. Available from: [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). Journal of Medicinal Chemistry, 52(24), 7942–7945. Available from: [Link]

Sources

A Researcher's Guide to Evaluating Off-Target Effects of Novel Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1][2][3] Its rigid, planar structure provides an excellent framework for ATP-competitive inhibition, leading to the development of therapies for a range of diseases, most notably cancer.[1][4] This guide focuses on a representative compound from this class, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine , a structure suggestive of a kinase inhibitor. Given the extensive research into similar molecules, this compound is likely to target Leucine-Rich Repeat Kinase 2 (LRRK2), a critical enzyme in the pathogenesis of Parkinson's disease.[5][6]

Mutations that enhance LRRK2 kinase activity are the most common genetic cause of Parkinson's disease, making LRRK2 a highly attractive therapeutic target.[6][7][8] Consequently, significant effort has been invested in developing potent, selective, and brain-penetrant LRRK2 inhibitors. However, as with any kinase inhibitor, the potential for off-target effects presents a significant hurdle in drug development. This guide provides a comparative framework for researchers to assess the selectivity profile of novel compounds like this compound, drawing on data from well-characterized LRRK2 inhibitors to inform experimental design and data interpretation.

The Kinase Inhibitor's Dilemma: On-Target vs. Off-Target Effects

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology makes achieving absolute selectivity for a single kinase a formidable challenge. Off-target inhibition can lead to unforeseen toxicities, confounding experimental results and potentially causing adverse events in clinical settings. Therefore, a thorough understanding of a compound's selectivity profile is paramount.

Conversely, some observed toxicities may not be due to off-target effects but rather to an exaggerated or unexpected consequence of inhibiting the intended target. This phenomenon, known as "on-target toxicity," has become a central theme in the development of LRRK2 inhibitors.

The LRRK2 Conundrum: When On-Target Effects Mimic Toxicity

Early in the development of LRRK2 inhibitors, researchers observed abnormalities in the lungs and kidneys of preclinical species, particularly non-human primates (NHPs).[9][10] These effects, including the accumulation of lamellar bodies and vacuolation in type II pneumocytes (a type of lung cell), were initially feared to be off-target toxicities that could derail clinical development.[10]

This crucial insight shifted the narrative from a search for "cleaner" compounds that avoid this effect to a focus on understanding the therapeutic window and identifying biomarkers to monitor these on-target changes. For researchers evaluating a new potential LRRK2 inhibitor like this compound, it is critical to anticipate these on-target effects and design toxicology studies that can differentiate them from genuine off-target liabilities.

Comparative Analysis of LRRK2 Inhibitors

To effectively evaluate a novel compound, it is essential to benchmark its performance against existing alternatives. The following table summarizes the properties of several key LRRK2 inhibitors, providing a basis for comparison.

CompoundPrimary TargetKey CharacteristicsReported Off-Target Profile / On-Target Toxicity
GNE-7915 LRRK2Potent, selective, and brain-penetrant.[12][13]On-target lung effects (vacuolation of type II pneumocytes) observed in NHPs.[10] Considered highly selective with no observable off-target effects on dopaminergic neurotransmission at 3 µM.[12]
PF-06447475 (PFE-360) LRRK2Highly potent, selective, and brain-penetrant.[8][14]On-target lung effects similar to GNE-7915.[10][11] High selectivity against a panel of other kinases.[14]
MLi-2 LRRK2Potent and widely used preclinical tool compound.On-target lung effects (hypertrophy) observed in NHPs.[9][10]
LRRK2-IN-1 LRRK2Early tool compound; not brain-penetrant.[13]Known to have off-target effects, including decreased dopamine release at concentrations above 1 µM.[12][13]
DNL201 / BIIB122 LRRK2Clinical candidate, demonstrated target engagement and safety in Phase 1 trials.[7]No pulmonary abnormalities reported in early human trials.[10] Appears well-tolerated in short-term human studies.[7]

Experimental Methodologies for Assessing Off-Target Effects

A multi-pronged approach is necessary to build a comprehensive selectivity profile for a novel inhibitor.

Workflow for Kinase Inhibitor Selectivity Profiling

Caption: Workflow for assessing kinase inhibitor selectivity.

Protocol 1: Broad Kinase Panel Screening

This initial step provides a broad overview of the compound's selectivity against a large panel of kinases.

Objective: To identify potential off-target kinases inhibited by the test compound at a single high concentration.

Methodology (Example using a commercial service):

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound is typically screened at a concentration of 1 µM or 10 µM against a panel of up to 450 kinases (e.g., the Eurofins KinaseProfiler™ or DiscoverX KINOMEscan™).

  • Data Analysis: Results are reported as percent inhibition relative to a control (e.g., staurosporine). A common threshold for a "hit" is >50% or >75% inhibition.

  • Causality and Interpretation: This is a primary screen. Hits must be confirmed. A high number of hits suggests poor selectivity. The identity of the hits is crucial; inhibition of kinases in critical signaling pathways (e.g., cardiac safety-related kinases) would be a red flag.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a more physiologically relevant cellular environment and can uncover off-targets that might be missed in biochemical assays.

Objective: To measure the thermal stabilization of target and off-target proteins upon compound binding in intact cells.

Methodology:

  • Cell Culture: Grow a relevant cell line (e.g., HEK293 cells overexpressing LRRK2, or a neuronal cell line) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate soluble and aggregated proteins by centrifugation. Collect the supernatant (soluble fraction).

  • Detection: Analyze the amount of soluble target protein (e.g., LRRK2) and suspected off-targets at each temperature using Western blotting or mass spectrometry (MS-CETSA).

  • Data Analysis and Interpretation: Binding of the compound stabilizes the protein, resulting in a higher melting temperature (Tm). A shift in the melting curve for LRRK2 confirms on-target engagement. Shifts for other proteins indicate potential off-target binding in a cellular context.

The LRRK2 Signaling Pathway and Key Nodes for Assessment

LRRK2_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Substrates cluster_2 Cellular Functions cluster_3 Pathological Outcomes LRRK2 LRRK2 (Active) Rab10 Rab10 LRRK2->Rab10 Phosphorylation Inhibitor This compound Inhibitor->LRRK2 Inhibition pRab10 pRab10 (Thr73) Rab10->pRab10 Lysosome Lysosomal Function pRab10->Lysosome Alters Vesicle Vesicle Trafficking pRab10->Vesicle Alters Cytoskeleton Cytoskeletal Dynamics pRab10->Cytoskeleton Alters PD Parkinson's Disease Pathogenesis Lysosome->PD Vesicle->PD Cytoskeleton->PD

Caption: Simplified LRRK2 signaling pathway.

Conclusion

The development of selective kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, particularly for challenging targets like LRRK2, requires a nuanced and comprehensive approach to safety assessment. For a novel compound such as this compound, researchers must move beyond simple biochemical screens. The key takeaways are:

  • Anticipate On-Target Toxicity: The well-documented lung and kidney effects of LRRK2 inhibition are likely on-target. Preclinical toxicology studies should be designed to characterize this effect rather than simply to identify a compound that avoids it.

  • Employ a Multi-Faceted Screening Cascade: A combination of broad kinase panels, cellular target engagement assays like CETSA, and downstream functional assays is necessary to build a robust selectivity profile.

  • Benchmark Against Standards: Comparing the potency, selectivity, and toxicological profile of a new compound against well-characterized alternatives like GNE-7915 and PF-06447475 is crucial for contextualizing the data.

By embracing these principles, researchers can more effectively navigate the complexities of kinase inhibitor development, increasing the likelihood of advancing safe and effective therapies for diseases like Parkinson's.

References

  • Drug Hunter. (2023). More LRRK2 On-Target Toxicity? Drug Hunter. [Link]

  • Alzforum. (2020). Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. Alzforum. [Link]

  • Gao, H., et al. (2023). Identification of LRRK2 Inhibitors through Computational Drug Repurposing. ACS Chemical Neuroscience. [Link]

  • Yue, M., et al. (2016). Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission. Journal of Neuroscience. [Link]

  • Ahmadi, S., et al. (2025). Recent advances in targeting LRRK2 for Parkinson's disease treatment. Journal of Controlled Release. [Link]

  • Estrada, A. A., et al. (2014). Inhibitors of LRRK2 Kinase Activity To Probe the Treatment Option in Parkinson's Disease. Journal of Medicinal Chemistry. [Link]

  • Alzforum. (2022). LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson's. ALZFORUM. [Link]

  • Taymans, J. M., et al. (2015). LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson's Disease, Where Do We Stand? Frontiers in Neuroscience. [Link]

  • Das, U., et al. (2022). Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects. eBioMedicine. [Link]

  • Cure Parkinson's. (n.d.). New clinical trials targeting the LRRK2 gene. Cure Parkinson's. [Link]

  • Wang, Z., et al. (2020). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules. [Link]

  • Liu, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. [Link]

  • Quintero-Espinosa, D. A., et al. (2024). LRRK2 Kinase Inhibitor PF-06447475 Protects Drosophila melanogaster against Paraquat-Induced Locomotor Impairment, Life Span Reduction, and Oxidative Stress. Antioxidants. [Link]

  • Whiffin, N., et al. (2020). The development of inhibitors of LRRK2 as a therapeutic strategy for Parkinson's disease: the current state of play. Biochemical Society Transactions. [Link]

  • Daher, J. P., et al. (2015). Efficacy and pharmacodynamic properties of the LRRK2 kinase inhibitor PF-06447475 in a transgenic mouse model of LRRK2-driven Parkinsonism. Neuropharmacology. [Link]

  • Molbank. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • ResearchGate. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. [Link]

  • Van der Pijl, F., et al. (2022). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ResearchGate. [Link]

  • El-Gohary, N. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports. [Link]

  • Misra, R. N., et al. (2004). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kristjánsdóttir, K. S., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. ResearchGate. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry. [Link]

Sources

Spectroscopic Fingerprinting: A Comparative Guide to the Analysis of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyrido[2,3-d]pyrimidine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant biological activities, including anticancer and antimicrobial properties.[1][2] The precise characterization of novel derivatives is paramount to understanding their structure-activity relationships. This guide provides an in-depth spectroscopic analysis of a key derivative, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, and offers a comparative framework against related structures to aid researchers in its unambiguous identification.

While direct experimental data for this specific molecule is not publicly available, this guide leverages established principles of spectroscopic analysis and data from closely related analogs to predict its spectral characteristics. This predictive approach serves as a powerful tool for researchers synthesizing this compound, providing a benchmark for structural verification.

Molecular Structure and Key Features

The target molecule, with a molecular formula of C₁₁H₁₀Cl₂N₄O and a molecular weight of 285 g/mol , possesses a unique combination of a dichlorinated pyrido[2,3-d]pyrimidine core and a morpholine substituent.[3] The electron-withdrawing nature of the chlorine atoms and the fused aromatic system, coupled with the electron-donating morpholine ring, creates a distinct electronic environment that will be reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the pyridopyrimidine core and the aliphatic protons of the morpholine ring.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Morpholine H (adjacent to N)3.8 - 4.0Triplet4H
Morpholine H (adjacent to O)3.6 - 3.8Triplet4H
Pyridine H-57.5 - 7.7Doublet1H
Pyridine H-68.5 - 8.7Doublet1H

The morpholine protons are expected to appear as two distinct triplets due to coupling with their neighbors. The protons adjacent to the nitrogen atom are typically slightly more deshielded than those adjacent to the oxygen. The aromatic protons on the pyridine ring will appear as doublets, with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the fused pyrimidine ring.

Comparative Analysis:

For comparison, consider the ¹H NMR data of a related compound, 2-(2,4-Dimethoxy-7-morpholinopyrido[2,3-d]pyrimidin-6-yl)-3-(pyridin-4-yl) thiazolidin-4-one. In this molecule, the morpholine protons appear as two triplets at δ 3.42 and 3.44 ppm. The upfield shift compared to our predicted values for the target compound can be attributed to the different substitution pattern on the pyridopyrimidine core, which alters the overall electronic environment.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. The predicted ¹³C NMR spectrum of our target compound would show distinct signals for the carbons of the pyridopyrimidine core and the morpholine ring.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Morpholine C (adjacent to N)45 - 50
Morpholine C (adjacent to O)65 - 70
Pyrido[2,3-d]pyrimidine C's110 - 165

The carbons of the morpholine ring are expected in the aliphatic region, with the carbons adjacent to the more electronegative oxygen appearing further downfield. The carbons of the aromatic pyridopyrimidine core will resonate in the downfield region, with their precise chemical shifts influenced by the attached chlorine and morpholine substituents.

Comparative Analysis:

In a similar vein, the ¹³C NMR spectrum of 2-(2,4-dimethoxy-7-morpholinopyrido[2,3-d]pyrimidin-6-yl)-3-(pyridin-4-yl)thiazolidin-4-one shows the morpholine carbons at δ 49.6 and 66.4 ppm. This aligns well with our predicted ranges and reinforces the expected chemical shift regions for the morpholine carbons in our target molecule.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum Data:

IonPredicted m/zNotes
[M]⁺284/286/288Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
[M-Cl]⁺249/251Loss of a chlorine atom.
[M-morpholine]⁺198/200/202Loss of the morpholine substituent.

The molecular ion peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Key fragmentation pathways would likely involve the loss of a chlorine atom or the entire morpholine moiety.

Fragmentation_Pathway M [C₁₁H₁₀Cl₂N₄O]⁺ m/z = 284/286/288 M_minus_Cl [C₁₁H₁₀ClN₄O]⁺ m/z = 249/251 M->M_minus_Cl - Cl M_minus_Morph [C₇H₂Cl₂N₄]⁺ m/z = 198/200/202 M->M_minus_Morph - C₄H₈NO

Caption: Predicted key fragmentation pathways for this compound.

Comparative Analysis:

While a direct mass spectrum for a closely related dichlorinated analog is unavailable in the provided search results, other complex morpholino-pyridopyrimidine derivatives show predictable fragmentation patterns, often involving the loss of substituents. For instance, the mass spectrum of 2-(2,4-Dimethoxy-7-morpholinopyrido[2,3-d]pyrimidin-6-yl)-3-(pyridin-4-yl) thiazolidin-4-one shows a clear [M+H]⁺ peak at m/z 455.4, confirming its molecular weight.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=N, C=C (aromatic)1500 - 1650
C-O-C (ether in morpholine)1100 - 1150
C-Cl700 - 800

The IR spectrum is expected to be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the morpholine ring just below 3000 cm⁻¹, and a series of sharp peaks in the 1500-1650 cm⁻¹ region corresponding to the C=C and C=N stretching of the pyridopyrimidine core. A strong C-O-C stretching band from the morpholine ether linkage and C-Cl stretching bands are also anticipated.

Comparative Analysis:

The IR spectrum of a related morpholino-pyridopyrimidine derivative shows characteristic peaks for aromatic C-H stretching (3066 cm⁻¹), aromatic C=C stretching (1458 cm⁻¹), C=N stretching (1553 cm⁻¹), C-O-C stretching of the morpholine ring (1149 cm⁻¹), and a C-Cl stretching band (780 cm⁻¹). These values provide a strong basis for the predicted IR absorptions of our target compound.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy NMR_Prep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acq Data Acquisition (¹H and ¹³C spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc End Structural Confirmation NMR_Proc->End MS_Prep Sample Preparation (~1 mg/mL in solvent) MS_Ion Ionization (ESI or APCI) MS_Prep->MS_Ion MS_Ana Mass Analysis (m/z 50-500) MS_Ion->MS_Ana MS_Ana->End IR_Prep Sample Preparation (ATR or KBr pellet) IR_Acq Data Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Ana Data Analysis (Functional Group Assignment) IR_Acq->IR_Ana IR_Ana->End Start Compound Synthesis Start->NMR_Prep Start->MS_Prep Start->IR_Prep

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from structurally related compounds, we have established a reliable set of expected spectral data that will be invaluable for any researcher working with this molecule. The comparative approach and detailed experimental protocols outlined herein are designed to ensure scientific rigor and facilitate the unambiguous structural elucidation of this and other novel pyrido[2,3-d]pyrimidine derivatives.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. (n.d.). Indian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Substituted pyrido [2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and antimicrobial screening of some new pyrido [2,3-d] pyrimidines and their ribofuranosides. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of the Janus kinase family. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [https://www.semanticscholar.org/paper/S1-Discovery-of-4-amino-1-(7H-pyrrolo-%5B2%2C3-d-%5D-as-Li-Tasker/40f601f05785f795777826315264883394c1c988]([Link]

  • This compound CAS#: 938443-21-1. (n.d.). ChemWhat. Retrieved January 19, 2026, from [Link]

  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. (2022). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Kinase Inhibitors: A Comparative Framework Using 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine and Palbociclib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the Cell Cycle in Oncology

The uncontrolled proliferation of cancer cells is fundamentally a disease of the cell cycle.[1] A critical checkpoint in this cycle is the G1-S transition, which is governed by the Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactivated, leading to unchecked cell division.[3]

Palbociclib was a landmark achievement in oncology, being the first selective inhibitor of CDK4 and CDK6 to gain FDA approval.[4][5] Its mechanism is well-defined: by inhibiting CDK4/6, it prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[6][7][8] This has established a clear biological and clinical benchmark for drugs targeting this pathway.

This guide addresses a common scenario in drug discovery: the characterization of a novel compound. We will use Compound X (4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine) , a heterocyclic molecule containing a morpholine moiety—a group known to be a versatile pharmacophore in kinase inhibitors—as our test case.[9][10] The objective is to outline a robust biological evaluation cascade to determine its mechanism of action relative to the gold-standard, Palbociclib.

Part 1: The Benchmark - Understanding Palbociclib and the CDK4/6-Rb Pathway

To evaluate Compound X, we must first deeply understand the mechanism of our benchmark, Palbociclib. It targets the core machinery of the G1-S transition.

The CDK4/6-Rb Signaling Pathway:

  • Mitogenic Signals: Growth factors stimulate the production of Cyclin D.

  • Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.[2]

  • Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Rb tumor suppressor protein.[6][11]

  • E2F Release: Hyperphosphorylated Rb (pRb) releases the E2F transcription factor.[11]

  • S-Phase Entry: E2F then activates the transcription of genes necessary for DNA replication, committing the cell to enter the S phase and undergo division.[1][11]

Palbociclib acts as a competitive inhibitor at the ATP-binding pocket of CDK4 and CDK6, preventing Step 3 and effectively halting the cell cycle in the G1 phase.[6]

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb pRb (Inactive) ActiveComplex->pRb Phosphorylates G1_Arrest G1 Phase Arrest Rb Rb E2F_bound Rb-E2F Rb->E2F_bound E2F_bound->Rb E2F_bound->G1_Arrest Maintains E2F_free E2F pRb->E2F_free Releases S_Phase S-Phase Gene Transcription E2F_free->S_Phase Activates Palbociclib Palbociclib Palbociclib->ActiveComplex Inhibits

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

Part 2: A Methodological Guide to the Biological Evaluation of Compound X vs. Palbociclib

This section details the critical experiments required to characterize Compound X. For each, we provide the scientific rationale, a detailed protocol, and the comparative endpoints against Palbociclib.

Experiment 1: In Vitro Biochemical Assays for Target Potency and Selectivity

Scientific Rationale: The first step is to determine if Compound X directly inhibits the kinase activity of CDK4 and CDK6 and to quantify its potency. This biochemical assay removes cellular complexities like membrane permeability, allowing for a direct measure of enzyme inhibition. Comparing the half-maximal inhibitory concentration (IC50) values will directly rank the potency of Compound X against Palbociclib.

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

This commercially available assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition.[12]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes in Kinase Buffer.

    • Prepare a solution of a suitable substrate (e.g., a peptide derived from Rb) and ATP in Kinase Buffer.

    • Prepare serial dilutions of Compound X and Palbociclib (e.g., from 10 µM to 0.1 nM) in Kinase Buffer with a small percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO vehicle control).

    • Add 2 µL of the enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (DMSO) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Comparative Data Presentation:

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)
Palbociclib ~11~16
Compound X Experimental ValueExperimental Value
Note: Published IC50 values for Palbociclib can vary based on assay conditions but are typically in the low nanomolar range.[13]
Experiment 2: Cellular Anti-Proliferative Activity

Scientific Rationale: After confirming biochemical potency, the next critical question is whether the compound can inhibit the growth of cancer cells. This assay assesses cell membrane permeability and the compound's effect in a complex intracellular environment. We will use an Rb-proficient, HR+ breast cancer cell line (MCF-7) in which Palbociclib is known to be effective.[14]

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., EMEM + 10% FBS).

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare 2x serial dilutions of Compound X and Palbociclib in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours.

  • Data Acquisition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the concentration and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Presentation:

CompoundMCF-7 GI50 (nM)
Palbociclib ~80-100
Compound X Experimental Value
Experiment 3: Cellular Target Engagement via Western Blot

Scientific Rationale: A key step in validating the mechanism of action is to confirm that the compound inhibits its intended target within the cell. For a CDK4/6 inhibitor, the most direct downstream marker is the phosphorylation of Rb.[11][13] This experiment will measure the levels of phosphorylated Rb (pRb) at a CDK4/6-specific site (e.g., Ser780) relative to the total amount of Rb protein.

Detailed Protocol: Western Blotting for Phospho-Rb (Ser780)

  • Cell Treatment and Lysis:

    • Plate MCF-7 cells and grow to ~70% confluency.

    • Treat the cells with varying concentrations of Compound X and Palbociclib for 24 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser780).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total Rb, and then for a loading control like β-actin.

    • Quantify the band intensities using software like ImageJ.[15] Calculate the ratio of p-Rb to total Rb for each treatment condition.

Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE Separation B->C D 4. Membrane Transfer C->D E 5. Blocking D->E F 6. Primary Ab (pRb, Rb, Actin) E->F G 7. Secondary Ab (HRP-linked) F->G H 8. ECL Detection & Imaging G->H

Caption: A typical workflow for Western blot analysis.

Experiment 4: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: The functional consequence of inhibiting the CDK4/6-Rb pathway is a G1 cell cycle arrest.[16][17] This experiment uses flow cytometry to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M) after treatment, providing definitive evidence of the compound's effect on cell cycle progression.

Detailed Protocol: Propidium Iodide Staining for DNA Content

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates.

    • Treat cells with an effective concentration (e.g., 5x GI50) of Compound X, Palbociclib, or vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or store at -20°C.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[18]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000 single-cell events.

    • Use the DNA content (propidium iodide fluorescence) to generate a histogram.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO) ~45-55%~25-35%~15-20%
Palbociclib (500 nM) >75%<10%~10-15%
Compound X (5x GI50) Experimental ValueExperimental ValueExperimental Value

Part 3: Synthesizing the Results for a Comprehensive Evaluation

The power of this framework lies in the synthesis of data from all four experiments. By comparing the results for Compound X directly against the benchmark, Palbociclib, a clear picture of its biological activity emerges.

Comprehensive Data Summary Table:

ParameterPalbociclib (Benchmark)Compound X (Experimental)Interpretation Notes
CDK4 IC50 (nM) ~11ValueDirect measure of target potency.
CDK6 IC50 (nM) ~16ValueLower values indicate higher potency.
MCF-7 GI50 (nM) ~80ValueMeasures cellular activity and permeability.
pRb Inhibition (EC50, nM) ~60-100ValueConfirms on-target effect in cells.
% G1 Arrest (at 5x GI50) >75%ValueConfirms the functional outcome of inhibition.
  • Scenario 1: Compound X is a Palbociclib-like CDK4/6 Inhibitor. If Compound X shows potent IC50 values for CDK4/6, a corresponding potent GI50 in MCF-7 cells, strong inhibition of pRb, and a robust G1 arrest, it can be classified as a CDK4/6 inhibitor. Its relative potency can be directly compared to Palbociclib.

  • Scenario 2: Compound X has a Different Kinase Target. If Compound X is inactive in the CDK4/6 biochemical assay but shows cellular anti-proliferative activity, it suggests a different mechanism of action. In this case, a broad kinase screen would be a critical next step to identify its primary target(s).

  • Scenario 3: Compound X is a Multi-Kinase Inhibitor. The compound might inhibit CDK4/6 and other kinases (e.g., PI3K, based on scaffolds of some morpholine derivatives).[19][20] This would be reflected in the biochemical assays and could lead to a different cellular phenotype than the clean G1 arrest seen with Palbociclib.

  • Scenario 4: Off-Target Effects or Toxicity. If Compound X shows potent cellular activity (low GI50) but does not inhibit pRb phosphorylation or cause a specific cell cycle arrest, its anti-proliferative effect may be due to general cytotoxicity rather than a specific targeted mechanism.

This structured, comparative approach ensures that the biological evaluation of a novel compound like this compound is not only thorough but also placed in the context of established, clinically relevant benchmarks, providing invaluable insights for its future development.

References

  • Vertex AI Search Grounding API. (2025, December 5). What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?
  • The Oncology Pharmacist. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. [Link]

  • Wikipedia. Palbociclib. [Link]

  • PubMed. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). [Link]

  • ASCO Publications. A review of phase 3 clinical trials of CDK4/6 inhibitor combination therapy in premenopausal women. [Link]

  • Annals of Translational Medicine. A narrative review about CDK4/6 inhibitors in the setting of drug resistance: updates on biomarkers and therapeutic strategies in breast cancer. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Palbociclib: From Mechanism to Market. [Link]

  • NIH National Center for Biotechnology Information. Updated Review Article: Cyclin-Dependent Kinase 4/6 Inhibitor Impact, FDA Approval, and Resistance Pathways. [Link]

  • NIH National Center for Biotechnology Information. An evaluation of palbociclib as a breast cancer treatment option: a current update. [Link]

  • The Luxembourg Institute of Health Research Portal. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. [Link]

  • Fox Chase Cancer Center. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. [Link]

  • American Association for Cancer Research. Retinoblastoma Expression and Targeting by CDK4/6 Inhibitors in Small Cell Lung Cancer. [Link]

  • Nature. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, a dichlorinated pyridopyrimidine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of laboratory personnel while maintaining the integrity of your research.

Core Principles of Chemical Safety: An E-E-A-T Approach
  • Expertise & Experience: The recommendations outlined below are not merely a checklist but are grounded in years of laboratory experience with similar heterocyclic compounds. The "why" behind each piece of PPE is as critical as the "what."

  • Trustworthiness: A self-validating system of safety is one where protocols are clear, logical, and consistently applied. This builds a culture of safety and minimizes the potential for accidental exposure.

  • Authoritative Grounding & Comprehensive References: All recommendations are supported by established safety guidelines and data from authoritative sources.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific experimental procedure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory at all times. A full-face shield should be worn over goggles when there is a risk of splashing, such as during transfers of solutions or reactions under pressure.[3]Protects against accidental splashes of the chemical or its solvents, which could cause severe eye irritation or irreversible damage.[4][5]
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to verify their compatibility with the solvents being used. For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like butyl rubber or neoprene.[6] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[6]Provides a critical barrier to prevent skin contact. Dichlorinated compounds and morpholine derivatives can be absorbed through the skin and may cause irritation or systemic toxicity.[1][7]
Body Protection A flame-retardant laboratory coat, fully fastened, is the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a chemically resistant apron or a full-body suit should be considered.[3]Protects the skin and personal clothing from contamination. In the event of a spill, a lab coat can be quickly removed to minimize exposure.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If there is a potential for aerosol generation outside of a fume hood, or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4]The inhalation of fine powders or vapors can be a primary route of exposure, potentially leading to respiratory irritation or systemic toxicity.

II. Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is crucial for minimizing the risk of exposure. The following protocols provide a clear, step-by-step guide for the safe handling of this compound.

A. Donning PPE: The Correct Sequence
  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.[6]

B. Doffing PPE: Minimizing Cross-Contamination
  • Gloves: Remove gloves first, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat: Unfasten the lab coat and roll it outwards, containing any potential contamination on the inside.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

III. Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste containing the compound, including reaction residues and contaminated solvents, must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as solid hazardous waste.

  • Disposal Route: All hazardous waste must be disposed of through your institution's licensed hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[9]

V. Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Risk Assessment PPE_Selection Select Appropriate PPE Prep->PPE_Selection Fume_Hood Verify Fume Hood Functionality PPE_Selection->Fume_Hood Don_PPE Don PPE Fume_Hood->Don_PPE Weigh_Transfer Weigh and Transfer in Fume Hood Don_PPE->Weigh_Transfer Reaction Perform Reaction Weigh_Transfer->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Waste_Disposal Dispose of Hazardous Waste Doff_PPE->Waste_Disposal Wash_Hands Wash Hands Thoroughly Waste_Disposal->Wash_Hands

Caption: Workflow for the safe handling of this compound.

VI. Conclusion

The responsible handling of novel chemical compounds like this compound is a cornerstone of safe and effective research. By integrating the principles of Expertise, Trustworthiness, and Authoritative Grounding into your daily laboratory practices and by rigorously adhering to the PPE and procedural guidelines outlined in this document, you can significantly mitigate the risks associated with this and similar chemical entities. A proactive and informed approach to safety not only protects individual researchers but also fosters a culture of excellence and responsibility within the scientific community.

References

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). Morpholine - SAFETY DATA SHEET.
  • Redox. (2022). Safety Data Sheet Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Central Drug House (P) Ltd. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine.
  • ChemicalBook. (n.d.). This compound.
  • Acros Organics. (2009). SAFETY DATA SHEET.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET.
  • ChemWhat. (n.d.). This compound CAS#: 938443-21-1.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE).
  • Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.